molecular formula C12H10BrNO2 B1396709 Methyl 2-(3-bromoquinolin-6-yl)acetate CAS No. 1022091-89-9

Methyl 2-(3-bromoquinolin-6-yl)acetate

Cat. No.: B1396709
CAS No.: 1022091-89-9
M. Wt: 280.12 g/mol
InChI Key: YOLWDFNEQGOTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromoquinolin-6-yl)acetate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-bromoquinolin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLWDFNEQGOTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(3-bromoquinolin-6-yl)acetate: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 2-(3-bromoquinolin-6-yl)acetate, a key intermediate for researchers, scientists, and professionals in drug development and materials science. Given the specialized nature of this compound, this document synthesizes available data with established chemical principles to offer predictive insights and practical methodologies. We will delve into its core chemical properties, logical synthetic pathways, predictable reactivity, and essential safety protocols, grounding our discussion in the established chemistry of quinoline heterocycles.

Core Molecular Profile

This compound is a bifunctional organic molecule featuring a quinoline heterocyclic system. The structure is characterized by a bromine atom at the 3-position and a methyl acetate group at the 6-position. This unique arrangement of functional groups makes it a valuable building block in synthetic chemistry. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methyl ester provides a site for hydrolysis and subsequent derivatization.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, we can extrapolate its key properties based on its structure and data from chemical suppliers.

PropertyPredicted/Supplier DataReference(s)
CAS Number 1022091-89-9[1][2][3]
Molecular Formula C₁₂H₁₀BrNO₂[1][2][3]
Molecular Weight 280.12 g/mol [1][3][4]
Physical Form Predicted to be a solid at room temperature.
Purity Commercially available with purities of 95% to 98%.[1][2]
Storage Temperature Recommended storage at 2-8°C.
SMILES COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br[1][4]
InChI Key YOLWDFNEQGOTLV-UHFFFAOYSA-N

Structural and Spectral Analysis (Predicted)

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the methylene protons of the acetate group, and the methyl protons of the ester.

  • Quinoline Ring Protons (δ 7.5-9.0 ppm): A set of complex multiplets and doublets is anticipated for the five aromatic protons. The proton at the 2-position, being adjacent to the nitrogen and bromine, would likely appear most downfield.

  • Methylene Protons (-CH₂-) (δ ~4.0 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the quinoline ring and the carbonyl group.

  • Methyl Protons (-OCH₃) (δ ~3.7 ppm): A sharp singlet for the three protons of the methyl ester group.[5][6]

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O) (δ ~170 ppm): A signal in the characteristic downfield region for an ester carbonyl.[7]

  • Quinoline Ring Carbons (δ 120-150 ppm): Multiple signals corresponding to the carbons of the quinoline core. The carbon bearing the bromine (C3) will be influenced by the halogen's electronegativity.

  • Methylene Carbon (-CH₂-) (δ ~40 ppm): A signal for the methylene carbon.

  • Methyl Carbon (-OCH₃) (δ ~52 ppm): A signal for the methyl carbon of the ester.[7]

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic system.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ .[8]

  • C=C and C=N Aromatic Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

  • C-O Stretch (Ester): A strong band in the 1300-1100 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the lower frequency region, typically 600-500 cm⁻¹ .

Predicted Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

  • Molecular Ion (M⁺): A pair of peaks at m/z 280 and 282 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z [M-31].

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z [M-59].

    • Cleavage of the C-Br bond, resulting in a fragment at m/z [M-79/81].

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not published, a logical and robust synthetic route can be designed based on established methodologies for quinoline synthesis and functionalization. A plausible approach involves the esterification of the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, likely starting from a substituted aniline and building the quinoline core, followed by functional group manipulations. A key final step would be the esterification.

G cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Esterification A 4-Bromoaniline C Intermediate Adduct A->C Condensation B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 6-Bromoquinolin-4(1H)-one D->E Hydrolysis & Decarboxylation F 2-(3-Bromoquinolin-6-yl)acetic acid E->F Multi-step Conversion (Not detailed) G This compound F->G Fischer Esterification (Methanol, Acid Catalyst)

Caption: A plausible multi-step synthetic pathway to the target compound.

Representative Esterification Protocol

This protocol describes a standard Fischer esterification of the precursor carboxylic acid.

Materials:

  • 2-(3-Bromoquinolin-6-yl)acetic acid (1.0 eq)

  • Methanol (as solvent, large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Suspend 2-(3-bromoquinolin-6-yl)acetic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[9]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a highly valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[10][11] The quinoline scaffold itself is a privileged structure in medicinal chemistry.[11]

Reactivity at the 3-Position (C-Br Bond)

The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

G A This compound D Methyl 2-(3-aryl/heteroaryl-quinolin-6-yl)acetate A->D Suzuki Coupling B Aryl/Heteroaryl Boronic Acid B->D C Pd Catalyst, Base C->D

Caption: Suzuki coupling reaction at the 3-position of the quinoline ring.

Explanatory Note: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[12] In this context, it would enable the linkage of various aryl or heteroaryl moieties to the quinoline core, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Reactivity at the 6-Position (Methyl Ester)

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible reaction.[3]

Representative Saponification Protocol:

  • Dissolve this compound in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify with a dilute strong acid (e.g., 1M HCl) to a pH of ~3-4.

  • The resulting carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid, will precipitate and can be collected by filtration or extracted with an organic solvent like ethyl acetate.

This resulting carboxylic acid can then be coupled with amines to form amides, a common functional group in many bioactive molecules.

Safety and Handling

As a halogenated heterocyclic compound, this compound requires careful handling in a laboratory setting. While specific toxicity data is not available for this compound, the safety precautions for related bromoquinolines should be followed.

  • Hazard Statements (Predicted): Based on similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[14]

  • Incompatible Materials: Strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a strategically important synthetic intermediate. Its dual reactive sites—the C-Br bond for cross-coupling and the methyl ester for hydrolysis and amidation—provide a versatile platform for the synthesis of a diverse library of complex quinoline derivatives. This guide has provided a comprehensive overview of its predicted properties, logical synthetic approaches, and key reactivity, offering a solid foundation for its application in advanced research and development programs.

References

  • Aobchem. This compound. [Link]

  • European Patent Office. HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. [Link]

  • Kocienski, P. J. Protective Groups. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • PubChem. 3-Bromoquinolin-6-yl acetate. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... [Link]

  • Wikipedia. Methyl 2-bromoacetate. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. GC-MS, FT-IR and 1H NMR Profiling of Bio-Active Phytoconstituents of The TLC Fraction of Ethyl Acetate Leaf Extract of Medicinal. [Link]

  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • NIH National Center for Biotechnology Information. Quinoline: A versatile heterocyclic. [Link]

  • NIH National Center for Biotechnology Information. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(3-bromoquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This has led to the classification of the quinoline scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. The strategic functionalization of the quinoline core allows for the fine-tuning of its biological activity, making it a fertile ground for the discovery of novel therapeutic agents.

This technical guide focuses on a specific quinoline derivative, Methyl 2-(3-bromoquinolin-6-yl)acetate (CAS Number: 1022091-89-9). The presence of a bromine atom at the 3-position and a methyl acetate group at the 6-position offers unique opportunities for further chemical modification and exploration of its structure-activity relationship (SAR). This document will provide a comprehensive overview of its physicochemical properties, a plausible synthetic route, its potential applications in drug discovery with a focus on its putative mechanism of action, and methods for its analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1022091-89-9
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Temperature 2-8°C
SMILES COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br
InChI Key YOLWDFNEQGOTLV-UHFFFAOYSA-N

Synthesis of this compound: A Plausible Synthetic Pathway

A plausible approach would be a variation of the Doebner-von Miller reaction or a similar cyclization strategy to form the quinoline ring, followed by functional group manipulations to introduce the bromo and methyl acetate moieties. A more direct, albeit hypothetical, pathway could involve the esterification of the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid.

Below is a detailed, hypothetical, yet feasible, experimental protocol for the final esterification step.

Experimental Protocol: Fischer Esterification of 2-(3-bromoquinolin-6-yl)acetic acid

This protocol describes the conversion of the carboxylic acid precursor to the target methyl ester.

Materials:

  • 2-(3-bromoquinolin-6-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-(3-bromoquinolin-6-yl)acetic acid in an excess of anhydrous methanol.

  • Acid Catalysis: While stirring, carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials: 2-(3-bromoquinolin-6-yl)acetic acid Methanol Sulfuric Acid reaction Fischer Esterification (Reflux) start->reaction 1. Mix & Heat workup Aqueous Work-up (Neutralization & Extraction) reaction->workup 2. Cool & Quench purification Purification (Column Chromatography) workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Purify

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Applications in Drug Discovery: A Focus on Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous bromoquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a variety of cancer cell lines. While the specific biological targets of this compound have not been explicitly reported, its structural similarity to other biologically active bromoquinolines suggests that it may exhibit similar anticancer properties.

The primary mechanisms of action for many quinoline-based anticancer agents involve:

  • Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. Their inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) in cancer cells.

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis through various signaling pathways, making them promising candidates for cancer therapy.

  • Kinase Inhibition: Certain quinoline derivatives have been found to inhibit protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.

Given these precedents, it is highly probable that this compound could serve as a valuable lead compound or intermediate in the discovery of novel anticancer drugs. Further research is warranted to elucidate its specific mechanism of action and to evaluate its efficacy in relevant preclinical models.

Putative_Mechanism cluster_moa Putative Anticancer Mechanism of Action compound This compound target1 Topoisomerase Inhibition compound->target1 target2 Kinase Inhibition compound->target2 target3 Induction of Apoptosis Pathways compound->target3 dna_damage DNA Damage target1->dna_damage cell_cycle_arrest Cell Cycle Arrest target2->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) target3->apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: A diagram illustrating the potential anticancer mechanisms of this compound.

Analytical Characterization

The purity and identity of this compound must be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for determining the purity of the compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient A time-dependent gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a suitable solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The expected chemical shifts and coupling constants can be predicted based on the structure.

  • ¹H NMR: Protons on the quinoline ring will appear in the aromatic region (typically 7-9 ppm). The methylene protons of the acetate group will likely appear as a singlet around 4 ppm, and the methyl protons of the ester will be a singlet around 3.7 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester will be observed downfield (around 170 ppm). The carbons of the quinoline ring will appear in the aromatic region (120-150 ppm), and the methylene and methyl carbons will be in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 280.12 (for the most abundant isotopes of C, H, Br, N, and O). The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. Its structure, featuring the privileged quinoline scaffold with strategic bromo and methyl acetate functionalities, makes it an attractive starting point for the synthesis of a diverse library of derivatives. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its potential biological activities, and analytical methodologies. Further research into this and related compounds is encouraged to fully unlock their therapeutic potential.

References

"Methyl 2-(3-bromoquinolin-6-yl)acetate" structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(3-bromoquinolin-6-yl)acetate: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a strategically designed chemical entity that stands at the intersection of scaffold-based drug design and synthetic versatility. It is built upon the quinoline core, a "privileged scaffold" renowned for its prevalence in a multitude of clinically successful drugs.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of this compound. We will dissect its structural attributes, delineate a robust synthetic pathway with detailed experimental protocols, and explore its profound potential as a versatile building block for creating novel therapeutics. The molecule's two key functional handles—the C3-bromine atom and the C6-methyl acetate group—offer orthogonal sites for chemical modification, enabling extensive Structure-Activity Relationship (SAR) studies and the optimization of pharmacokinetic profiles.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of paramount importance in medicinal chemistry.[3] Its rigid, aromatic nature provides a well-defined three-dimensional framework for orienting functional groups to interact with biological targets. This has led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer (e.g., Camptothecin), antimalarial (e.g., Chloroquine), and antibacterial (e.g., Ciprofloxacin) agents.[2][4] The therapeutic utility of a quinoline derivative is heavily dictated by the substitution pattern on the ring system, which modulates its electronic properties, solubility, and interactions with target proteins.

Structural and Physicochemical Analysis

This compound is a solid, white crystalline compound at room temperature.[5] Its structure is characterized by two key features that are ripe for exploitation in a discovery program.

A placeholder for the 2D structure of this compound.

Key Structural Features:

  • C3-Bromine: The bromine atom at the 3-position is an invaluable synthetic handle. As a halogen, it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, enabling rapid exploration of the chemical space around this vector.

  • C6-Methyl Acetate: The methyl acetate side chain at the 6-position serves multiple potential roles. It can act as a hydrogen bond acceptor or engage in other non-covalent interactions within a protein binding pocket. Furthermore, this ester can function as a prodrug, which upon in-vivo hydrolysis by esterases, would release the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid.[6][7] This strategy is often employed to improve the oral bioavailability of acidic drugs.

Physicochemical Properties:

PropertyValueSource
CAS Number 1022091-89-9[8][9]
Molecular Formula C12H10BrNO2[6][8]
Molecular Weight 280.12 g/mol [8][9]
Appearance White Crystalline Solid[5]
SMILES COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br[9]
InChI Key YOLWDFNEQGOTLV-UHFFFAOYSA-N

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be approached through several established routes for quinoline formation.[3][10] A logical and efficient pathway involves the construction of the core quinoline ring followed by the introduction of the acetate side chain. The Knorr quinoline synthesis, which involves the condensation of a β-ketoester with an aniline, provides a reliable method for creating the quinoline-2-one precursor.[11]

retrosynthesis target This compound esterification Esterification target->esterification acid 2-(3-bromoquinolin-6-yl)acetic acid esterification->acid sandmeyer Sandmeyer / Halogenation acid->sandmeyer amino_acid 2-(3-aminoquinolin-6-yl)acetic acid sandmeyer->amino_acid cyclization Ring Formation (e.g., Friedländer) amino_acid->cyclization precursors Substituted Aniline + Carbonyl Compound cyclization->precursors

Retrosynthetic analysis for the target compound.

Experimental Protocol: A Plausible Multi-Step Synthesis

This protocol describes a representative synthesis starting from commercially available 4-aminophenylacetic acid.

Step 1: Synthesis of 2-(3-Bromo-4-aminophenyl)acetic acid

  • Rationale: Direct bromination of 4-aminophenylacetic acid. The amino group is ortho-, para-directing, and the acetic acid side chain is deactivating. Bromination is expected to occur ortho to the strongly activating amino group.

  • Procedure:

    • Dissolve 4-aminophenylacetic acid (1 equiv.) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of bromine (1.05 equiv.) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Pour the mixture into ice-water. The product will precipitate.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the brominated intermediate.

Step 2: Skraup Synthesis of 2-(3-Bromoquinolin-6-yl)acetic acid

  • Rationale: The Skraup synthesis is a classic method for generating the quinoline ring system from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid.

  • Procedure:

    • Caution: This reaction can be highly exothermic.

    • In a large flask equipped with a reflux condenser and mechanical stirrer, carefully mix 2-(3-bromo-4-aminophenyl)acetic acid (1 equiv.), glycerol (4 equiv.), and a mild oxidizing agent like arsenic pentoxide or nitrobenzene.

    • Slowly and carefully add concentrated sulfuric acid (2.5 equiv.) with vigorous stirring and cooling.

    • Heat the mixture cautiously to initiate the reaction. Once started, the reaction may proceed vigorously. Maintain a gentle reflux for 3-4 hours.

    • Cool the mixture and dilute with water. Neutralize with sodium hydroxide solution until the quinoline derivative precipitates.

    • Filter the crude product, wash with water, and purify by recrystallization from ethanol.

Step 3: Fischer Esterification to this compound

  • Rationale: A standard acid-catalyzed esterification converts the carboxylic acid to its corresponding methyl ester.

  • Procedure:

    • Suspend 2-(3-bromoquinolin-6-yl)acetic acid (1 equiv.) in methanol (20 volumes).

    • Add concentrated sulfuric acid (0.2 equiv.) as a catalyst.

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.

Chemical Reactivity and Derivatization Potential

The true value of this molecule for a medicinal chemist lies in its capacity for controlled, selective derivatization at two distinct points, allowing for systematic optimization of a lead compound.

derivatization cluster_c3 C3 Position (Suzuki Coupling) cluster_c6 C6 Position (Amidation) c3_start C3-Br c3_reagents Ar-B(OH)2 Pd Catalyst, Base c3_start->c3_reagents c3_product C3-Ar c3_reagents->c3_product c6_start -CH2COOMe c6_hydrolysis 1. LiOH (Hydrolysis) c6_start->c6_hydrolysis c6_acid -CH2COOH c6_hydrolysis->c6_acid c6_coupling 2. R-NH2, HATU c6_acid->c6_coupling c6_product -CH2C(O)NHR c6_coupling->c6_product core This compound core->c3_start Vector 1 core->c6_start Vector 2

Orthogonal derivatization pathways for the target compound.

  • Vector 1 (C3-Br): The C3-bromine is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl and heteroaryl groups (Suzuki), alkynes (Sonogashira), or alkenes (Heck), dramatically increasing molecular complexity and enabling the exploration of deep pockets in target proteins.

  • Vector 2 (C6-Ester): The methyl ester at C6 is a versatile precursor.

    • Hydrolysis: Saponification with a base like lithium hydroxide readily yields the parent carboxylic acid. Carboxylic acids are common pharmacophores that can form strong ionic and hydrogen bonds with target proteins, particularly with arginine or lysine residues.[12]

    • Bioisosteric Replacement: The carboxylic acid moiety, while often crucial for activity, can sometimes lead to poor pharmacokinetic properties like low cell permeability or rapid metabolism via glucuronidation.[13][14] The parent methyl ester itself can serve as a neutral bioisostere. Alternatively, the derived carboxylic acid can be converted into other well-established bioisosteres such as tetrazoles, hydroxamic acids, or acyl sulfonamides to mitigate these liabilities while preserving or enhancing biological activity.[15][16]

    • Amidation: The carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate an amide library, probing interactions in different regions of the binding site.

Applications and Therapeutic Potential

While specific biological data for this compound is not widely published, the strategic placement of its functional groups makes it an exceptionally valuable building block. Structural analogs, such as methyl 6-bromoquinoline-3-carboxylate, have been investigated for anticancer, anti-inflammatory, and antibacterial properties.[10] The 3-bromo-6-substituted quinoline scaffold is a component of molecules explored as kinase inhibitors, leveraging the quinoline core to mimic the adenine region of ATP. The acetic acid side chain at the 6-position is particularly interesting for targeting enzymes where a linker is required to reach an adjacent sub-pocket.

Potential Therapeutic Areas:

  • Oncology: As a core for kinase inhibitors (e.g., EGFR, VEGFR).

  • Infectious Diseases: Building on the known antimalarial and antibacterial heritage of quinolines.[2]

  • Inflammatory Diseases: As a scaffold for inhibitors of inflammatory mediators.

Conclusion

This compound is more than a mere chemical intermediate; it is a sophisticated tool for modern drug discovery. It embodies the principles of scaffold-based design and synthetic tractability. Its quinoline core provides a proven biological anchor, while its orthogonal functional handles at the C3 and C6 positions offer medicinal chemists precise control over molecular design. By enabling systematic exploration of structure-activity relationships and the fine-tuning of physicochemical properties through derivatization and bioisosteric replacement, this compound serves as an ideal starting point for the development of next-generation therapeutics.

References

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025).
  • Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Royal Society of Chemistry.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). ScienceDirect.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.
  • Chemical structures of (a) quinoline containing drugs and clinical... (n.d.).
  • This compound | 1022091-89-9. (n.d.). Sigma-Aldrich.
  • This compound, 98% Purity, C12H10BrNO2, 250 mg. (n.d.). AK Scientific, Inc..
  • Methyl 2-(3-bromoquinolin-6-yl)
  • CAS NO. 1022091-89-9 | methyl 2-(3-bromoquinolin-6-yl)
  • In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery. (n.d.). Benchchem.
  • METHYL 2-(3-BROMOQUINOLIN-6-YL)
  • 1022091-93-5|2-(3-Bromoquinolin-6-yl)acetic acid. (n.d.). BLDpharm.
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2025).

Sources

"Methyl 2-(3-bromoquinolin-6-yl)acetate" synthesis from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-bromoquinolin-6-yl)acetate from 4-Bromoaniline

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. Starting from the readily available precursor 4-bromoaniline, this guide details a robust multi-step synthetic strategy. The core transformations involve the construction of the quinoline scaffold via the classic Skraup synthesis, followed by a selective electrophilic bromination to install a bromine atom at the C-3 position. The final key step leverages the principles of regioselective organometallic chemistry, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the methyl acetate moiety at the C-6 position. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering not only detailed experimental protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations for each synthetic step.

Introduction

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The targeted synthesis of polysubstituted quinoline derivatives is therefore of significant interest for the development of new chemical entities and for structure-activity relationship (SAR) studies.[2][3]

The target molecule of this guide, this compound, presents a unique synthetic challenge. It requires the precise installation of three different substituents onto the quinoline core, starting from a simple monosubstituted aniline. The strategy outlined herein is designed for efficiency and control, proceeding through stable, characterizable intermediates.

The overall synthetic pathway is depicted below:

G cluster_0 Overall Synthetic Workflow A 4-Bromoaniline B 6-Bromoquinoline A->B Step 1: Skraup Synthesis C 3,6-Dibromoquinoline B->C Step 2: Electrophilic Bromination D This compound C->D Step 3: Suzuki-Miyaura Coupling

A high-level overview of the synthetic strategy.

This guide will dissect each of these critical steps, providing the necessary theoretical foundation and practical, field-tested protocols to enable the successful synthesis of the target compound.

Part 1: Synthesis of the 6-Bromoquinoline Core via Skraup Reaction

The initial and foundational step of the synthesis is the construction of the quinoline ring system. For this, the Skraup synthesis, a reaction first reported in 1880, remains a powerful and direct method.[4][5] It facilitates the synthesis of quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[6]

Mechanistic Overview

The Skraup reaction is a complex, one-pot process, but its mechanism is generally understood to proceed through several key stages.[7]

  • Dehydration of Glycerol: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aromatic amine (4-bromoaniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the benzene ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic 6-bromoquinoline. The oxidizing agent is crucial; traditionally, arsenic pentoxide or the nitrobenzene corresponding to the aniline substrate is used.[5] Ferrous sulfate is often added as a moderator to control the highly exothermic reaction.

G cluster_1 Skraup Reaction Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct + 4-Bromoaniline Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Bromoquinoline Bromoquinoline Dihydroquinoline->Bromoquinoline [O] Oxidation

Key stages of the Skraup quinoline synthesis.
Experimental Protocol: Synthesis of 6-Bromoquinoline

This protocol is adapted from established procedures for the Skraup synthesis.[8]

Reagent M.W. Amount Moles Equivalents
4-Bromoaniline172.0325.0 g0.1451.0
Glycerol92.0950.8 g0.5523.8
Sodium 3-nitrobenzenesulfonate225.1655.5 g0.2471.7
Sulfuric Acid (70% aq.)98.08170 mL--

Procedure:

  • Reaction Setup: In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 4-bromoaniline, sodium 3-nitrobenzenesulfonate, and glycerol.[8]

  • Acid Addition: While stirring vigorously, carefully add the 70% sulfuric acid to the mixture. The addition should be slow to control the initial exotherm.

  • Heating: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-5 hours. The reaction is vigorous and should be monitored closely.

  • Work-up:

    • Allow the mixture to cool to below 100 °C and then cautiously pour it into 1 L of water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. The pH should be adjusted to >8.

    • The crude 6-bromoquinoline will separate as a dark oil or solid.

  • Purification:

    • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield pure 6-bromoquinoline.

Safety Precautions: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE). All operations should be conducted within a certified chemical fume hood.

Part 2: Selective Bromination to Yield 3,6-Dibromoquinoline

With the 6-bromoquinoline core synthesized, the next step is to introduce a second bromine atom at the 3-position of the quinoline ring. Electrophilic substitution on the quinoline nucleus is complex; the pyridine ring is electron-deficient and generally resistant to attack. However, under specific conditions, bromination at the C-3 position is achievable.[1][9]

Strategic Considerations

Direct bromination of quinoline often requires harsh conditions and can lead to a mixture of products. The reaction can proceed via electrophilic attack on the free base or, more likely, on the protonated quinolinium salt. N-Bromosuccinimide (NBS) is often employed as a milder and more selective brominating agent compared to molecular bromine.[1] The reaction mechanism may involve an electrophilic bromination followed by a radical dehydrogenation sequence.[1]

Experimental Protocol: Synthesis of 3,6-Dibromoquinoline
Reagent M.W. Amount Moles Equivalents
6-Bromoquinoline208.0510.0 g0.0481.0
N-Bromosuccinimide (NBS)177.989.4 g0.0531.1
Carbon Tetrachloride (CCl₄)153.82200 mL--
Benzoyl Peroxide (BPO)242.23116 mg0.000480.01

Procedure:

  • Reaction Setup: To a solution of 6-bromoquinoline in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide (radical initiator).

  • Heating: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 3,6-dibromoquinoline.

Part 3: Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

The final and most critical transformation is the selective introduction of the methyl acetate group at the C-6 position, leaving the C-3 bromine intact. This is achieved through a palladium-catalyzed cross-coupling reaction.

Rationale for Regioselectivity

The differential reactivity of the two C-Br bonds in 3,6-dibromoquinoline is the cornerstone of this step. The C6-Br bond is on the benzenoid ring, which is electronically similar to a standard bromobenzene. In contrast, the C3-Br bond is on the electron-deficient pyridinoid ring. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the rate-determining oxidative addition step is significantly faster for aryl halides on electron-rich or neutral rings compared to those on electron-deficient rings.[10][11] Therefore, we can selectively couple a nucleophilic partner at the C-6 position.[1]

Chosen Methodology: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and robust method for forming C-C bonds, coupling an organoboron compound with an organic halide.[3][12] We will use a boronic ester of methyl acetate for this transformation.

G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ RedElim Reductive Elimination PdII_R2->Pd0 Product R¹-R² PdII_R2->Product

A simplified representation of the Suzuki coupling cycle.
Experimental Protocol: Synthesis of this compound
Reagent M.W. Amount Moles Equivalents
3,6-Dibromoquinoline286.955.0 g0.01741.0
Methyl 2-(pinacolato)boronate214.084.47 g0.02091.2
Pd(dppf)Cl₂·CH₂Cl₂816.64710 mg0.000870.05
Potassium Carbonate (K₂CO₃)138.217.21 g0.05223.0
1,4-Dioxane/Water (4:1)-100 mL--

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dibromoquinoline, methyl 2-(pinacolato)boronate, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC, looking for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Summary and Outlook

This guide has detailed a logical and experimentally viable three-step synthesis of this compound from 4-bromoaniline. The sequence relies on a classic ring-forming reaction, selective electrophilic substitution, and a modern, regioselective cross-coupling reaction. Each step is built upon well-established chemical principles, providing a high degree of confidence in its successful execution. The final product, a uniquely functionalized quinoline, serves as a valuable building block for further chemical exploration, particularly in the synthesis of novel bioactive compounds for the pharmaceutical industry. The two distinct halogen handles (the remaining C-3 bromine and the potential for further functionalization of the acetate group) offer multiple avenues for subsequent diversification.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Ökten, S., Asutay, A. B., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 633-642. [Link]

  • Slideshare. (2018). synthesis of quinoline derivatives and its applications. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]

  • Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326–2329. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. [Link]

  • Cheng, C. C., & Yan, S. J. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(47), 9673-9677. [Link]

  • Wolska, N., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4963. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • RSC Publishing. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. [Link]

  • Organic Chemistry Portal. (n.d.). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. [Link]

  • Köprülü, T. K., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(19), 16483–16498. [Link]

  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

  • Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326-2329. [Link]

  • Valdman-Grinberg, Y., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2966. [Link]

  • RSC Publishing. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. [Link]

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. [Link]

  • ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]

  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • IJSRP. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. [Link]

  • Blazingprojects. (n.d.). Palladium–catalyzed sonogashira synthesis of mono- and bisalkynylated derivatives of quinoline-5,8-dione and their antimicrobial activity. [Link]

  • ResearchGate. (n.d.). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. [Link]

  • Sharma, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Applicable Chemistry, 6(6), 1184-1191. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11333–11345. [Link]

  • Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
  • ResearchGate. (n.d.). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. [Link]

  • USD RED. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • Name-Reaction.com. (n.d.). Doebner-von Miller Synthesis. [Link]

  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.

Sources

Spectroscopic Characterization of Methyl 2-(3-bromoquinolin-6-yl)acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of Methyl 2-(3-bromoquinolin-6-yl)acetate incorporates a bromo-substituted quinoline core with a methyl acetate group at the 6-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Molecular Formula: C₁₂H₁₀BrNO₂ Molecular Weight: 280.12 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit several key signals.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8 - 9.0Doublet1HH2The proton at the C2 position is adjacent to the nitrogen atom and is significantly deshielded.
~8.2 - 8.4Doublet1HH4The proton at the C4 position is also influenced by the nitrogen and the bromine atom.
~7.8 - 8.0Doublet1HH5Aromatic proton on the carbocyclic ring.
~7.6 - 7.8Doublet of doublets1HH7Aromatic proton with coupling to H5 and H8.
~7.4 - 7.6Doublet1HH8Aromatic proton on the carbocyclic ring.
~3.9 - 4.1Singlet2H-CH₂-Methylene protons of the acetate group.
~3.7 - 3.9Singlet3H-OCH₃Methyl protons of the ester group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the free induction decay (FID) signal. The acquisition parameters (e.g., number of scans, pulse sequence) should be optimized to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175C=OCarbonyl carbon of the ester group.
~145 - 150C8a, C2Carbons adjacent to the nitrogen atom.
~135 - 140C4Carbon atom in the pyridine ring.
~120 - 135Aromatic CRemaining aromatic carbons of the quinoline ring.
~115 - 120C3Carbon bearing the bromine atom.
~50 - 55-OCH₃Methyl carbon of the ester group.
~40 - 45-CH₂-Methylene carbon of the acetate group.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumAromatic C-H stretch
~2950 - 3000MediumAliphatic C-H stretch (-CH₂- and -CH₃)
~1730 - 1750StrongC=O stretch (ester)
~1600, ~1500, ~1450Medium-StrongC=C and C=N stretching (quinoline ring)
~1200 - 1300StrongC-O stretch (ester)
~1000 - 1100MediumC-Br stretch

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CHCl₃).

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded by measuring the absorption of infrared radiation over a range of wavelengths.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues through the analysis of fragmentation patterns.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a doublet (M⁺ and M+2) with approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be around 280 and 282.

  • Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester functionality.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (5-10 mg in CDCl3) H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample_Prep->C13_NMR NMR_Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->NMR_Processing C13_NMR->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shifts, Coupling) NMR_Processing->NMR_Interpretation NMR_Structure Structural Confirmation (C-H Framework) NMR_Interpretation->NMR_Structure Final_Characterization Complete Structural Elucidation NMR_Structure->Final_Characterization IR_Sample_Prep Sample Preparation (Thin Film or KBr Pellet) IR_Acquisition IR Spectrum Acquisition IR_Sample_Prep->IR_Acquisition IR_Interpretation Functional Group Analysis IR_Acquisition->IR_Interpretation IR_Interpretation->Final_Characterization MS_Sample_Prep Sample Introduction (Infusion or LC/GC) MS_Ionization Ionization (EI or ESI) MS_Sample_Prep->MS_Ionization MS_Analysis Mass Analysis (m/z) MS_Ionization->MS_Analysis MS_Interpretation Molecular Weight and Fragmentation Analysis MS_Analysis->MS_Interpretation MS_Interpretation->Final_Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. While direct experimental data for this specific compound is not widely published, a thorough understanding of the principles of these techniques, coupled with data from analogous structures, allows for a confident prediction and interpretation of its spectroscopic profile. This guide provides a foundational framework for researchers to approach the structural elucidation of this and similar quinoline derivatives, ensuring the integrity and validity of their scientific investigations.

References

  • PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • MDPI. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • PubMed Central. (2017). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

Methyl 2-(3-bromoquinolin-6-yl)acetate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Methyl 2-(3-bromoquinolin-6-yl)acetate, a pivotal synthetic building block in modern medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and this particular derivative offers two distinct points for chemical diversification: the bromine atom at the 3-position and the methyl acetate group at the 6-position.[1] This guide will detail the compound's physicochemical properties, its synthesis, and its extensive utility in constructing complex molecular architectures through various palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices, provides validated protocols, and grounds all claims in authoritative scientific literature.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a foundational motif in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1][2] The ability to strategically functionalize the quinoline core is paramount for fine-tuning molecular properties to optimize interactions with biological targets.[2] this compound emerges as a particularly valuable intermediate. The bromine atom at the C-3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, amine, and alkyne groups.[3] Simultaneously, the methyl acetate moiety at the C-6 position can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or serve as an anchor point for further structural elaboration. This dual functionality makes it a highly sought-after building block for creating libraries of novel compounds in the drug discovery pipeline.[4][5]

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C12H10BrNO2[6]
Molecular Weight 280.12 g/mol [6]
Appearance Solid
CAS Number 1022091-89-9[6]
InChI Key YOLWDFNEQGOTLV-UHFFFAOYSA-N
Storage Temperature 2-8°C

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired upon synthesis or purchase to confirm identity and purity.

Synthesis of the Core Building Block

While commercially available, the synthesis of this compound can be achieved through multi-step sequences often starting from substituted anilines. A common approach involves the construction of the quinoline core, followed by functionalization. For instance, a Knorr-type synthesis could be employed using 4-bromoaniline as a starting material to generate a 6-bromoquinolinone intermediate, which can then be further elaborated.[7] Another established method for quinoline synthesis is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[1]

Visualization: General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent functionalization of the title compound.

G cluster_synthesis Synthesis of Core Building Block cluster_functionalization Functionalization via Cross-Coupling Aniline Substituted Aniline (e.g., 4-amino-phenylacetic acid methyl ester) Cyclization Quinoline Core Formation (e.g., Skraup or Doebner-von Miller reaction) Aniline->Cyclization Reagents Bromination Regioselective Bromination Cyclization->Bromination NBS / Acid Product This compound Bromination->Product Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Product->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amine) Product->Buchwald Pd Catalyst, Base, Ligand Heck Heck Coupling (Alkene) Product->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Product->Sonogashira Pd/Cu Catalysts, Base Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product_Out Product (Ar-Ar') Transmetalation->Product_Out RedElim Ar-Ar' Substrate_In Substrate (Ar-Br) Substrate_In->OxAdd Boronic_In Boronic Acid (Ar'-B(OH)₂) Boronic_In->Transmetalation Base_In Base Base_In->Transmetalation

Sources

A Technical Guide to the Potential Biological Activity of Methyl 2-(3-bromoquinolin-6-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Its versatile and accessible chemical nature has led to the development of over one hundred approved drugs for conditions ranging from cancer to microbial infections.[1][3] This guide focuses on the untapped potential of a specific subclass: derivatives of "Methyl 2-(3-bromoquinolin-6-yl)acetate." While direct biological data on this core structure is nascent, a comprehensive analysis of its constituent features—the quinoline core, a bromine substituent at the 3-position, and an acetate moiety at the 6-position—allows for the formulation of robust hypotheses regarding its potential therapeutic applications. We will explore the postulated biological activities, grounded in extensive research on analogous compounds, and provide a detailed roadmap for the systematic evaluation of these derivatives, from initial synthesis and screening to mechanistic elucidation and structure-activity relationship (SAR) analysis.

The Quinoline Scaffold: A Foundation of Pharmacological Diversity

Quinoline, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a foundational element in drug discovery.[2] This electron-deficient ring system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The demonstrated efficacy of quinoline-based drugs in anticancer, antimalarial, antibacterial, and anti-inflammatory therapies underscores the immense potential held within this structural class.[4][5] Derivatives of quinoline exert their effects through diverse mechanisms of action, including the inhibition of critical enzymes like kinases and topoisomerases, intercalation with DNA, and modulation of key signaling pathways that govern cell proliferation and survival.[3][6][7]

Core Moiety Analysis: this compound

The subject of this guide presents a unique combination of structural motifs, each contributing to its potential biological profile:

  • The Quinoline Core: Provides the fundamental scaffold for interaction with various biological targets. Its aromatic nature facilitates π-π stacking and hydrophobic interactions.

  • 3-Position Bromo Substituent: The presence of a halogen, particularly bromine, at various positions on the quinoline ring is a common feature in biologically active molecules.[5] It can enhance binding affinity through halogen bonding, increase lipophilicity to improve membrane permeability, and serve as a handle for further synthetic modification.

  • 6-Position Acetate Group: The ester functionality at the 6-position introduces a potential point for hydrolysis by cellular esterases, which could act as a prodrug strategy to release a more active 6-hydroxyquinoline metabolite. Furthermore, this side chain can be readily modified to explore structure-activity relationships, for instance, by converting it to amides or other esters to modulate potency and pharmacokinetic properties.

Postulated Biological Activities and Mechanisms of Action

Based on extensive data from analogous structures, we can postulate several high-priority areas for investigating the biological activity of this compound derivatives.

Anticancer Potential

The most compelling application for novel quinoline derivatives lies in oncology.[5][6] Numerous quinoline-based compounds function as potent inhibitors of protein kinases, which are crucial regulators of carcinogenic signaling pathways.[3][8]

Key Mechanistic Hypotheses:

  • Kinase Inhibition: Derivatives may target pivotal receptor tyrosine kinases like c-Met, VEGFR, and EGFR, or intracellular kinases such as PI3K and mTOR.[1][3] Inhibition of these kinases can disrupt downstream signaling cascades responsible for cell proliferation, angiogenesis, and survival.[1]

  • Induction of Apoptosis: Many cytotoxic quinolines trigger programmed cell death.[5][9] This can be initiated through the dissipation of the mitochondrial membrane potential and the activation of caspases, leading to the systematic dismantling of the cancer cell.[9][10]

  • Topoisomerase Inhibition: The planar quinoline ring is capable of intercalating with DNA, potentially inhibiting enzymes like topoisomerase II, which is critical for DNA replication and repair in rapidly dividing cancer cells.[4][6]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Potential inhibition points for quinoline derivatives in the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[4][5] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains, as well as various fungi.[11][12][13]

Key Mechanistic Hypotheses:

  • Enzyme Inhibition: A potential mechanism is the inhibition of essential bacterial enzymes, such as peptide deformylase (PDF), which is critical for bacterial protein synthesis.[14][15]

  • Cell Wall Disruption: Some derivatives may interfere with the synthesis or integrity of the microbial cell wall.[14]

  • DNA Gyrase Inhibition: A classic mechanism for quinolone antibiotics (a related class) is the inhibition of DNA gyrase, an enzyme necessary for bacterial DNA replication. This remains a plausible target.

Broader Enzyme Inhibition

The quinoline scaffold is a versatile inhibitor of various enzyme classes beyond those already discussed.[7]

  • Proteasome Inhibition: Non-covalent inhibition of the 20S proteasome's chymotryptic activity has been reported for some substituted quinolines, presenting another avenue for anticancer activity.[16]

  • Cholinesterase Inhibition: Derivatives bearing amine functionalities have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets relevant to Alzheimer's disease.[17]

Proposed Research & Development Workflow

A systematic approach is essential to efficiently evaluate the potential of this compound derivatives. The following workflow outlines a logical screening cascade.

Experimental_Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Mechanistic Elucidation (for 'Hits') cluster_2 Phase 3: SAR & Lead Optimization Synthesis Synthesis of Derivative Library Purity Characterization & Purity Analysis (NMR, MS) Synthesis->Purity MTT Cytotoxicity Screen (MTT Assay) Purity->MTT MIC Antimicrobial Screen (MIC Assay) Purity->MIC Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Active Compounds Kinase Kinase Panel Screen SAR SAR Analysis Apoptosis->SAR Confirmed Mechanism Kinase->SAR Proteasome Proteasome Inhibition Proteasome->SAR Optimization Lead Optimization SAR->Optimization

Caption: A phased workflow for the evaluation of quinoline derivatives.

Synthesis and Derivatization Strategy

The initial synthesis of the core compound can be achieved through established methods like the Vilsmeier-Haack or Friedländer reactions to form the quinoline ring, followed by appropriate functionalization.[12][18] A library of derivatives should then be synthesized, focusing on modifications of the methyl acetate side chain to explore the impact on activity.

Example Derivatization Scheme:

  • Hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Couple the acid with a diverse panel of amines to generate a library of amides.

  • Reduce the ester to an alcohol, which can be further converted to ethers or other esters.

In Vitro Screening Cascade: Detailed Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][19]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives (e.g., from 0.1 µM to 100 µM). Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well. Incubate for 4 hours.

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: Perform a two-fold serial dilution of the quinoline derivatives in a 96-well plate using MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

This luminescent assay measures caspase-3 and -7 activities, which are key markers of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the quinoline derivatives at concentrations around their IC₅₀ values for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspases 3 and 7, and thus induction of apoptosis.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The goal of the initial screening is to identify "hit" compounds and build a preliminary SAR.[20] Data should be meticulously organized to correlate structural modifications with changes in biological activity.

Table 1: Hypothetical Screening Data and SAR Analysis

Compound IDR-Group (at position 6)Cytotoxicity IC₅₀ (µM) vs. A549Antibacterial MIC (µg/mL) vs. S. aureusSAR Insight
Core -CH₂COOCH₃>100>128Inactive parent compound.
D-01 -CH₂COOH75.2128Hydrolysis slightly increases cytotoxicity.
D-02 -CH₂CONH(CH₂CH₃)15.864Small, neutral amide improves activity.
D-03 -CH₂CONH(Phenyl)5.332Aromatic amide significantly enhances potency.
D-04 -CH₂CONH(CH₂-Morpholine)2.1 8 Basic nitrogen moiety provides the best activity.

This hypothetical data suggests that converting the ester to an amide, particularly one with a basic nitrogen like morpholine, dramatically increases both anticancer and antibacterial activity. This provides a clear direction for lead optimization.

Conclusion and Future Directions

While "this compound" is an under-explored molecule, its structural components are hallmarks of biologically active compounds. The quinoline scaffold is a proven pharmacophore, and the strategic placement of the bromo and acetate groups offers significant potential for potent and selective activity. The proposed workflow provides a robust framework for synthesizing a focused library of derivatives and screening them for anticancer and antimicrobial properties. Positive results from this initial cascade would warrant further investigation into specific molecular targets, in vivo efficacy studies, and comprehensive ADME/Tox profiling to advance the most promising candidates toward clinical development.

References

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Zahrani, A. A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • Various Authors. (2024). Different biological activities of quinoline. Platform for Open Science. [Link]

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Chemistry & Medicinal Chemistry. [Link]

  • Pillay, C. S., et al. (Year not specified). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of KwaZulu-Natal Research Space. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]

  • Sharma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Arshad, U., et al. (2020). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega. [Link]

  • Wang, D., et al. (2020). Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate. [Link]

  • Khan, I., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Thangadurai, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. [Link]

  • Khan, I., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Wang, Y., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. [Link]

  • Jo, K., et al. (2014). Substituted quinolines as noncovalent proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Chen, C. C., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromoquinolin-6-yl acetate. PubChem Compound Database. [Link]

  • University of Luxembourg. (2026). 3-bromoquinolin-6-yl acetate (C11H8BrNO2). PubChemLite. [Link]

  • Das, P., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C. [Link]

  • Das, P., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. ResearchGate. [Link]

  • Page, M. G. (2014). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education. [Link]

Sources

The Strategic Intermediate: A Technical Guide to Methyl 2-(3-bromoquinolin-6-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Strategic Bromination

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its versatile chemical nature and ability to interact with a wide range of biological targets have made it a cornerstone of drug discovery efforts. The strategic introduction of a bromine atom at the 3-position of the quinoline ring, as seen in Methyl 2-(3-bromoquinolin-6-yl)acetate , provides a powerful tool for medicinal chemists. This bromine atom serves as a highly versatile synthetic handle, enabling a broad array of cross-coupling reactions to introduce diverse chemical functionalities.[1][2] This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its potential applications in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be summarized as follows:

PropertyValueSource
CAS Number 1022091-89-9ChemicalBook
Molecular Formula C₁₂H₁₀BrNO₂ChemicalBook
Molecular Weight 280.12 g/mol ChemicalBook
Appearance White Crystalline Solid (Predicted)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from similar compounds

Characterization: Standard analytical techniques would be employed to confirm the identity and purity of this compound. These include:

  • ¹H NMR Spectroscopy: To elucidate the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Synthesis of this compound: A Proposed Pathway

Synthesis_Pathway A 4-Aminophenylacetic acid C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Ethyl 2-(4-hydroxyquinolin-6-yl)acetate C->D Thermal Cyclization (e.g., in Diphenyl ether) E Ethyl 2-(4-chloroquinolin-6-yl)acetate D->E Chlorination (e.g., POCl₃) F Ethyl 2-(quinolin-6-yl)acetate E->F Dechlorination (e.g., H₂, Pd/C) G Ethyl 2-(3-bromoquinolin-6-yl)acetate F->G Bromination (e.g., NBS, acid) H 2-(3-Bromoquinolin-6-yl)acetic acid G->H Hydrolysis (e.g., NaOH, H₂O) I This compound H->I Esterification (e.g., MeOH, H₂SO₄)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, multi-step protocol for the synthesis of this compound based on established chemical transformations.

Step 1: Synthesis of Ethyl 2-(4-hydroxyquinolin-6-yl)acetate (Gould-Jacobs Reaction)

  • A mixture of 4-aminophenylacetic acid and diethyl (ethoxymethylene)malonate is heated at 100-120 °C.

  • The ethanol formed during the condensation is removed by distillation.

  • The resulting intermediate is added to a high-boiling solvent like diphenyl ether and heated to 240-250 °C to induce thermal cyclization.

  • Upon cooling, the product precipitates and is collected by filtration.

Step 2: Synthesis of Ethyl 2-(quinolin-6-yl)acetate

  • The product from Step 1 is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield ethyl 2-(4-chloroquinolin-6-yl)acetate.

  • The 4-chloro group is subsequently removed by catalytic hydrogenation (e.g., H₂ over Pd/C) to afford ethyl 2-(quinolin-6-yl)acetate.

Step 3: Bromination

  • Ethyl 2-(quinolin-6-yl)acetate is dissolved in a suitable solvent, such as a strong acid (e.g., sulfuric acid).

  • A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature.

  • The reaction is monitored by TLC or LC-MS until completion.

  • The reaction mixture is then carefully quenched with a basic solution and the product, ethyl 2-(3-bromoquinolin-6-yl)acetate, is extracted.

Step 4: Hydrolysis and Esterification

  • The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid, using a base such as sodium hydroxide in an aqueous/alcoholic solution.

  • The resulting carboxylic acid is then esterified to the methyl ester using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions.

  • The final product, this compound, is purified by column chromatography or recrystallization.

Medicinal Chemistry Applications: A Scaffold for Innovation

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel bioactive molecules. The presence of both a reactive bromine atom at the 3-position and a modifiable ester group at the 6-position allows for the exploration of a vast chemical space.

The Power of the 3-Bromo Position: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Boronic Acid, Palladium Catalyst, and Base in a Flask B Establish Inert Atmosphere (e.g., Argon/Nitrogen) A->B C Add Degassed Solvent B->C D Heat Reaction Mixture with Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Cool Reaction and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Potential Therapeutic Applications

Based on the biological activities of structurally related quinoline derivatives, this compound is a promising starting point for the development of therapeutics in several key areas:

  • Oncology: Numerous quinoline derivatives have demonstrated potent anticancer activity. For instance, derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as novel PI3Kα inhibitors.[3] The ability to diversify the 3-position of this compound could lead to the discovery of novel kinase inhibitors or other anticancer agents.

  • Neurodegenerative Diseases: Quinoline-based compounds have been investigated as potential treatments for Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][4] The quinoline scaffold can interact with the peripheral anionic site of AChE, and modifications at the 3- and 6-positions could modulate this interaction and lead to more potent and selective inhibitors.

  • Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs. The development of novel quinoline-2-carboxylic acid derivatives has shown promising antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not available, general trends from related quinoline series can guide future drug design efforts:

  • Substitution at the 3-position: The nature of the substituent introduced at the 3-position via cross-coupling reactions is critical for biological activity. The size, electronics, and hydrogen bonding capacity of this group will significantly influence target engagement.

  • Modification of the Acetic Acid Moiety: The acetic acid side chain at the 6-position offers another point for diversification. Conversion to amides, larger esters, or other functional groups can impact solubility, cell permeability, and target interactions.

  • Overall Physicochemical Properties: As with any drug discovery program, careful tuning of lipophilicity (logP), polar surface area (PSA), and other molecular properties will be essential for optimizing pharmacokinetic and pharmacodynamic profiles.

Conclusion and Future Directions

This compound represents a strategically important and versatile building block for medicinal chemistry. Its dual points of functionality—the reactive 3-bromo position and the modifiable 6-acetate group—provide a rich platform for the synthesis of diverse compound libraries. The demonstrated potential of the quinoline scaffold in oncology, neurodegenerative diseases, and infectious diseases underscores the value of this intermediate. Future research efforts should focus on the systematic exploration of the chemical space around this core, leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling to generate novel derivatives for biological screening. Such endeavors hold significant promise for the discovery of the next generation of quinoline-based therapeutics.

References

  • Li, J., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863. Retrieved from [Link]

  • Zaib, S., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 5(1), 158-166. Retrieved from [Link]

Sources

From Coal Tar to Clinic: The Discovery and Synthetic Evolution of Quinoline-Based Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the quinoline core, tracing its journey from its initial discovery in the 19th century to its central role in the development of life-saving pharmaceuticals and its surprising function in the microbial world. We will delve into the foundational synthetic methodologies that unlocked the potential of this versatile scaffold, examining the chemical logic behind these classical reactions. Furthermore, we will connect this synthetic history to its most profound impact: the creation of a generation of antimalarial drugs that have shaped global health. Finally, we will look at the parallel evolution of quinoline-based intermediates in nature, specifically their role as signaling molecules in bacterial communication.

Part 1: The Dawn of Quinoline Synthesis: Classical Name Reactions

The story of quinoline begins not in a sophisticated laboratory, but in the industrial byproduct of coal tar, from which it was first isolated by Friedlieb Ferdinand Runge in 1834.[1][2] This simple bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, was soon recognized as the core scaffold of potent natural alkaloids like quinine, isolated from Cinchona bark.[1][3][4] This realization spurred a wave of chemical innovation in the late 19th century, as chemists sought to synthesize this privileged structure.[5][6] This era gave rise to a set of powerful, eponymously named reactions that remain fundamental to heterocyclic chemistry today.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this is the archetypal reaction for quinoline synthesis.[7] It is a robust, albeit often vigorous, method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][7][8]

Causality and Mechanism: The brilliance of the Skraup synthesis lies in its use of simple, readily available starting materials to construct the complex bicyclic system. The reaction is driven by a cascade of acid-catalyzed steps:

  • Acrolein Formation: Concentrated sulfuric acid first acts as a dehydrating agent, converting glycerol into the reactive α,β-unsaturated aldehyde, acrolein.[1] This in-situ generation is crucial as acrolein itself is volatile and toxic.

  • Michael Addition: The aniline nitrogen performs a nucleophilic conjugate addition (Michael addition) to the acrolein.[8][9]

  • Cyclization and Dehydration: The strongly acidic environment protonates the carbonyl, activating it for an intramolecular electrophilic attack by the electron-rich aromatic ring, forming a 1,2-dihydroquinoline intermediate.[1] Subsequent dehydration aromatizes the newly formed heterocyclic ring.

  • Oxidation: The dihydroquinoline is not yet the final aromatic product. An oxidizing agent, traditionally nitrobenzene (which can also serve as the solvent) or arsenic acid, is required for the final aromatization to yield the stable quinoline ring.[7][9] Ferrous sulfate is often added to moderate the notoriously exothermic reaction.[7]

Diagram: The Skraup Synthesis Mechanism

Skraup_Mechanism cluster_start Step 1: Acrolein Formation cluster_main Step 2-4: Addition, Cyclization, Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Aniline Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 Acrolein_node Acrolein Acrolein_node->Intermediate1 Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺, Cyclization, -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Reaction cascade of the Skraup quinoline synthesis.

Experimental Protocol: Synthesis of Quinoline (Adapted from Organic Syntheses) [9]

  • Materials:

    • Aniline

    • Glycerol

    • Nitrobenzene

    • Concentrated Sulfuric Acid

    • Ferrous sulfate heptahydrate

    • Water, Sodium Hydroxide, Anhydrous Potassium Carbonate

  • Procedure:

    • In a suitable round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, nitrobenzene, and glycerol.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic.

    • Add ferrous sulfate heptahydrate to moderate the reaction.

    • Heat the mixture gently in an oil bath. The reaction will become highly exothermic. Control the heating to maintain a steady reflux for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool. Dilute cautiously with water and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline from the reaction mixture.

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this method provides a more direct and often milder route to substituted quinolines.[10][11] It involves the condensation of an o-aminoaryl aldehyde or ketone with a second carbonyl compound containing an α-methylene group, under acidic or basic catalysis.[10][11][12]

Causality and Mechanism: The Friedländer synthesis is essentially a tandem aldol condensation and intramolecular Schiff base formation. The choice of catalyst (acid or base) determines the initial step, but both pathways converge to the same product.

  • Base-Catalyzed Path: A base abstracts an α-proton from the methylene ketone, forming an enolate. This enolate then attacks the carbonyl of the o-aminoaryl aldehyde/ketone in an aldol addition. The resulting aldol adduct dehydrates to form an α,β-unsaturated carbonyl compound. Finally, the intramolecular amine attacks the remaining carbonyl, forming an imine and, after a second dehydration, the aromatic quinoline ring.[13]

  • Acid-Catalyzed Path: An acid protonates the carbonyl of the methylene ketone. The o-amino group of the other reactant attacks this activated carbonyl, leading to the formation of a Schiff base (imine). The enol form of this intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the quinoline.[10]

The primary advantage of this method is its regiochemical control, as the substitution pattern of the final product is explicitly defined by the starting materials. However, its main limitation is the availability of the required o-aminoaryl carbonyl precursors.[11]

Diagram: The Friedländer Synthesis Workflow

Friedlander_Workflow cluster_pathways Alternative Mechanistic Pathways start1 o-Aminoaryl Aldehyde/Ketone aldol Aldol Condensation start1->aldol schiff Schiff Base Formation start1->schiff start2 Methylene Ketone/Aldehyde start2->aldol start2->schiff dehydration1 Dehydration aldol->dehydration1 imine_form Intramolecular Imine Formation dehydration1->imine_form product Substituted Quinoline imine_form->product aldol2 Intramolecular Aldol Reaction schiff->aldol2 dehydration2 Dehydration aldol2->dehydration2 dehydration2->product

Caption: Two viable mechanistic pathways in the Friedländer synthesis.

Experimental Protocol: General Procedure for Acid-Catalyzed Friedländer Synthesis [12]

  • Materials:

    • o-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)

    • Carbonyl compound with α-methylene group (e.g., acetone)

    • Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)

    • Solvent (e.g., ethanol, methanol, or solvent-free)

  • Procedure:

    • Combine the o-aminoaryl carbonyl compound, the methylene carbonyl compound (often in slight excess), and a catalytic amount of the acid in a round-bottom flask.

    • If using a solvent, add it to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC. For solvent-free conditions, the mixture can be heated directly or irradiated with microwaves.[12]

    • Upon completion, cool the reaction mixture.

    • If a solid product precipitates, it can be collected by filtration.

    • Otherwise, neutralize the mixture, extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Other Foundational Syntheses

Several other classical methods were developed, each offering unique advantages in accessing specific quinoline intermediates.

Synthesis MethodKey ReactantsProduct TypeMechanistic Hallmark
Combes (1888) Aniline + β-Diketone2,4-Disubstituted QuinolineAcid-catalyzed cyclization of an intermediate enamine/Schiff base.[14][15][16][17]
Gould-Jacobs (1939) Aniline + Alkoxymethylenemalonate4-Hydroxyquinoline-3-carboxylateCondensation followed by thermal cyclization and subsequent hydrolysis/decarboxylation.[18][19][20]

These methods collectively formed a powerful toolkit, enabling chemists to synthesize a wide array of quinoline derivatives. The Gould-Jacobs reaction, in particular, became instrumental in producing 4-hydroxy and 4-chloroquinoline intermediates, which are the direct precursors to many synthetic antimalarial drugs.[18][21]

Part 2: Quinoline Intermediates in the Genesis of Antimalarial Drugs

The history of quinoline-based intermediates is inextricably linked with the fight against malaria. For centuries, the only effective treatment was quinine, an alkaloid extracted from the Cinchona tree.[4][22] The quest for synthetic alternatives, driven by the scarcities of war and the emergence of drug resistance, placed quinoline synthesis at the forefront of medicinal chemistry.[3][23][24]

The Synthetic Revolution: From Quinine to Chloroquine

The development of synthetic antimalarials began in earnest in the early 20th century. While the total synthesis of quinine was a landmark achievement by Woodward and von Doering in 1944, it was too complex for mass production.[4][25] The true breakthrough came from creating simpler, more accessible synthetic analogs.

Chloroquine (A 4-Aminoquinoline): First synthesized in 1934 by German scientists at Bayer, who named it Resochin, this compound was initially deemed too toxic.[3][24][26] American researchers later re-evaluated it during WWII and introduced it into clinical practice in 1947 as chloroquine.[25][26][27] It became the most widely used antimalarial drug for decades due to its efficacy, low cost, and safety profile.[4][22]

The synthesis of chloroquine relies on a key quinoline intermediate: 4,7-dichloroquinoline . This intermediate is typically prepared via a Gould-Jacobs type reaction, followed by chlorination.[21][28] The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a dialkylaminoalkylamine side chain.[26]

Diagram: Chloroquine Synthesis Workflow

Chloroquine_Synthesis Aniline_deriv m-Chloroaniline Intermediate_1 7-Chloro-4-hydroxyquinoline intermediate Aniline_deriv->Intermediate_1 Conrad-Limpach or Gould-Jacobs Malonate_deriv Diethyl Oxalacetate or similar Malonate_deriv->Intermediate_1 Intermediate_2 4,7-Dichloroquinoline Intermediate_1->Intermediate_2 Chlorination (e.g., POCl₃) Chloroquine Chloroquine Intermediate_2->Chloroquine Nucleophilic Substitution Side_chain Novaldiamine Side_chain->Chloroquine

Caption: Key steps in the convergent synthesis of Chloroquine.

Expanding the Arsenal: Primaquine and Mefloquine

As resistance to chloroquine inevitably emerged, the need for new quinoline-based drugs drove further research.[3]

  • Primaquine (An 8-Aminoquinoline): Synthesized in 1946, primaquine was a pivotal discovery.[29][30][31][32] Unlike chloroquine, which targets the parasite in the blood, primaquine is effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing relapse of the disease.[29][30] Its development stemmed from research into analogs of the dye methylene blue and the earlier, more toxic 8-aminoquinoline, pamaquine.[4][24]

  • Mefloquine: Developed at the Walter Reed Army Institute of Research (WRAIR) in the 1970s, mefloquine was a direct response to the spread of chloroquine-resistant P. falciparum.[33][34] It is a quinoline methanol derivative and remains an important drug for both prevention and treatment of malaria.[35]

Diagram: Timeline of Key Quinoline Antimalarial Discoveries

Antimalarial_Timeline cluster_1800 19th Century cluster_1900 20th Century 1820 Quinine Isolated 1880 Skraup Synthesis 1820->1880 1934 Chloroquine (Resochin) Synthesized 1880->1934 1946 Primaquine Synthesized 1934->1946 1947 Chloroquine Clinical Introduction 1946->1947 1970s Mefloquine Developed 1947->1970s

Caption: A timeline highlighting major milestones in quinoline antimalarials.

Part 3: Nature's Intermediates: 4-Hydroxy-2-Alkylquinolines (HAQs) in Microbiology

While medicinal chemists were building quinolines in the lab, nature was employing them for its own purposes. A fascinating class of naturally occurring quinoline-based intermediates are the 4-hydroxy-2-alkylquinolines (HAQs) . These molecules are used by certain bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa, as signaling molecules in a process called quorum sensing.[36][37]

HAQs, such as 4-hydroxy-2-heptylquinoline (HHQ) and its derivative, the Pseudomonas Quinolone Signal (PQS), regulate the expression of virulence factors and are involved in cell-to-cell communication.[37][38]

Biosynthetic Pathway: Unlike the classical chemical syntheses that build the quinoline core from aniline precursors, the bacterial biosynthesis of HAQs starts with anthranilic acid , the same precursor used by plants to make alkaloids.[37][39]

  • Activation: The enzyme PqsA activates anthranilic acid by ligating it to Coenzyme A.[36]

  • Condensation: PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetate (2-ABA).[40]

  • Alkyl Chain Addition: The PqsBC enzyme complex mediates the coupling of 2-ABA to a fatty acid (like octanoic acid), which provides the alkyl chain, to produce HHQ.[40] This discovery overturned the long-standing hypothesis that 3-ketofatty acids were the precursors.[40]

  • Conversion to PQS: The final conversion of HHQ to the active signal PQS is catalyzed by the monooxygenase PqsH.[36]

This biosynthetic pathway represents a remarkable example of convergent evolution, where bacteria have devised a distinct chemical strategy to produce the same fundamental quinoline scaffold that has been so central to human drug discovery.

Diagram: Biosynthesis of HAQs in P. aeruginosa

HAQ_Biosynthesis AA Anthranilic Acid AnthraniloylCoA Anthraniloyl-CoA AA->AnthraniloylCoA PqsA Malonyl Malonyl-CoA ABA 2-Aminobenzoylacetate (2-ABA) Malonyl->ABA FattyAcid Fatty Acid HHQ HHQ (4-Hydroxy-2-heptylquinoline) FattyAcid->HHQ AnthraniloylCoA->ABA PqsD ABA->HHQ PqsBC PQS PQS Signal HHQ->PQS PqsH

Caption: Enzymatic pathway for the synthesis of HAQ signaling molecules.

Conclusion

The quinoline scaffold has had a remarkable scientific history. From its humble origins in coal tar, it became the subject of intense synthetic exploration, leading to a suite of classical reactions that are still taught and used today. These synthetic advancements were not merely academic; they were the engine that powered the development of some of the most important drugs of the 20th century, saving countless lives from malaria. The parallel discovery of quinoline-based intermediates as key players in the complex world of bacterial communication underscores the enduring relevance and chemical versatility of this privileged heterocyclic system. For researchers and drug development professionals, the history of quinoline is a powerful lesson in how fundamental synthetic chemistry can translate into profound biological and medical impact.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. [Link]

  • Merck & Co. (n.d.). Combes Quinoline Synthesis. Merck Index. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. MMV. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Sauthof, L., & et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]

  • Singh, S. K., & Singh, S. K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 295-302. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Bredenbruch, F., & et al. (2005). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Journal of Bacteriology. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2020). Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Academies Press. [Link]

  • Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Czerwonka, D., & et al. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [Link]

  • Wikipedia. (n.d.). Chloroquine. Wikipedia. [Link]

  • Schertzer, J. W., & et al. (2019). The Stringent Response Modulates 4-Hydroxy-2-Alkylquinoline Biosynthesis and Quorum-Sensing Hierarchy in Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

  • Wikipedia. (n.d.). Mefloquine. Wikipedia. [Link]

  • Déziel, E., & et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]

  • ResearchGate. (2014). A brief history of quinoline as antimalarial agents. ResearchGate. [Link]

  • ISGlobal. (2019). The History of Malaria Treatment. Barcelona Institute for Global Health. [Link]

  • Semantic Scholar. (n.d.). A Brief History of Quinoline as Antimalarial Agents. Semantic Scholar. [Link]

  • Egan, T. J., & Kaschula, C. H. (2014). Quinolines and artemisinin: chemistry, biology and history. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Primaquine. Wikipedia. [Link]

  • Navarrete-Vázquez, G., & et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. NCBI Bookshelf. [Link]

  • Vale, N., & et al. (2009). Primaquine revisited six decades after its discovery. European Journal of Medicinal Chemistry. [Link]

  • Dulcey, C. E., & et al. (2013). The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids. Chemical Science. [Link]

  • Wikipedia. (n.d.). Gould-Jacobs-Reaktion. Wikipedia (German). [Link]

  • Bohrium. (2009). primaquine-revisited-six-decades-after-its-discovery. Ask this paper. [Link]

  • ResearchGate. (2009). Primaquine revisited six decades after its discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of chloroquine and hydroxychloroquine. ResearchGate. [Link]

  • Wiktionary. (n.d.). Gould-Jacobs reaction. Wiktionary. [Link]

  • ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. ResearchGate. [Link]

  • ACS Publications. (2024). Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry. [Link]

  • Bräse, S. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Ashley, E. A., & White, N. J. (2005). The end of a long-standing hypothesis: the rise and fall of Lariam and Halfan. Journal of the Royal Society of Medicine. [Link]

  • Slideshare. (n.d.). Mefloquine. Slideshare. [Link]

Sources

Methodological & Application

Synthesis Protocol for Methyl 2-(3-bromoquinolin-6-yl)acetate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The strategic functionalization of the quinoline ring system is a cornerstone of medicinal chemistry and drug development, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 2-(3-bromoquinolin-6-yl)acetate, a valuable building block for the elaboration of more complex molecules. The presence of the bromo substituent at the 3-position and the acetate moiety at the 6-position offers two distinct handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a multi-step sequence, commencing with the construction of the quinoline core, followed by sequential functionalization at the 6- and 3-positions. This strategy is designed to maximize yield and regioselectivity, leveraging well-established and robust chemical transformations.

Synthesis_Workflow A 4-Bromoaniline B 6-Bromoquinoline A->B Skraup Synthesis C Methyl (quinolin-6-yl)acetate B->C Suzuki Coupling D This compound C->D Electrophilic Bromination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-Bromoquinoline

The initial step involves the construction of the quinoline ring system via the Skraup synthesis, a classic and effective method for this transformation.[2][3] Starting from the commercially available 4-bromoaniline, this reaction utilizes glycerol as the carbon source for the pyridine ring formation, with sulfuric acid as both a catalyst and a dehydrating agent, and a mild oxidizing agent.

Reaction Scheme:

4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Bromoquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromoaniline172.0217.2 g0.1
Glycerol92.0927.6 g (22 mL)0.3
Ferrous sulfate heptahydrate278.012.8 g0.01
Concentrated Sulfuric Acid98.0830 mL-
Nitrobenzene123.1112.3 g (10.2 mL)0.1

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-bromoaniline (17.2 g, 0.1 mol), glycerol (27.6 g, 0.3 mol), and ferrous sulfate heptahydrate (2.8 g, 0.01 mol).

  • Addition of Sulfuric Acid: While stirring the mixture, slowly add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition should be controlled to manage the initial exotherm.

  • Heating and Addition of Oxidant: Heat the mixture gently in a heating mantle. Once the initial reaction subsides, add nitrobenzene (12.3 g, 0.1 mol) dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Completion: After the addition of nitrobenzene is complete, heat the reaction mixture to 130-140 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature and then cautiously pour it into 1 L of water. Steam distill the mixture to remove the unreacted nitrobenzene.

  • Isolation and Purification: Make the residue in the distillation flask alkaline with a concentrated sodium hydroxide solution. The crude 6-bromoquinoline will separate as a dark oil. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: A pale yellow solid or oil. Typical yields range from 50-60%.

Part 2: Synthesis of Methyl (quinolin-6-yl)acetate

This step involves a Suzuki-Miyaura cross-coupling reaction to introduce the acetate moiety at the 6-position of the quinoline ring.[4][5] This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups.

Reaction Scheme:

6-Bromoquinoline + (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanecarboxylate --(Pd catalyst, Base)--> Methyl (quinolin-6-yl)acetate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromoquinoline208.0510.4 g0.05
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate216.0813.0 g0.06
Pd(PPh₃)₄1155.561.16 g0.001
Potassium Carbonate138.2113.8 g0.1
Toluene-150 mL-
Water-50 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask, add 6-bromoquinoline (10.4 g, 0.05 mol), methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate (13.0 g, 0.06 mol), and potassium carbonate (13.8 g, 0.1 mol).

  • Degassing: Add toluene (150 mL) and water (50 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Addition of Catalyst: Add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mol%) to the degassed mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl (quinolin-6-yl)acetate.[6]

Expected Outcome: A white to off-white solid.

Part 3: Synthesis of this compound

The final step is the regioselective electrophilic bromination of the quinoline ring at the 3-position.[7][8] The pyridine ring of the quinoline nucleus is susceptible to electrophilic attack, and under controlled conditions, the 3-position can be selectively brominated.

Reaction Scheme:

Methyl (quinolin-6-yl)acetate + NBS --(Solvent)--> this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl (quinolin-6-yl)acetate187.219.36 g0.05
N-Bromosuccinimide (NBS)177.989.79 g0.055
Dichloromethane (DCM)-200 mL-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve methyl (quinolin-6-yl)acetate (9.36 g, 0.05 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (9.79 g, 0.055 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL). Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome: A white to pale yellow solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected Mass (m/z)
6-Bromoquinoline ~8.9 (dd), 8.3 (d), 8.0 (d), 7.8 (d), 7.7 (dd), 7.4 (dd)~151, 148, 136, 133, 130, 129, 128, 122, 121[M]+ 207/209
Methyl (quinolin-6-yl)acetate ~8.9 (dd), 8.2 (d), 8.0 (d), 7.7 (s), 7.5 (dd), 7.4 (dd), 3.9 (s), 3.7 (s)~172, 151, 148, 136, 134, 129, 128, 127, 121, 52, 41[M+H]⁺ 202
This compound ~9.1 (d), 8.5 (d), 8.1 (d), 7.8 (s), 7.6 (dd), 3.9 (s), 3.7 (s)~171, 150, 147, 137, 135, 130, 129, 128, 122, 120, 52, 41[M+H]⁺ 280/282

Note: The expected NMR chemical shifts are approximate and may vary depending on the solvent and instrument used. Mass spectrometry should show the characteristic isotopic pattern for bromine-containing compounds.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Skraup Synthesis: This reaction is notoriously exothermic and can become violent if not properly controlled.[3] Careful and slow addition of reagents is crucial. The use of a blast shield is recommended.

  • Reagents: Concentrated sulfuric acid is highly corrosive. Nitrobenzene is toxic and readily absorbed through the skin. N-Bromosuccinimide is a lachrymator and should be handled with care.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible pathway for the synthesis of this compound. By employing a strategic combination of classic and modern synthetic methodologies, this guide empowers researchers to access this versatile building block for applications in drug discovery and materials science. The detailed step-by-step instructions, coupled with the underlying scientific principles, are intended to facilitate successful execution and adaptation of this synthesis in various research settings.

References

  • Synthesis of quinolines. Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. Retrieved January 19, 2026, from [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Google Patents. (n.d.).
  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. Google Patents. (n.d.).
  • The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]

  • Skraup's Synthesis. Vive Chemistry. (2012, November 3). Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl 2-(quinolin-6-yl)acetate. MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. Google Patents. (n.d.).
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. (n.d.). Retrieved January 19, 2026, from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. (2023, November 15). Retrieved January 19, 2026, from [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Skraup reaction. Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: Suzuki Coupling of "Methyl 2-(3-bromoquinolin-6-yl)acetate" with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its versatility in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][3]

This document will delve into the mechanistic underpinnings of the reaction, provide guidance on the selection of critical reaction components, offer a step-by-step experimental protocol, and address common troubleshooting scenarios.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, Methyl 2-(3-bromoquinolin-6-yl)acetate). This step, often the rate-determining one, results in the formation of a Pd(II) complex.[2][8] The reactivity of the halide typically follows the order I > Br > Cl.[1]

  • Transmetalation: In this step, the organic group from the organoboron species (the arylboronic acid) is transferred to the palladium(II) complex.[2][9] This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium center.[9][10][11][12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7][8]

The Critical Role of the Base

The choice of base is a critical parameter that can significantly influence the reaction's outcome.[12] Its primary role is to activate the boronic acid, forming a boronate complex that is more reactive towards transmetalation.[9][13] Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[12] The selection of the base can affect reaction rates and yields and should be optimized for the specific substrates being used.[12] For substrates with base-sensitive functional groups, such as the ester in our target molecule, milder bases like potassium carbonate or potassium fluoride are often preferred to prevent hydrolysis.[10][14]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L'n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L'n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Methyl 2-(3-arylquinolin-6-yl)acetate (Ar-Ar') ArylHalide This compound (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Optimization

Successful Suzuki coupling relies on the careful selection of several key components: the palladium catalyst (and its associated ligand), the base, and the solvent system.

Catalyst and Ligand Selection

A wide variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common precatalysts that are reduced in situ to the active Pd(0) species.[10] Alternatively, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used directly.[3]

The choice of ligand is crucial, as it influences the stability and reactivity of the palladium catalyst.[15] For coupling with heteroaryl halides, electron-rich and bulky phosphine ligands are often effective.[15][16] Ligands such as SPhos, XPhos, and dppf are frequently employed in modern Suzuki couplings and can improve reaction outcomes, especially with challenging substrates.[1][17] For initial screening, Pd(PPh₃)₄ is a robust and widely used catalyst.[3]

Solvent Systems

The solvent plays a critical role in solubilizing the reactants and catalyst and can influence the reaction rate.[18] Common solvents for Suzuki couplings include ethers like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF.[1] Often, a mixture of an organic solvent and water is used, as water can aid in the dissolution of the base and facilitate the transmetalation step.[18][19] For the coupling of "this compound," a solvent system like dioxane/water or DME/water is a good starting point.[3][7]

Reaction Parameters Table
ParameterRecommended OptionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable starting point.[3] Pd(dppf)Cl₂ and Pd(OAc)₂/SPhos are effective for heteroaryl couplings.[4][16][17]
Ligand PPh₃, dppf, SPhosPPh₃ is part of the common catalyst. dppf and SPhos are bulky, electron-rich ligands that can improve yields with challenging substrates.[1][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a good starting choice to minimize ester hydrolysis.[3] K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective if the reaction is sluggish.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OThese solvent mixtures are widely used and effective for Suzuki couplings, promoting solubility of both organic and inorganic reagents.[3][7][18]
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion.[7]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[17]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of "this compound" with a generic arylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexanes/Ethyl acetate)

Reaction Setup Workflow

Suzuki_Workflow start Start reagents Combine Reactants - Aryl Bromide - Boronic Acid - Base - Solvent start->reagents degas Degas Solvent Mixture (N2 or Ar sparging) reagents->degas add_catalyst Add Pd Catalyst degas->add_catalyst heat Heat Reaction Mixture (e.g., 90-100 °C) add_catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for the Suzuki coupling experiment.

Step-by-Step Procedure
  • Reaction Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen, which can deactivate the palladium catalyst.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, wrong base or solvent.Ensure proper degassing.[1] Screen different palladium catalysts, ligands, bases, and solvents.[3][18] Increase reaction temperature or time.
Protodeborylation Hydrolysis of the boronic acid.Use anhydrous conditions with a base like K₃PO₄.[18] Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[20]
Homocoupling Presence of oxygen, Pd(II) species in the reaction mixture.Rigorously degas all solvents and reagents.[1] Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Dehalogenation Reduction of the aryl halide.Use a milder base.[21] Lower the reaction temperature. Screen different ligands.[21]
Ester Hydrolysis Base is too strong.Use a milder base such as NaHCO₃ or KF.[10][14][18] Reduce reaction time or temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds, and its application to the functionalization of quinoline scaffolds is of great importance in drug discovery and development. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous experimental techniques, researchers can successfully synthesize a diverse range of 3-aryl-6-substituted quinoline derivatives from "this compound." The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in this area of research.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16169–16180. Available from: [Link]

  • Couto, I., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 11(22), 5584-5589. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Bugarin, A., & Jones, K. D. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(14), 5027–5030. Available from: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021-10-13). Available from: [Link]

  • Shaikh, A. A., & Gunturu, K. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5264-5293. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2024-02-23). Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Sharma, S., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 253-260. Available from: [Link]

  • Hocek, M., & Dvorakova, H. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 65(8), 1241-1254. Available from: [Link]

  • ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. (2025-08-07). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Available from: [Link]

  • Organic Syntheses. PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. (2007). Available from: [Link]

  • Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of. International Journal of ChemTech Research, 9(9), 339-359. Available from: [Link]

  • Govindarao, S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2795. Available from: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025-05-07). Available from: [Link]

  • Li, Y., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Available from: [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-279. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286. Available from: [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Arctom Scientific. CAS NO. 1022091-89-9 | this compound. Available from: [Link]

Sources

Application Notes and Protocols: Heck Reaction Conditions for Methyl 2-(3-bromoquinolin-6-yl)acetate and Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Drug Discovery

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming transformation is celebrated for its functional group tolerance and reliability, making it an indispensable tool in the synthesis of complex molecular architectures.[4][5] Its application is particularly prevalent in the pharmaceutical and agrochemical industries for the construction of bioactive scaffolds, including stilbenes and cinnamates.[3][6]

This guide focuses on the application of the Heck reaction to Methyl 2-(3-bromoquinolin-6-yl)acetate , a substrate featuring a quinoline core. The quinoline motif is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents.[6][7][8] Therefore, methodologies for its selective functionalization are of high value to researchers in drug development. This document provides a detailed exploration of the reaction mechanism, key parameter optimization, and step-by-step protocols for coupling this specific bromoquinoline with various alkenes.

The Catalytic Cycle: A Mechanistic Blueprint for Optimization

A thorough understanding of the Mizoroki-Heck reaction mechanism is paramount for rational experimental design and troubleshooting. The widely accepted catalytic cycle proceeds through a sequence of Pd(0) and Pd(II) intermediates.[2][3][5][9]

The four key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline substrate. This is often the rate-determining step, with reactivity trends of C-X being I > OTf > Br >> Cl.[9]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the newly formed arylpalladium(II) complex. This is followed by a syn-migratory insertion of the aryl group onto the alkene, forming a new carbon-carbon bond.[2][9] For electron-deficient alkenes like acrylates, this addition occurs with high regioselectivity at the β-carbon.[9][10]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and typically forms the more thermodynamically stable trans-(E)-alkene.[9]

  • Catalyst Regeneration: A base is required to react with the hydridopalladium(II) species, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[2][9][11]

Heck_Catalytic_Cycle cluster_main Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ arpdx Ar-Pd(II)L₂-Br pd0->arpdx arx Ar-Br (Bromoquinoline) arx->arpdx Oxidative Addition pi_complex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ arpdx->pi_complex Alkene Coordination alkene Alkene (R-CH=CH₂) alkene->pi_complex insertion R-CH(PdL₂Br)-CH₂-Ar pi_complex->insertion Migratory Insertion hpdx_complex [H-Pd(II)L₂-Br] insertion->hpdx_complex β-Hydride Elimination product Ar-CH=CH-R (Product) insertion->product hpdx_complex->pd0 Catalyst Regeneration base_h Base-H⁺Br⁻ hpdx_complex->base_h base Base base->hpdx_complex

Figure 1: The Mizoroki-Heck Catalytic Cycle

Optimizing Reaction Parameters for the Bromoquinoline Substrate

The success of the Heck reaction hinges on the judicious selection of several key components. For a substrate like this compound, special consideration must be given to the potential for the quinoline nitrogen to coordinate with the palladium catalyst, which can sometimes inhibit catalysis.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, cost-effective, and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[12][13] Other excellent choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][9] Typically, catalyst loading ranges from 0.5 to 5 mol%.

  • Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and modulating its reactivity.[9]

    • Phosphines: Triphenylphosphine (PPh₃) is a standard ligand. For aryl bromides, more electron-rich and bulky phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) can accelerate the rate-limiting oxidative addition step.[14]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form highly stable and active catalysts, often allowing for lower catalyst loadings and milder reaction conditions, even for challenging substrates like aryl chlorides.[15][16]

  • Base: A stoichiometric amount of base is essential for the final step of catalyst regeneration.[17]

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are effective and commonly used.[1][9]

    • Organic Amines: Triethylamine (Et₃N) or Hünig's base (DIPEA) are frequently employed, often acting as both the base and the solvent.[1][18]

  • Solvent: The choice of solvent can significantly impact reaction efficiency.

    • Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent choices for solubilizing the reactants and promoting the reaction.[9][17]

    • Aqueous Media: For greener chemistry, reactions can be performed in water or a water/co-solvent mixture (e.g., H₂O/DMSO), which can sometimes accelerate the reaction.[19]

  • Alkene Partner: The electronic nature of the alkene influences its reactivity. Electron-withdrawing groups, as found in acrylates and styrenes, generally enhance the reaction rate.[1] For less reactive, sterically hindered, or electron-rich alkenes, reaction conditions may require more active catalysts and higher temperatures.[20][21]

Experimental Workflow and Protocols

The following diagram outlines a general workflow for setting up a Heck reaction. Adherence to inert atmosphere techniques is critical for preventing catalyst oxidation and ensuring reproducibility.

Experimental_Workflow start Start setup Reaction Setup: - Add solid reagents (bromoquinoline, base, ligand, catalyst) to a dry Schlenk flask. - Equip with a stir bar and condenser. start->setup inert Establish Inert Atmosphere: - Seal the flask. - Evacuate and backfill with Nitrogen or Argon (repeat 3x). setup->inert add_liquids Add Liquid Reagents: - Add solvent and liquid alkene via syringe. inert->add_liquids react Reaction: - Heat the mixture to the target temperature with vigorous stirring. - Monitor progress by TLC or GC-MS. add_liquids->react workup Workup: - Cool to room temperature. - Dilute with an organic solvent (e.g., Ethyl Acetate). - Filter to remove inorganic salts. - Wash with water and brine. react->workup purify Purification: - Dry the organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify the crude product via flash column chromatography. workup->purify end End: Characterized Product purify->end

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-(3-bromoquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its derivatives are recognized for a wide spectrum of biological activities, including anticancer and antimalarial properties.[1] The strategic functionalization of the quinoline ring system is therefore a central focus in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as arguably the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the precise and efficient diversification of complex aromatic systems like quinolines.[1][2]

This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of Methyl 2-(3-bromoquinolin-6-yl)acetate . This substrate is of particular interest as it presents a handle for further chemical elaboration at two distinct positions: the bromine at the C-3 position, which is amenable to a variety of cross-coupling reactions, and the methyl acetate group at the C-6 position, which can be hydrolyzed or otherwise modified. The presence of the electron-withdrawing acetate group can also influence the reactivity of the C-Br bond in cross-coupling reactions.[3]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, mechanistic considerations, and practical execution of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this versatile building block.

PART 1: Foundational Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for rational catalyst selection and troubleshooting.

The General Catalytic Cycle

A typical cross-coupling reaction proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-Br bond of the quinoline) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck):

    • In the Suzuki-Miyaura reaction, an organoboron species (activated by a base) transfers its organic group to the palladium center.[4]

    • In the Sonogashira reaction, a copper acetylide (formed in situ) transfers the alkyne group to the palladium.[5]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[6]

    • In the Buchwald-Hartwig amination, an amine coordinates to the palladium, and after deprotonation by a base, forms a palladium-amido complex.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1]

Below is a generalized workflow for these reactions.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (N2/Ar) prep->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat cool Cool to Room Temp & Quench heat->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

PART 2: Application Notes and Experimental Protocols

This section provides detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions, adapted for "this compound". It is crucial to note that these are starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[1][2] For a substrate like 3-bromoquinoline, the choice of a suitable palladium catalyst and ligand is critical for achieving high yields.[8] The presence of the electron-withdrawing acetate group on our target molecule is expected to facilitate the oxidative addition step.[3]

Suzuki_Cycle center Pd(II) Intermediate pd0 Pd(0)L2 pd2_complex L2Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition aryl_halide Ar-X (Bromoquinoline) ox_add Oxidative Addition pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation boronic_acid R-B(OR)2 (Base Activated) boronic_acid->pd2_complex Transmetalation (Base) red_elim Reductive Elimination product Ar-R (Product)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data for Suzuki Coupling of 3-Bromoquinoline Systems

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110~75A classic catalyst, generally effective for bromoquinolines.[5]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-100HighOften provides excellent yields for heteroaryl couplings.[8]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are effective for challenging substrates.[5]
P1-xantphosxantphosDBUTHF/H₂O110~82Optimized system for coupling 3-bromoquinoline with a heteroaryl boronic ester.[9]

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground and dried

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, Schlenk flask, magnetic stirrer, reflux condenser

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1]

  • Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[6] This reaction is highly valuable for installing vinyl groups, which are versatile functional handles for further synthetic transformations.

Comparative Data for Heck Reaction of 3-Bromoquinoline Analogues

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
PdEnCat® 40NoneNaOAcEthanol140 (mw)71Microwave conditions can significantly accelerate the reaction.[10]
Pd(OAc)₂PPh₃Et₃NDMF100-120GoodA common and effective system for aryl bromides.[10]
Pd(OAc)₂NoneK₂CO₃NMP100GoodPhosphine-free conditions are possible, often in polar aprotic solvents.[10]

Detailed Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or n-Butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, Schlenk flask, magnetic stirrer

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (3x).

  • Add anhydrous DMF (5 mL), the alkene (1.2 mmol), and Et₃N (1.5 mmol) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100-120 °C until the starting material is consumed as indicated by TLC or GC analysis.[10]

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically employs a dual catalytic system of palladium and copper(I).[5]

Comparative Data for Sonogashira Coupling of 3-Bromoquinoline Systems

Catalyst SystemCo-catalystLigandBaseSolventTemp (°C)Yield (%)Observations
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTolueneRT-50HighThe classic conditions, highly effective for many substrates.[5]
Pd(OAc)₂NoneSPhosK₃PO₄1,4-Dioxane100HighCopper-free conditions can prevent alkyne homocoupling.[12]
PdCl₂(dppf)CuIdppfCs₂CO₃DMF80HighOften used for more challenging or functionalized substrates.[13]

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous and degassed

  • Standard laboratory glassware, Schlenk flask, magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add anhydrous, degassed toluene (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.

  • Once complete, dilute the mixture with ethyl acetate and filter through a short pad of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide variety of amines.[7] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, especially with heteroaryl halides.[14]

Comparative Data for Buchwald-Hartwig Amination of 3-Bromoquinoline Analogues

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd₂(dba)₃BINAPNaOt-BuToluene100HighA first-generation, yet still highly effective, catalyst system.[15]
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane110HighBuchwald ligands are excellent for challenging aminations.[15]
Pd₂(dba)₃RuPhosLHMDSTHF80HighRuPhos is particularly effective for coupling secondary amines.[16]

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Standard laboratory glassware, Schlenk tube, magnetic stirrer

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol). Note: NaOt-Bu is highly hygroscopic and should be handled in an inert atmosphere.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

PART 3: Troubleshooting and Safety

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality of reagents (e.g., degraded boronic acid).3. Inappropriate catalyst/ligand/base combination.1. Ensure rigorous exclusion of oxygen by proper degassing and maintaining a positive inert gas pressure.[13]2. Use fresh, high-purity reagents. Store boronic acids under inert gas.3. Screen different ligands (e.g., Buchwald-type), bases (K₃PO₄, Cs₂CO₃), and solvents (dioxane, toluene, THF).[8]
Homocoupling of Coupling Partner 1. Presence of oxygen.2. Reaction temperature too high.3. Inappropriate stoichiometry.1. Improve degassing procedure.[13]2. Lower the reaction temperature.3. Use a slight excess of the bromoquinoline.
Dehalogenation of Starting Material 1. Presence of water or protic sources.2. Ligand choice.1. Use anhydrous solvents and reagents.2. Switch to a different ligand; sometimes less electron-rich ligands can mitigate this side reaction.
Incomplete Conversion 1. Insufficient reaction time or temperature.2. Catalyst deactivation.1. Increase reaction time or temperature incrementally.2. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17][18][19]

  • Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are air-sensitive. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.[13]

  • Reagents:

    • This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation. Avoid breathing dust and ensure adequate ventilation.[20]

    • Palladium Catalysts: Can be toxic and are often expensive. Handle with care to avoid inhalation of fine powders.

    • Phosphine Ligands: Many are air-sensitive and can have unpleasant odors. Handle in a fume hood.

    • Bases: Strong bases like NaOt-Bu and LHMDS are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Organic solvents such as toluene, dioxane, and DMF are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional and local regulations.

References

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Sustainable Chemistry.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025). BenchChem.
  • 2-Bromoquinoline Safety D
  • Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. (2019).
  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017).
  • 3-Bromoquinoline Safety D
  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Buchwald–Hartwig amin
  • 5-Bromoquinoline Safety Data Sheet. (2012). Thermo Fisher Scientific.
  • 6-Bromo-2-methylquinoline Safety D
  • 7-Bromoquinoline Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal.
  • Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. (2025). BenchChem.
  • Zhang, X., Liu, W.-B., & Tu, T. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as l
  • Heck reaction. (2023). Wikipedia.
  • Buchwald-Hartwig Amin
  • The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. (2005). Journal of the American Chemical Society.
  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Which conditions are favorable for the efficient Suzuki coupling?. (2014).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. (2025). BenchChem.
  • Palladium-catalyzed cross-coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Denmark Group, University of Illinois Urbana-Champaign.
  • Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. (2016).
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. (2015).
  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. (2018).
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules.
  • Sonogashira coupling. (2023). Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. (2011). Beilstein Journal of Organic Chemistry.
  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (2017). Abo Akademi University.
  • Optimisation study for C-N cross-coupling of bromo derivatives. (2019).
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. (2025). BenchChem.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2011). Journal of the American Chemical Society.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2016).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). Pharmaceuticals.

Sources

Application Note: High-Purity Isolation of Methyl 2-(3-bromoquinolin-6-yl)acetate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of Methyl 2-(3-bromoquinolin-6-yl)acetate, a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. We detail a robust methodology employing silica gel flash column chromatography, beginning with systematic method development using Thin-Layer Chromatography (TLC) and culminating in an optimized gradient elution protocol. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible, high-yield purification.

Introduction and Scientific Context

This compound (CAS 1022091-89-9) is a substituted quinoline derivative.[1] The quinoline scaffold is a prominent heterocycle in numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[2] The presence of a bromo-substituent at the 3-position and an acetate group at the 6-position provides versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

Given its role as a precursor, the purity of this compound is paramount. Impurities, such as unreacted starting materials or reaction by-products, can interfere with downstream reactions, leading to complex product mixtures and significantly complicating characterization and biological evaluation. Column chromatography is a powerful and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[3][4] This note describes a systematic approach to purify the title compound effectively.

The Foundational Role of Thin-Layer Chromatography (TLC) in Method Development

Before undertaking preparative column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[5] TLC serves as a rapid, small-scale pilot for the column, allowing for the determination of a mobile phase that provides adequate separation between the target compound and its impurities.[6]

The key parameter derived from TLC is the Retention Factor (Rf), which quantifies the migration of a compound up the plate.

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7]

An ideal solvent system for column chromatography will afford an Rf value for the target compound in the range of 0.25 to 0.35 .[8] This range ensures that the compound interacts sufficiently with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.[6]

Protocol: TLC Method Development
  • Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. The resulting spot should be small and concentrated, typically 1-2 mm in diameter.[8]

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A good starting system for a molecule of intermediate polarity like this compound is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).

  • Solvent Screening: Test a range of solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, staining with potassium permanganate can be effective.[9]

  • Optimization: Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value between 0.25 and 0.35, and is well-separated from other spots. Increasing the proportion of the more polar solvent (Ethyl Acetate) will increase the Rf values.

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a standard silica gel stationary phase, which is suitable for the separation of moderately polar quinoline derivatives.[2][9]

Materials and Reagents
Item Specification
Crude ProductThis compound
Stationary PhaseSilica Gel
Non-Polar EluentHexane (or Petroleum Ether)
Polar EluentEthyl Acetate
Solvents for LoadingDichloromethane (DCM)
GlasswareChromatography column, flasks, beakers
OtherTLC plates, UV lamp, fraction collector (optional)
Safety and Handling
  • Compound Safety: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

  • Solvent Safety: Hexane, Ethyl Acetate, and Dichloromethane are flammable and volatile. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Purification Workflow

The overall process from method development to obtaining the pure product is outlined below.

G TLC 1. TLC Method Development (Hexane:EtOAc System) Prep 2. Column Preparation (Silica Gel Slurry Packing) TLC->Prep Optimized Solvent System Load 3. Sample Loading (Dry Loading Method) Prep->Load Elute 4. Gradient Elution (Increasing EtOAc %) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC Monitoring) Collect->Analyze Analyze->Elute Continue Elution Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure this compound Evap->Final G node_q node_q node_p node_p node_y node_y start Dissolve Crude Product in Minimal DCM q1 Is product highly soluble in initial eluent? start->q1 wet Wet Loading: Carefully add solution directly to column top q1->wet Yes dry1 Dry Loading: Add small amount of silica gel to solution q1->dry1 No final_decision Proceed to Elution wet->final_decision dry2 Evaporate solvent to get a free-flowing powder dry1->dry2 dry3 Carefully add powder to top of column dry2->dry3 dry3->final_decision

Caption: Decision workflow for selecting the sample loading method.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like Dichloromethane (DCM).

  • Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully transfer this powder onto the top layer of sand in the prepared column.

3. Elution and Fraction Collection A gradient elution, where the polarity of the mobile phase is gradually increased, is typically more efficient for separating components of a complex mixture than an isocratic (constant composition) elution. [10]* Begin eluting with the low-polarity solvent system determined during TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).

  • Maintain a constant flow rate. For flash chromatography, gentle positive pressure can be applied.

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per fraction, depending on column size).

  • Gradually increase the polarity of the mobile phase according to a pre-determined gradient.

Step Volume (Column Volumes) Mobile Phase Composition (Hexane:Ethyl Acetate) Purpose
12-3 CVs95:5Elute very non-polar impurities
25-10 CVs90:10Elute non-polar impurities
310-20 CVs80:20Elute the target compound
42-3 CVs50:50"Flush" more polar impurities

4. Monitoring Fractions and Product Isolation

  • Systematically spot every few fractions on a TLC plate.

  • Develop the TLC plate in the solvent system that gave the best separation (e.g., 80:20 Hexane:EtOAc).

  • Visualize the spots under UV light.

  • Identify the fractions that contain only the spot corresponding to the pure product.

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Troubleshooting

Problem Probable Cause Solution
Poor Separation Incorrect solvent system; Column overloaded.Re-optimize the solvent system with TLC. Use a larger column or less sample.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).
Cracked/Channeled Column Bed Column packed improperly; Column ran dry.Repack the column carefully using the slurry method. Never let the solvent level drop below the top of the stationary phase.
Streaking/Tailing on TLC Sample is too concentrated; Compound is acidic/basic.Dilute the sample for TLC analysis. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

Conclusion

The protocol detailed in this application note provides a reliable and systematic method for the high-purity isolation of this compound. By leveraging TLC for rapid method development, followed by a carefully executed gradient flash column chromatography protocol, researchers can consistently obtain material of sufficient purity for demanding downstream applications in pharmaceutical and materials science research. The principles and techniques described herein are broadly applicable to the purification of other heterocyclic intermediates.

References

  • Benchchem. Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. 9

  • Chemistry For Everyone. What Is The Relationship Between Column Chromatography And TLC?. YouTube. Link

  • Benchchem. Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. 3

  • 1st Scientific LLC. This compound. Link

  • Vertex AI Search. TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques. 4

  • Nichols, L. (2021). 2.4: Column Chromatography. Chemistry LibreTexts. Link

  • ResearchGate. (PDF) Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. Link

  • Studylib. Correlating TLC to Isocratic Separation. Link

  • Sigma-Aldrich. This compound. Link

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. YouTube. Link

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Link

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Link

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Link

  • Fisher Scientific. SAFETY DATA SHEET - Methyl bromoacetate. Link

  • Sigma-Aldrich. SAFETY DATA SHEET - Methyl bromoacetate. Link

  • RA College. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Link

Sources

Application Note & Protocol: Recrystallization of Methyl 2-(3-bromoquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to Recrystallization

Recrystallization is a fundamental technique in chemistry for the purification of solid organic compounds.[1][2][3] The underlying principle relies on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, often near the solvent's boiling point.[5][6] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process inherently excludes impurities, which ideally either remain dissolved in the cold solvent or are removed via hot filtration if they are insoluble.[7]

For Methyl 2-(3-bromoquinolin-6-yl)acetate, a bromo-substituted quinoline derivative, its aromatic and ester functionalities suggest moderate polarity. Quinoline itself is sparingly soluble in cold water but readily dissolves in most organic solvents.[8][9] The presence of a bromine atom on the aromatic ring generally decreases solubility in polar solvents and enhances it in non-polar organic solvents.[6] This provides a logical starting point for our solvent selection strategy.

Solvent System Selection: A Practical Approach

The success of any recrystallization is critically dependent on the choice of solvent.[2] Since specific solubility data for this compound is not available, a systematic solvent screening is the first and most crucial step.

Recommended Solvents for Screening

Based on the structural characteristics of the target compound (quinoline, ester, bromo-aryl), the following solvents, covering a range of polarities, are recommended for initial screening:

  • Polar Protic: Ethanol, Methanol, Isopropanol, Water

  • Polar Aprotic: Acetone, Ethyl Acetate

  • Non-Polar: Toluene, Heptane, Hexane

Solvent Screening Protocol
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add one of the selected solvents dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature.

    • Ideal Outcome: The compound is insoluble or sparingly soluble.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely.

    • Ideal Outcome: The compound dissolves completely near the boiling point of the solvent.

  • Once dissolved, remove the test tube from the heat source and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. A copious amount of fine, well-formed crystals indicates a promising solvent.

Interpreting Screening Results
Observation Interpretation Next Steps
Insoluble in hot solventSolvent is unsuitable for single-solvent recrystallization.Consider for use as an anti-solvent in a two-solvent system.
Soluble in cold solventSolvent is unsuitable for recrystallization.Discard as a primary solvent choice.
Sparingly soluble in cold, but fully soluble in hot solventExcellent candidate for single-solvent recrystallization. Proceed to the main recrystallization protocol.
Partially soluble in hot solventMay require an excessive volume of solvent, leading to poor recovery.Consider a mixed-solvent system.
Oiling out upon coolingThe compound's melting point may be lower than the solvent's boiling point, or impurities are present.Try a lower-boiling point solvent or a mixed-solvent system.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the crude material. A sharper and higher melting point range is indicative of increased purity.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics.[5] It requires a "soluble" solvent in which the compound is soluble at all temperatures, and an "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. A common pair for compounds like the target is Ethanol (soluble) and Water (anti-solvent).

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "soluble" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "soluble" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 4 through 9 from the Single-Solvent Recrystallization protocol.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Yield crude_product Crude Product solvent_screening Solvent Screening crude_product->solvent_screening Test small sample dissolve Dissolve in Minimum Hot Solvent solvent_screening->dissolve Select Solvent System hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry Purified Product analysis Purity Analysis (e.g., MP, NMR) dry->analysis

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form - Solution is not saturated (too much solvent used).- Cooling too rapidly.- Compound is highly soluble even at low temperatures.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Ensure cooling is slow and undisturbed.
Oiling out - The compound's melting point is below the solvent's boiling point.- The rate of cooling is too fast.- Impurities are depressing the melting point.- Re-heat the solution and add more solvent.- Allow the solution to cool more slowly.- Try a lower-boiling point solvent.- Use a two-solvent system.
Poor recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold.- Compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary.- Pre-heat the filtration apparatus.- Ensure the wash solvent is ice-cold.- Cool the filtrate for a longer period or to a lower temperature.
Colored crystals - Colored impurities are co-crystallizing.- Activated charcoal was not used or was ineffective.- Repeat the recrystallization, ensuring to use activated charcoal before the hot filtration step.

References

  • Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Wikipedia. Quinoline.
  • PubChem. Quinoline.
  • Sciencemadness Wiki. Quinoline.
  • Benchchem. Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • University of California, Davis. Recrystallization - Single Solvent.
  • University of California, Los Angeles. Recrystallization-1.pdf.
  • University of South Florida. Recrystallization1.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ChemTalk. Lab Procedure: Recrystallization.
  • YouTube. recrystallization & purification of N-bromosuccinimide.

Sources

Application Notes and Protocols: Derivatization of the Acetate Group of "Methyl 2-(3-bromoquinolin-6-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Quinoline Scaffold and its Acetate Side-Chain

The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The compound "Methyl 2-(3-bromoquinolin-6-yl)acetate" presents a versatile starting material for the synthesis of novel quinoline derivatives. The bromine atom at the 3-position and the methyl acetate group at the 6-position offer two distinct handles for chemical modification. This guide focuses specifically on the strategic derivatization of the acetate moiety, a critical step in creating libraries of compounds for structure-activity relationship (SAR) studies.

The conversion of the methyl ester to other functional groups such as carboxylic acids, amides, and alcohols significantly alters the physicochemical properties of the parent molecule, including its polarity, hydrogen bonding capability, and steric profile. These modifications are paramount for optimizing pharmacokinetic and pharmacodynamic parameters in the drug discovery process. This document provides detailed protocols for the hydrolysis, amidation, and reduction of the acetate group of this compound, underpinned by mechanistic rationale and practical insights for researchers in the field.

Core Derivatization Strategies: A Mechanistic Overview

The methyl acetate group of the target compound can be readily transformed into a variety of other functional groups through well-established organic reactions. The primary pathways explored in this guide are:

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid. This transformation is fundamental as the resulting carboxylic acid is a key intermediate for further modifications, most notably amidation.

  • Amidation: Direct conversion of the methyl ester to an amide by reaction with a primary or secondary amine. This is a highly valuable transformation for introducing diverse structural motifs.

  • Reduction: Reduction of the methyl ester to the corresponding primary alcohol, which can serve as a precursor for ethers, aldehydes, or further elaborated structures.

The choice of derivatization strategy will be dictated by the specific synthetic goals and the desired properties of the final compound.

Section 1: Hydrolysis to 2-(3-bromoquinolin-6-yl)acetic acid

The saponification of the methyl ester to its corresponding carboxylic acid is a foundational step, providing a versatile intermediate for further functionalization. Both acidic and basic conditions can be employed for this transformation, with basic hydrolysis generally being more prevalent due to its irreversibility under typical reaction conditions.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol utilizes lithium hydroxide (LiOH) in a mixed solvent system, a common and effective method for the hydrolysis of methyl esters, particularly in complex substrates.[4][5]

Rationale for Experimental Choices:

  • Lithium Hydroxide (LiOH): Chosen over sodium or potassium hydroxide in some cases for its better solubility in mixed aqueous-organic solvent systems and its ability to effect hydrolysis under milder conditions.

  • THF/Methanol/Water Solvent System: This mixture ensures the solubility of both the relatively nonpolar starting material and the ionic hydroxide reagent, facilitating an efficient reaction.[5][6]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water (e.g., 3:1:1 v/v/v), add lithium hydroxide monohydrate (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material. The progress can be monitored by observing the disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt at the baseline.

  • Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents. b. Dilute the residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. c. Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl). d. The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-bromoquinolin-6-yl)acetic acid.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentLithium Hydroxide Monohydrate
Molar Ratio (Reagent:Substrate)2.0 - 3.0 : 1.0
SolventTHF/Methanol/Water
TemperatureRoom Temperature
Reaction Time2 - 4 hours
Expected Yield>90%

Visualization of the Hydrolysis Workflow:

hydrolysis_workflow start This compound reagents LiOH, THF/MeOH/H2O start->reagents Dissolve reaction Stir at RT, 2-4h reagents->reaction React workup Acidic Work-up (HCl) reaction->workup Quench & Isolate product 2-(3-bromoquinolin-6-yl)acetic acid workup->product caption Workflow for Base-Catalyzed Hydrolysis.

Caption: Workflow for Base-Catalyzed Hydrolysis.

Section 2: Direct Amidation from the Methyl Ester

The direct conversion of esters to amides is a highly desirable transformation as it bypasses the need to first hydrolyze the ester to a carboxylic acid and then perform a separate coupling reaction. While this reaction can sometimes require harsh conditions, modern catalytic methods have made it more accessible.

Protocol 2: Nickel-Catalyzed Amidation

Recent advances have demonstrated that nickel catalysis can facilitate the direct amidation of unactivated methyl esters with a broad range of amines, offering a more efficient and chemoselective alternative to traditional methods.[7][8]

Rationale for Experimental Choices:

  • Nickel Catalyst: Nickel catalysts are effective for the C-O activation of esters, enabling a cross-coupling type mechanism for amide bond formation.[7][8]

  • Ligand: A suitable ligand is often required to stabilize the nickel catalyst and promote the desired reactivity.

  • Solvent: A high-boiling point, non-protic solvent is typically used to facilitate the reaction at elevated temperatures.

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a nickel precatalyst (e.g., Ni(cod)₂), and a suitable ligand (e.g., a phosphine-based ligand) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. b. Wash the organic layer with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentsAmine, Nickel Catalyst, Ligand
Molar Ratio (Amine:Substrate)1.2 - 1.5 : 1.0
SolventToluene or Dioxane
Temperature80 - 120 °C
Reaction Time12 - 24 hours
Expected Yield50-80% (substrate dependent)

Visualization of the Amidation Pathway:

amidation_pathway ester This compound amide 2-(3-bromoquinolin-6-yl)-N,N-R1R2-acetamide ester->amide Direct Amidation amine R1R2NH amine->amide catalyst Nickel Catalyst Ligand catalyst->amide Catalyzes caption Direct Nickel-Catalyzed Amidation.

Caption: Direct Nickel-Catalyzed Amidation.

Section 3: Reduction to 2-(3-bromoquinolin-6-yl)ethanol

The reduction of the methyl ester to the corresponding primary alcohol provides another avenue for derivatization, opening up possibilities for the synthesis of ethers, aldehydes (via controlled oxidation), and other functional groups.

Protocol 3: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing esters to primary alcohols.[9][10] Caution must be exercised when using LAH as it reacts violently with water and other protic solvents.

Rationale for Experimental Choices:

  • Lithium Aluminum Hydride (LAH): A potent hydride donor necessary for the reduction of the relatively unreactive ester functional group.[9]

  • Anhydrous Ether or THF: These are common solvents for LAH reductions as they are aprotic and can dissolve both the substrate and the reagent.

  • Careful Quenching: A specific sequence of adding water and base is crucial for safely quenching the reaction and facilitating the work-up.

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis shows the absence of the starting material.

  • Work-up and Isolation (Fieser Method): a. Cool the reaction mixture back to 0 °C. b. Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. c. Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular precipitate should form. d. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent. e. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromoquinolin-6-yl)ethanol.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentLithium Aluminum Hydride (LAH)
Molar Ratio (Reagent:Substrate)1.5 - 2.0 : 1.0
SolventAnhydrous Diethyl Ether or THF
Temperature0 °C to Room Temperature
Reaction Time1 - 3 hours
Expected Yield>85%

Visualization of the Reduction Workflow:

reduction_workflow start This compound reagents 1. LiAlH4, Anhydrous Et2O 2. Fieser Work-up start->reagents Add dropwise reaction 0 °C to RT, 1-3h reagents->reaction React product 2-(3-bromoquinolin-6-yl)ethanol reaction->product Isolate caption Workflow for LAH Reduction of the Ester.

Caption: Workflow for LAH Reduction of the Ester.

Conclusion and Future Perspectives

The protocols detailed in this guide provide robust and reliable methods for the derivatization of the acetate group of this compound. The resulting carboxylic acid, amides, and alcohol are valuable building blocks for the synthesis of diverse libraries of quinoline-based compounds. Researchers can further expand upon these core transformations. For instance, the carboxylic acid can be used in peptide couplings or converted to other functional groups. The alcohol can be oxidized to the corresponding aldehyde for use in reductive amination or Wittig reactions. The strategic application of these derivatization techniques will undoubtedly accelerate the discovery of novel quinoline derivatives with enhanced therapeutic potential.

References

  • Zheng, Y.-L., & Newman, S. G. (2019). Methyl esters as cross-coupling electrophiles: Direct synthesis of amide bonds. ACS Catalysis, 9(5), 4426-4430. [Link]

  • Hie, L., Fine Nathel, N., Shah, T. K., Baker, E. L., Hong, X., & Garg, N. K. (2018). Nickel-Catalyzed Amide Bond Formation From Methyl Esters. Angewandte Chemie International Edition, 57(39), 12925-12929. [Link]

  • Watson, A. J. A., & Jamieson, A. G. (2012). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]

  • Wikipedia. (2024). Quinoline. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? [Link]

  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(8), 1029-1052.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ResearchGate. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Shi, H., Wang, Y., & Hua, R. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291. [Link]

  • Suárez-Castillo, O. R., et al. (2017). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 5(9). [Link]

Sources

Application Notes & Protocols: A Tiered Strategy for In Vitro Biological Screening of Methyl 2-(3-bromoquinolin-6-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] This wide range of activities often stems from their ability to interact with diverse biological targets, including kinases, topoisomerases, and cholinesterases.[5]

The compound "Methyl 2-(3-bromoquinolin-6-yl)acetate" and its subsequent derivatives represent a promising chemical space for the discovery of novel therapeutic agents. However, navigating the vast biological landscape to identify their specific activities requires a systematic and logical screening approach.

This guide provides a comprehensive, tiered strategy for the in vitro biological screening of this compound class. It is designed for researchers, scientists, and drug development professionals to efficiently move from broad-based primary screening to more focused, mechanism-of-action studies. We eschew a one-size-fits-all template in favor of a decision-tree-based cascade that maximizes resource efficiency and yields scientifically robust, interpretable data.

Section 1: The Screening Cascade - A Strategic Overview

The cornerstone of our approach is a multi-tiered screening cascade. This strategy ensures that resources are focused on the most promising compounds and biological activities. A compound, or "hit," must meet predefined criteria at each tier before proceeding to the next, more specific and resource-intensive level of investigation.

Tier 1 involves broad, high-throughput primary assays to identify any significant biological activity. Tier 2 focuses on mechanistic deconvolution, aiming to identify the specific cellular pathways or molecular targets affected by the active compounds. Tier 3 involves advanced characterization to confirm target engagement and assess selectivity.

Screening_Cascade cluster_0 Compound Library (this compound Derivatives) cluster_1 Tier 1: Primary Screening (Broad Activity Profile) cluster_2 Tier 2: Mechanistic Deconvolution cluster_3 Tier 3: Target Validation & Selectivity start Start cytotoxicity General Cytotoxicity (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Susceptibility (e.g., MIC Assay) start->antimicrobial kinase Enzyme Inhibition (Kinase Panel) cytotoxicity->kinase Cytotoxic Hit? ache Enzyme Inhibition (AChE Assay) cytotoxicity->ache Neuro-phenotype? mbc Bactericidal/Fungicidal Assays (MBC/MFC) antimicrobial->mbc Antimicrobial Hit? binding Receptor Binding Assays kinase->binding Target Identified? selectivity Selectivity Profiling (Normal vs. Cancer Cells) kinase->selectivity ache->selectivity end_node Lead Candidate for In Vivo Studies mbc->end_node binding->end_node selectivity->end_node

Caption: A tiered workflow for screening novel quinoline derivatives.

Section 2: Tier 1 Primary Screening Protocols

The objective of Tier 1 is to cast a wide net to detect any potential biological activity. We propose two parallel screens: a general cytotoxicity assay against a panel of cancer cell lines and an antimicrobial susceptibility assay.

General Cytotoxicity Assessment (MTT Assay)

Causality & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity.[6][7] Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust and high-throughput method to identify compounds that induce cell death or inhibit proliferation, which is a hallmark of potential anticancer agents.[9][10]

Experimental Protocol:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in their recommended media.[9] Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in culture media to create a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include the following controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

    • Untreated Control: Cells in media only.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[8][11]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Mix gently on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that reduces cell viability by 50%, is determined by plotting % viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Results should be summarized in a table.

Cell LineDerivative IDIC₅₀ (µM) ± SDPositive Control (Doxorubicin) IC₅₀ (µM) ± SD
MCF-7M23B6A-00115.2 ± 1.80.8 ± 0.1
A549M23B6A-00125.7 ± 2.51.2 ± 0.2
HeLaM23B6A-00118.9 ± 2.10.9 ± 0.1

Table 1: Example data presentation for cytotoxicity screening. Data are hypothetical.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality & Rationale: Given the established antibacterial and antifungal properties of many quinoline derivatives, a primary screen for antimicrobial activity is essential.[3][12] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Experimental Protocol:

  • Inoculum Preparation: Culture test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include the following controls:

    • Growth Control: Microbes in broth with no compound.

    • Sterility Control: Broth only.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[14]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14]

Data Analysis & Presentation: The MIC values for each compound against each microorganism are recorded and tabulated for easy comparison.

MicroorganismGram StainDerivative IDMIC (µg/mL)Positive Control MIC (µg/mL)
S. aureusPositiveM23B6A-0028Ciprofloxacin: 0.5
E. coliNegativeM23B6A-002>64Ciprofloxacin: 0.25
C. albicansN/A (Fungus)M23B6A-00216Fluconazole: 1

Table 2: Example data presentation for MIC determination. Data are hypothetical.

Section 3: Tier 2 Mechanistic Screening Protocols

Compounds that demonstrate significant activity ("hits") in Tier 1 screening are advanced to Tier 2 to investigate their potential mechanism of action.

Kinase Inhibition Profiling

Causality & Rationale: Many quinoline-based compounds function as potent anticancer agents by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[16] Tyrosine kinases are particularly relevant targets.[16] Therefore, assessing the ability of cytotoxic derivatives to inhibit a panel of relevant kinases is a logical next step.

Protocol Principle: A variety of commercial kits are available for kinase activity assays. A common format is a luminescence-based assay that quantifies ATP consumption. Kinase activity depletes ATP; the remaining ATP is converted into a luminescent signal. An inhibitor will "protect" the ATP, resulting in a higher signal.

Generalized Protocol (Example: ADP-Glo™ Assay):

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test derivative at a fixed concentration (e.g., 10 µM) or in a dose-response format.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (less inhibition), while a higher signal indicates lower kinase activity (more inhibition).

Data Analysis & Presentation: Calculate the percent inhibition relative to a no-inhibitor control. For active compounds, determine IC₅₀ values by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

Causality & Rationale: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[17] Given that some quinoline derivatives show neuro-activity, screening for AChE inhibition is a valuable mechanistic assay.[5] The Ellman's method is a robust and widely used colorimetric assay for this purpose.[18]

Principle of the Ellman's Assay: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[18] An inhibitor reduces the rate of this color formation.

Ellman_Assay cluster_reactants Reactants cluster_enzyme Enzyme & Inhibitor cluster_products Products ATCh Acetylthiocholine (Substrate) AChE AChE ATCh->AChE hydrolyzed by DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow Product) Abs @ 412 nm DTNB->TNB Thiocholine Thiocholine AChE->Thiocholine produces Inhibitor Quinoline Derivative Inhibitor->AChE inhibits Thiocholine->TNB reacts with DTNB to form

Caption: Principle of the colorimetric Ellman's assay for AChE inhibition.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add 140 µL of buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution (in buffer with a low percentage of DMSO).

  • Enzyme Addition: Add 20 µL of the AChE solution to initiate the reaction. Include a blank with buffer instead of enzyme.

  • Pre-incubation: Incubate for 15 minutes at 25°C.

  • Substrate Addition: Add 10 µL of the ATCh substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition using the formula: % Inhibition = ((V_control - V_inhibitor) / V_control) * 100 Calculate IC₅₀ values for active compounds from a dose-response curve.

Section 4: Tier 3 Advanced Characterization

Hits that have a confirmed mechanism of action from Tier 2 are subjected to more rigorous testing to validate the target and assess selectivity.

  • Receptor Binding Assays: If a specific receptor or enzyme target is identified (e.g., a specific kinase), a binding assay is crucial to confirm direct physical interaction.[19][20] These assays, often using radiolabeled or fluorescently-labeled ligands, measure the affinity (Kᵢ or Kₔ) of the test compound for its target, providing definitive evidence of target engagement.[21]

  • Selectivity Profiling: A therapeutically viable compound should ideally affect its target with minimal impact on healthy cells. The selectivity index (SI) is a critical parameter, often calculated by comparing the cytotoxicity of a compound in cancer cells versus normal, non-cancerous cells (e.g., human fibroblasts or epithelial cells).[6] SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells A higher SI value indicates greater selectivity for cancer cells and is a highly desirable characteristic for a potential drug candidate.

Conclusion and Forward Look

This structured, tiered application guide provides a robust framework for the systematic in vitro evaluation of "this compound" derivatives. By progressing from broad phenotypic screens to specific mechanistic and target-validation assays, researchers can efficiently identify and characterize promising lead compounds. The data generated through these protocols will form a solid foundation for subsequent preclinical development, including ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling and eventual in vivo efficacy studies. This logical progression ensures that only the most promising, well-characterized candidates advance, ultimately increasing the probability of success in the complex drug discovery pipeline.

References

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]

  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Gupta, H. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Al-Ostath, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]

  • Substituted quinolines as noncovalent proteasome inhibitors. (2015). PubMed Central. [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2022). Taylor & Francis Online. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. [Link]

  • Narender, T., et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2016). PubMed Central. [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). ResearchGate. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

  • Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.). ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

  • 3-Bromoquinolin-6-yl acetate. (n.d.). PubChem. [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2022). MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2017). ResearchGate. [Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Publications. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2015). PubMed Central. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). PubMed Central. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). PubMed. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]

Sources

Using "Methyl 2-(3-bromoquinolin-6-yl)acetate" in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Use of Methyl 2-(3-bromoquinolin-6-yl)acetate in the Synthesis of Novel Anticancer Agents

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing "this compound" as a versatile starting material in the synthesis of potential anticancer agents. We will delve into the rationale behind its application, focusing on its strategic functionalization to generate novel compounds with therapeutic potential, particularly as kinase inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates for various diseases, including cancer.[1] Its derivatives have been shown to exhibit a wide range of biological activities, such as antiviral, antimalarial, and potent anticancer properties.[2] Many quinoline-based anticancer agents function by inhibiting key signaling proteins like protein kinases, which are often dysregulated in cancer.[1][3][4]

"this compound" is a particularly valuable building block for a number of reasons. The ester at the 6-position can be readily hydrolyzed to a carboxylic acid, a functional group that can improve solubility or serve as a point for further derivatization to modulate the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom at the 3-position provides a reactive handle for introducing a wide array of chemical moieties through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different aryl or heteroaryl groups, a common strategy in the optimization of lead compounds in drug discovery.[6][7]

This document will guide you through a plausible and scientifically sound synthetic route to a novel 3,6-disubstituted quinoline, a class of compounds that has shown promise as c-Met kinase inhibitors.[6] We will provide detailed, step-by-step protocols for the key transformations and discuss the underlying chemical principles.

Proposed Synthetic Pathway

The proposed synthetic route involves a two-step process starting from "this compound":

  • Suzuki-Miyaura Cross-Coupling: Introduction of an aryl group at the 3-position of the quinoline ring.

  • Ester Hydrolysis: Conversion of the methyl ester at the 6-position to a carboxylic acid.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) A->B C Methyl 2-(3-arylquinolin-6-yl)acetate B->C D Ester Hydrolysis (LiOH or HCl) C->D E 2-(3-Arylquinolin-6-yl)acetic acid (Potential Kinase Inhibitor) D->E

Caption: Proposed synthetic workflow.

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of "this compound" with a substituted phenylboronic acid. The choice of the boronic acid is critical and should be guided by the specific design of the target anticancer agent. For this example, we will use 4-methoxyphenylboronic acid.

Materials and Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (25 mL each).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Methyl 2-(3-(4-methoxyphenyl)quinolin-6-yl)acetate.

Comparative Data for Suzuki Coupling Reactions

The success of a Suzuki coupling reaction is highly dependent on the reaction conditions. The following table summarizes various conditions reported for the synthesis of 3-arylquinolines, providing a comparative overview for reaction optimization.[5][8]

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/Water90-100Varies[1]
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water90Varies[9]
PdCl₂(dppf)K₂CO₃1,4-Dioxane/Water80-90Varies[5][10]
Part 2: Hydrolysis of Methyl 2-(3-arylquinolin-6-yl)acetate

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid. Both base- and acid-catalyzed methods are provided. The choice of method depends on the stability of the other functional groups in the molecule. Base-catalyzed hydrolysis (saponification) is generally faster and occurs under milder conditions.[11]

Materials and Reagents:

  • Methyl 2-(3-arylquinolin-6-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Stirring plate and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve Methyl 2-(3-arylquinolin-6-yl)acetate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with ethyl acetate (2 x 10 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-Arylquinolin-6-yl)acetic acid.

Materials and Reagents:

  • Methyl 2-(3-arylquinolin-6-yl)acetate

  • 6 M Hydrochloric acid (HCl)

  • 1,4-Dioxane

  • Reflux condenser

  • Stirring plate and hotplate

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-(3-arylquinolin-6-yl)acetate (1.0 mmol) in a mixture of 1,4-dioxane (10 mL) and 6 M HCl (10 mL).

  • Heat the mixture to reflux (approximately 100 °C) for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the 1,4-dioxane under reduced pressure.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(3-Arylquinolin-6-yl)acetic acid.

Application Notes: Biological Context and Mechanism of Action

The synthesized 2-(3-Arylquinolin-6-yl)acetic acid derivatives are designed as potential kinase inhibitors. Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR.[6][12] These kinases play crucial roles in cell proliferation, survival, migration, and angiogenesis.[3] The quinoline scaffold can act as a "hinge-binder," interacting with the ATP-binding pocket of the kinase and preventing its phosphorylation activity.

The 3-aryl substituent introduced via the Suzuki coupling can be designed to occupy a hydrophobic pocket within the kinase domain, enhancing binding affinity and selectivity. The acetic acid moiety at the 6-position can form hydrogen bonds with amino acid residues at the solvent-exposed region of the active site, further anchoring the inhibitor and improving its potency.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Growth Factor->RTK Binding & Dimerization P P RTK->P Autophosphorylation ATP ATP ATP->RTK Signaling\nProteins Signaling Proteins P->Signaling\nProteins Activation Downstream\nSignaling Downstream Signaling Signaling\nProteins->Downstream\nSignaling Proliferation Proliferation Downstream\nSignaling->Proliferation Survival Survival Downstream\nSignaling->Survival Angiogenesis Angiogenesis Downstream\nSignaling->Angiogenesis Inhibitor Synthesized Quinoline Derivative Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of RTK signaling.

The synthesized compounds should be evaluated for their in vitro cytotoxicity against a panel of cancer cell lines. Further studies would involve in vitro kinase assays to determine their inhibitory activity against specific kinases and to elucidate their mechanism of action.

Conclusion

"this compound" is a highly valuable and versatile starting material for the synthesis of novel quinoline-based anticancer agents. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the chemical space around the 3,6-disubstituted quinoline scaffold. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling, enables the rational design and efficient synthesis of potent and selective kinase inhibitors, contributing to the ongoing efforts in cancer drug discovery.

References

  • Kaur, R., & Kumar, R. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Molecules, 27(15), 4935.
  • Bentham Science. (n.d.). Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. Bentham Science. [Link]

  • Fallacara, A. L., et al. (2018).
  • Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(13), 3063-3084.
  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.
  • Szychta, P., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(14), 5406.
  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6415.
  • Al-Ostath, A., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 29(10), 2329.
  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Bioorganic & Medicinal Chemistry, 19(24), 7637-7643.
  • PubChem. (n.d.). 3-Bromoquinolin-6-yl acetate. National Center for Biotechnology Information. [Link]

  • Bouyahya, A., et al. (2024). Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L. Journal of Ethnopharmacology, 328, 117983.
  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 28(14), 5519.
  • Molport. (n.d.). Compound methyl [6-bromo-2-(2-bromophenyl)-4-phenylquinazolin-3(4H)-yl]acetate. Molport. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Methyl 2-(3-bromoquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of Methyl 2-(3-bromoquinolin-6-yl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you achieve optimal reaction yields and purity.

The quinoline moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 3-position via C-C bond formation is critical for developing novel molecular entities.[1] However, the unique electronic properties of N-heterocycles like quinoline can present specific challenges, including catalyst inhibition and competing side reactions.[2][3] This guide will walk you through these issues in a structured, problem-solving format.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 3-bromoquinoline failing or giving low yields?

A1: Low yields with this substrate often stem from one of three core issues:

  • Catalyst Poisoning: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[2][3] This is a well-documented issue with nitrogen-containing heterocycles.[4][5]

  • Suboptimal Reaction Conditions: Suzuki couplings are highly sensitive to the interplay between the catalyst, ligand, base, and solvent.[6][7] A "standard" set of conditions may not be effective for this specific heteroaromatic halide.

  • Boronic Acid/Ester Instability: The boronic acid or ester coupling partner may be degrading under the reaction conditions, most commonly through a process called protodeboronation.[8][9]

Q2: What is the best "starting point" for reaction conditions?

A2: For a robust starting point, we recommend a modern palladium precatalyst system known for its efficacy with heteroaromatic substrates. A typical setup would be:

  • Catalyst: A Pd(II) precatalyst like Pd(dppf)Cl₂ or a Buchwald-type palladacycle (e.g., SPhos-Pd-G3).[10][11] These are often more robust than traditional Pd(PPh₃)₄.

  • Base: An inorganic base such as K₂CO₃ or K₃PO₄.[12]

  • Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or Toluene/H₂O.[1][12]

  • Temperature: Typically in the range of 80-110 °C.[12][13]

Q3: How do I know if my boronic acid is the problem?

A3: The primary sign of boronic acid instability is the formation of a significant amount of the corresponding "de-boronated" arene (Ar-H) as a byproduct, a result of protodeboronation.[9] You can detect this using LC-MS or by isolating and characterizing the byproduct. This side reaction is especially common with electron-rich or heteroaromatic boronic acids and can be accelerated by high temperatures and certain bases.[9][14] To mitigate this, consider using the more stable pinacol ester or trifluoroborate salt derivatives of your boronic acid.[15][16]

Section 2: Troubleshooting Guide: A Problem-Oriented Approach

This section is organized by common experimental outcomes. Identify the problem that best matches your results and follow the suggested diagnostic steps.

Problem 1: Low to No Product Formation (<10% Yield)

If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled. The diagram below outlines a logical workflow to diagnose the root cause.

G start Problem: Low/No Product q1 Is the catalyst active? start->q1 a1_yes Screen Ligands & Bases q1->a1_yes Yes a1_no Action: - Use fresh catalyst - Switch to robust precatalyst - Ensure rigorous degassing q1->a1_no No q2 Is boronic acid stable? a1_yes->q2 a2_yes Optimize Temperature & Time q2->a2_yes Yes a2_no Action: - Use boronic ester (pinacol) or trifluoroborate salt (K-ArBF3) - Switch to anhydrous conditions q2->a2_no No

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

The Pd(0) species is the active catalyst, but it is susceptible to oxidation if oxygen is present.[11] Furthermore, the quinoline nitrogen can act as a poison, binding to the palladium and shutting down the catalytic cycle.[2][3]

  • Causality: The lone pair on the quinoline nitrogen competes with the phosphine ligand for coordination sites on the palladium atom. If this coordination is too strong, it prevents the necessary steps of the catalytic cycle (oxidative addition, reductive elimination) from occurring. Bulky, electron-rich phosphine ligands are designed to be better binders to palladium and sterically shield the metal center, making it less susceptible to poisoning by the substrate.[11][17]

  • Troubleshooting Protocol:

    • Degassing is Critical: Ensure your solvent is rigorously degassed. Bubble argon or nitrogen through the solvent for at least 30 minutes before use.[12] A few "freeze-pump-thaw" cycles are even more effective.

    • Use a Robust Precatalyst: If you are using Pd(PPh₃)₄, which can be sensitive, switch to a more modern, air-stable Pd(II) precatalyst such as Pd(dppf)Cl₂ or a Buchwald palladacycle like XPhos-Pd-G3 .[11][17] These are designed for challenging substrates.

    • Ligand Screening: If catalyst poisoning is suspected, the choice of ligand is paramount. Test a panel of ligands with varying steric bulk and electron-donating ability.

Parameter Condition A (Baseline) Condition B (Bulky Ligand) Condition C (NHC Ligand)
Catalyst Source Pd₂(dba)₃Pd₂(dba)₃PEPPSI-IPr
Ligand PPh₃XPhos or SPhos(Internal to precatalyst)
Rationale Standard, often ineffective for N-heterocyclesBulky, electron-rich phosphines that prevent catalyst poisoning and accelerate reductive elimination.[11]N-Heterocyclic Carbenes (NHCs) are strong electron donors and offer an alternative to phosphines.

The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. Its effectiveness is highly dependent on the solvent system.

  • Causality: For the transmetalation to occur, the boronic acid must be converted to a more nucleophilic boronate species.[18] This is typically achieved by a base. In biphasic systems (e.g., toluene/water), the base (like K₂CO₃) resides in the aqueous layer and the reaction occurs at the interface. Vigorous stirring is essential.[11] In anhydrous systems, a soluble base or a very finely powdered, high-surface-area base (like K₃PO₄) is required.

  • Troubleshooting Protocol:

    • Test Different Bases: If K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃ . These are often more effective, especially in anhydrous or nearly anhydrous conditions.[12]

    • Match Base to Solvent: For biphasic systems, ensure the base is water-soluble. For anhydrous systems (e.g., pure dioxane or THF), ensure the base is finely powdered and dry.[11][19] Sometimes adding a very small amount of water (1-5 equivalents) to an "anhydrous" K₃PO₄ reaction can be beneficial.[19]

    • Consider Anhydrous Conditions: If protodeboronation is a major concern, switching to a completely anhydrous system (e.g., dry THF or Dioxane) with a base like K₃PO₄ can be highly effective.[11]

Problem 2: Significant Byproduct Formation

Even when the reaction proceeds, competing side reactions can dramatically lower the yield of the desired product. The two most common culprits are protodeboronation and homocoupling.

This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[8]

  • Causality: Protodeboronation is catalyzed by both acid and base and is often accelerated by water and heat.[9][20] The mechanism involves protonolysis of the boronic acid or its corresponding boronate. Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[14][16]

  • Mitigation Strategies:

    • Use a More Stable Boron Species: This is the most effective solution. Switch from the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt (Ar-BF₃K) . These derivatives are significantly more stable and less prone to protodeboronation but are still reactive enough for cross-coupling.[16][21]

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. High temperatures accelerate the decomposition.[22]

    • Switch to Milder Bases: In aqueous systems, strong bases can accelerate protodeboronation.[9] Consider using a milder base like potassium fluoride (KF).[11]

This byproduct arises from the coupling of two boronic acid molecules.

  • Causality: Homocoupling is typically caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst and promote an alternative oxidative coupling pathway for the boronic acid.[11]

  • Mitigation Strategies:

    • Rigorous Degassing: This is the primary solution. Ensure all solvents are thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[23]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can sometimes increase the rate of homocoupling.

Section 3: Recommended Experimental Protocols

The following protocols provide a validated starting point for your experiments.

Protocol 1: General Screening Conditions

This protocol is designed to quickly identify a promising set of conditions.[1]

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C) for a set time (e.g., 12 hours).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate and water, and separate the layers. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

Protocol 2: Conditions for Sterically Hindered Substrates

When coupling sterically demanding partners, specialized conditions are often required to achieve good yields.[11]

  • Reagents: To an oven-dried vial, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst: Add a Buchwald precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and additional ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Solvent & Reaction: Add degassed, anhydrous solvent (e.g., t-BuOH or Dioxane) and heat to 100-110 °C until completion.

Section 4: Understanding the Mechanism

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The Suzuki-Miyaura coupling proceeds via three key steps.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)-X L₂ oa->pd2 tm Transmetalation pd2->tm Ar'B(OH)₂ + Base pd2_ar Ar-Pd(II)-Ar' L₂ tm->pd2_ar re Reductive Elimination pd2_ar->re Ar-Ar' re->pd0

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoquinoline, forming a Pd(II) intermediate.[1] Electron-rich ligands on the palladium accelerate this step.[17]

  • Transmetalation: The organic group from the boronic acid (activated by the base to a boronate) is transferred to the Pd(II) complex, displacing the halide.[1] This is often the rate-limiting step.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

By systematically addressing potential failure points in this cycle, you can effectively optimize the reaction for your specific needs.

References

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • Kumar, A., & Kumar, A. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16385. [Link]

  • Sedghi, R., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(15), 3956-3995. [Link]

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 538(7623), 80-84. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 18, 2026, from [Link]

  • West, T. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1277. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Boronic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Casado, M. A., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(40), 13349-13361. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Mechanistic studies on the protodeboronation... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling... (2025). Reddit. Retrieved January 18, 2026, from [Link]

  • A sustainable heterogenized palladium catalyst... (2018). Applied Catalysis A: General, 558, 1-9. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides... Journal of Medicinal Chemistry, 54(1), 1-25. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides... (2011). Chemical Science, 2(1), 27-42. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved January 18, 2026, from [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts... (2020). Catalysts, 10(10), 1139. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 18, 2026, from [Link]

  • A Simple and Novel Amide Ligand Based on Quinoline Derivative... (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Brix, A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles... Journal of Organic Chemistry, 79(10), 4449-4458. [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts... (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(11), 3145-3149. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes... (2023). Molecules, 28(6), 2776. [Link]

Sources

Common side products in the synthesis of "Methyl 2-(3-bromoquinolin-6-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(3-bromoquinolin-6-yl)acetate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges. The following content moves beyond simple protocols to explain the causality behind side product formation and offers field-proven strategies for mitigation, ensuring higher yields and purity for your target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic strategy for preparing this compound?

A1: A robust and frequently employed strategy is a multi-step synthesis that builds the molecule convergently. A common pathway involves:

  • Construction of a substituted quinoline core: Often starting with a substituted aniline to build the quinoline ring system using classical methods like the Skraup or Doebner-von Miller reaction.[1][2]

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the quinoline ring. This step is critical for defining one of the key reactive handles on the molecule.

  • Carbon-Carbon Bond Formation: Functionalization at the C6 position, typically via a palladium-catalyzed cross-coupling reaction such as the Heck or Sonogashira reaction, to install the acetate side chain or a precursor.[3][4]

Q2: Why is regioselectivity a primary challenge in this synthesis?

A2: The quinoline ring system has multiple positions susceptible to electrophilic or nucleophilic attack. During bromination, for instance, without careful control of reaction conditions, a mixture of isomers can be formed (e.g., 5-bromo, 7-bromo, or di-brominated products) in addition to the desired 3-bromo isomer.[5] This complicates purification and reduces the overall yield of the target compound.

Q3: My palladium-catalyzed cross-coupling reaction at the 6-position is giving low yields. What are the most likely culprits?

A3: Low yields in palladium-catalyzed cross-couplings on quinoline scaffolds are common and can stem from several issues. The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[6] Other frequent problems include catalyst deactivation, incomplete reaction, and the formation of competitive side products such as dehalogenated or homocoupled compounds.[7] A systematic optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high efficiency.

Q4: What are the most effective methods for purifying the final product and its intermediates?

A4: Purification can be challenging due to the similar polarity of the desired product and various side products, particularly isomeric impurities. Column chromatography on silica gel is the most common method. For intermediates that are salts (e.g., hydrobromides), recrystallization can be a highly effective technique for removing impurities.[5] In cases of very similar polarity, reverse-phase chromatography may be required.

Section 2: Troubleshooting Guide: Identification and Mitigation of Common Side Products

This section details the most frequently encountered side products, their mechanisms of formation, and strategies to minimize their presence in your reaction mixture.

Problem Cluster 1: Isomeric and Over-Brominated Impurities

These side products arise during the bromination of the quinoline core.

Side Product ExamplesFormation Mechanism & CauseIdentificationMitigation Strategies
Methyl 2-(X-bromoquinolin-6-yl)acetate (where X = 5, 7, 8)Cause: Poor regioselectivity in electrophilic bromination. The quinoline ring has several activated positions. Using harsh brominating agents like molecular bromine (Br₂) can lead to a mixture of isomers.[5]LC-MS: Same mass, different retention times. ¹H NMR: Distinct aromatic proton splitting patterns.1. Choice of Reagent: Use a milder, more selective brominating agent like N-Bromosuccinimide (NBS).[5] 2. Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to enhance selectivity. 3. Solvent Effects: Aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred.
Methyl 2-(3,X-dibromoquinolin-6-yl)acetateCause: Over-bromination due to an excess of the brominating agent or reaction conditions that are too harsh.[5]LC-MS: Higher mass corresponding to two bromine atoms. ¹H NMR: Fewer aromatic proton signals compared to the desired product.1. Stoichiometry: Use a carefully controlled amount of the brominating agent (1.0-1.1 equivalents). 2. Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Problem Cluster 2: Side Products from Palladium-Catalyzed Cross-Coupling

These impurities are common when installing the side chain at the C6 position using reactions like Heck, Suzuki, or Sonogashira. The examples below assume a Heck reaction between a 3,6-dibromoquinoline and methyl acrylate.

Side ProductFormation Mechanism & CauseIdentificationMitigation Strategies
Methyl 2-(3-bromoquinolin-yl)acetate (Dehalogenated at C6)Cause: Hydrodehalogenation, where the halogen at the coupling site (C6) is replaced by a hydrogen atom. This can be caused by β-hydride elimination from the Pd-H species followed by reductive elimination.[6]LC-MS: Mass is lower by the mass of Br minus H. ¹H NMR: Absence of the expected signal for the C6-proton and presence of a new aromatic proton signal.1. Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen) as oxygen can interfere with the catalytic cycle.[6] 2. Base Selection: Use non-coordinating, anhydrous bases. Carbonates (K₂CO₃, Cs₂CO₃) are often a good choice. 3. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the desired cross-coupling pathway over side reactions.[7]
3,3'-Dibromo-6,6'-biquinolineCause: Homocoupling of the 3,6-dibromoquinoline starting material. This is often promoted by the presence of oxygen.[7]LC-MS: High molecular weight peak corresponding to the dimerized starting material.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. 2. Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling partner (methyl acrylate) can disfavor homocoupling of the haloquinoline.
Methyl (E)-3-(3-bromoquinolin-6-yl)acrylateCause: This is the direct product of the Heck reaction. Its presence in the final product indicates incomplete reduction in a subsequent step.LC-MS: Mass is 2 Da less than the final product. ¹H NMR: Presence of characteristic vinyl proton signals (doublets, typically between 6-8 ppm).1. Optimize Reduction: Ensure the reduction step (e.g., catalytic hydrogenation) goes to completion by monitoring via TLC or LC-MS. 2. Purification: This impurity can typically be separated from the saturated product by column chromatography.

Section 3: Recommended Synthetic Workflow

A reliable pathway to the target molecule is the Heck-Mizoroki reaction. This approach offers good control over the installation of the C6 side chain.

Caption: A four-step synthetic workflow for this compound.

Detailed Experimental Protocol: Heck Coupling (Step C)

This protocol is a general guideline and requires optimization for specific substrate batches and scales.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dibromoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., DMF or acetonitrile), the base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv), and methyl acrylate (1.2-1.5 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, Methyl (E)-3-(3-bromoquinolin-6-yl)acrylate, by silica gel column chromatography.

Section 4: Mechanistic Insights into Side Product Formation

Understanding the catalytic cycle is key to troubleshooting. Below are diagrams illustrating the desired Heck pathway and a common side reaction pathway.

HeckCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Insertion Product Coord->Insert Migratory Insertion Elim Product Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Product Heck Product Elim->Product Base Base Base->Elim regenerates catalyst HX HX ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord

Caption: Simplified catalytic cycle of the Heck-Mizoroki Reaction.

SideReactions cluster_0 Dehalogenation Pathway cluster_1 Homocoupling Pathway Dehalo_Start Ar-Pd(II)-H Dehalo_Prod Ar-H (Dehalogenated Product) Dehalo_Start->Dehalo_Prod Reductive Elimination Pd0 Pd(0) Dehalo_Prod->Pd0 + Pd(0) Homo_Start Ar-Pd(II)-X Transmetal Ar-Pd(II)-Ar Homo_Start->Transmetal Reaction with another Ar-X or Ar-M Homo_Prod Ar-Ar (Homocoupled Product) Transmetal->Homo_Prod Reductive Elimination ArX Ar-X Int Int

Caption: Competing pathways leading to dehalogenation and homocoupling side products.

References

  • Radical Transformations towards the Synthesis of Quinoline: A Review. (2020). PubMed. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Available at: [Link]

  • Palladium in Quinoline Synthesis. (2008). ScienceDirect. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Available at: [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2017). MDPI. Available at: [Link]

Sources

"Methyl 2-(3-bromoquinolin-6-yl)acetate" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 2-(3-bromoquinolin-6-yl)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common yet critical challenge of compound solubility. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments proceed smoothly and efficiently. Our approach is grounded in fundamental chemical principles and validated by field-proven laboratory practices.

Introduction to Solubility Challenges with Heterocyclic Compounds

This compound (CAS No. 1022091-89-9) is a substituted quinoline derivative, a class of compounds frequently encountered in pharmaceutical research.[1] While the quinoline core is a valuable pharmacophore, its rigid, aromatic structure, combined with various functional groups, can lead to significant solubility challenges.[2] Poor solubility can hinder reaction setup, purification, formulation, and biological screening, making a systematic approach to solvent selection paramount.[2][3]

This guide will walk you through a logical progression of troubleshooting steps, from selecting common organic solvents to employing advanced techniques for recalcitrant solubility issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of this compound.

Q1: What are the predicted general solubility characteristics of this compound?

A1: Based on its molecular structure, we can predict its general solubility behavior. The molecule possesses a large, relatively non-polar aromatic quinoline system and a bromine atom, which increases its hydrophobicity. The methyl ester group introduces some polarity and potential for hydrogen bond acceptance. Therefore, it is anticipated to be poorly soluble in highly polar solvents like water and more soluble in moderately polar to non-polar organic solvents. The "like dissolves like" principle is a good starting point for solvent selection.[4]

Q2: I am observing poor solubility in common solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) at room temperature. Is this expected?

A2: Yes, this is not uncommon for complex heterocyclic compounds.[5] While DCM and EtOAc are good starting points, the crystalline lattice energy of the solid compound may be too high to be overcome by the solvation energy provided by these solvents at ambient temperature. The compound is described as a solid, and its melting point and crystal packing will significantly influence its dissolution.[6]

Q3: Can I use heating to improve the solubility of this compound?

A3: Absolutely. For most compounds, solubility increases with temperature.[7] Applying heat is a standard and effective method to dissolve a compound.[8] However, it is crucial to consider the thermal stability of this compound. Before large-scale heating, it is advisable to perform a small-scale test to ensure the compound does not decompose. Monitor for color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate as indicators of degradation.

Q4: Are there any solvent mixtures (co-solvents) that are particularly effective for quinoline derivatives?

A4: Co-solvent systems are a powerful tool for enhancing solubility.[8] For compounds like this compound, mixtures of a good solvent with a miscible anti-solvent can be effective. Common combinations to explore include:

  • DCM/Methanol: A small amount of methanol can disrupt the crystal lattice and improve solvation.

  • Toluene/EtOAc: This combination can be effective for compounds with intermediate polarity.

  • DMF or DMSO with a less polar co-solvent: For particularly stubborn solubility issues, highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used, sometimes in combination with other solvents to modulate the overall polarity.[9]

Part 2: Troubleshooting Guides

This section provides a systematic approach to tackling solubility problems with this compound.

Guide 1: Systematic Solvent Screening Protocol

This protocol outlines a step-by-step method for identifying a suitable solvent system for your experiment.

Objective: To empirically determine the solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (see table below)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Initial Screening at Room Temperature:

    • Place a small, known amount of the compound (e.g., 1-2 mg) into separate, labeled vials.

    • Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If not fully dissolved, add another measured volume of the solvent and repeat vortexing.

    • Record your observations (insoluble, sparingly soluble, soluble).

  • Screening with Heating:

    • For solvents where the compound was not soluble at room temperature, gently heat the vial in a water bath or on a heating block (start with 40-50 °C).

    • Periodically remove the vial and vortex.

    • Observe if dissolution occurs with heating. Note the approximate temperature.

    • Allow the heated solution to cool to room temperature to check for precipitation.

Data Presentation: Solvent Screening Observations

SolventPolarity IndexPredicted SolubilityExperimental Observations (Room Temp)Experimental Observations (with Heating)
Hexanes0.1Very Low
Toluene2.4Low to Moderate
Dichloromethane (DCM)3.1Moderate
Diethyl Ether2.8Low to Moderate
Ethyl Acetate (EtOAc)4.4Moderate
Acetone5.1Moderate to High
Acetonitrile (ACN)5.8Moderate
Isopropanol (IPA)3.9Low
Ethanol4.3Low
Methanol5.1Low
Dimethylformamide (DMF)6.4High
Dimethyl sulfoxide (DMSO)7.2High

This table should be filled out by the researcher during their experimental work.

Guide 2: Troubleshooting Workflow for Poor Solubility

This workflow provides a logical decision-making process when initial solvent screening is unsuccessful.

Solubility Troubleshooting Workflow start Start: Compound is Insoluble solvent_screening Perform Systematic Solvent Screening (Guide 1) start->solvent_screening check_solubility Is a suitable single solvent found? solvent_screening->check_solubility heating Apply Gentle Heating (40-60 °C) check_solubility->heating No success Success: Proceed with Experiment check_solubility->success Yes check_heating Does the compound dissolve with heat? heating->check_heating co_solvent Use a Co-solvent System (e.g., DCM/MeOH, Toluene/EtOAc) check_heating->co_solvent No check_heating->success Yes check_co_solvent Is solubility achieved? co_solvent->check_co_solvent strong_solvents Use Stronger Solvents (DMF, DMSO, NMP) check_co_solvent->strong_solvents No check_co_solvent->success Yes check_strong_solvents Is solubility achieved? strong_solvents->check_strong_solvents check_strong_solvents->success Yes failure Consider Structural Modification or Advanced Formulation check_strong_solvents->failure No

Caption: A decision-making workflow for troubleshooting poor solubility.

Part 3: Advanced Considerations

For particularly challenging cases, the following points should be considered.

Consideration of pH Modification:

The quinoline nitrogen in this compound is basic and can be protonated. While this is more relevant for aqueous solubility, in some cases, the addition of a small amount of an acid (like trifluoroacetic acid - TFA) to an organic solvent can improve solubility by forming a more soluble salt.[5] This should be done with caution as it can affect downstream reactions.

Use of Modern Solubility Prediction Tools:

For a more data-driven approach, computational tools can predict solubility.[10][11] Machine learning models and thermodynamic-based methods can provide estimates of solubility in various solvents, helping to narrow down the experimental screening process.[7][12]

Impact on Downstream Applications:

The choice of solvent is not just about dissolution. It must be compatible with the subsequent steps of your process, whether it's a chemical reaction, purification (e.g., chromatography), or a biological assay. For instance, high-boiling point solvents like DMF and DMSO can be difficult to remove and may interfere with certain assays.

References

  • Rowan Scientific. Predicting Solubility. [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?[Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Aobchem. This compound. [Link]

  • ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • Wikipedia. Quinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. [Link]

  • Wikipedia. Methyl 2-bromoacetate. [Link]

  • Sciencemadness Wiki. Quinoline. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68530047, 3-Bromoquinolin-6-yl acetate. [Link]

  • Jorgensen, M. R., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]

  • Reddit. How to tackle compound solubility issue. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60984, Methyl bromoacetate. [Link]

  • Molport. Compound methyl [6-bromo-2-(2-bromophenyl)-4-phenylquinazolin-3(4H)-yl]acetate. [Link]

  • PubChemLite. 3-bromoquinolin-6-yl acetate (C11H8BrNO2). [Link]

Sources

Navigating the Stability of Methyl 2-(3-bromoquinolin-6-yl)acetate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 2-(3-bromoquinolin-6-yl)acetate." This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile quinoline derivative in their synthetic endeavors. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and field-proven insights to help you anticipate and troubleshoot potential degradation issues, ensuring the integrity of your reactions and the purity of your products.

This document moves beyond a simple recitation of protocols. Instead, it delves into the "why" behind experimental choices, offering a self-validating framework for your work with this compound. Every key claim is supported by references to authoritative literature, providing a solid foundation for your experimental design.

Understanding the Molecule: A Multi-faceted Reactivity Profile

"this compound" is a valuable building block, featuring three key reactive sites that also represent its primary stability concerns:

  • The Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.

  • The 3-Bromo Substituent: A versatile handle for cross-coupling reactions, but also a potential site for dehalogenation and other side reactions.

  • The Quinoline Core: A generally stable aromatic system, but it can be sensitive to harsh oxidizing conditions and photolytic degradation.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing the formation of a new, more polar compound by TLC/LC-MS during my reaction work-up. What could it be?

This is a classic sign of ester hydrolysis , leading to the formation of the corresponding carboxylic acid, "2-(3-bromoquinolin-6-yl)acetic acid".

  • Causality: The methyl ester is susceptible to cleavage by nucleophilic attack, a reaction that is significantly accelerated by the presence of acids or bases.[1] Even seemingly neutral conditions can become acidic or basic due to reagents or byproducts in your reaction mixture. For instance, the hydrolysis of methyl acetate in aqueous solution can be catalyzed by the acetic acid product itself.[2]

  • Troubleshooting & Prevention:

    • pH Control: During aqueous work-ups, use buffered solutions (e.g., phosphate buffer, pH 7) to maintain neutrality. When extracting, use saturated sodium bicarbonate with caution, as a basic pH will accelerate hydrolysis.[1]

    • Anhydrous Conditions: If the reaction chemistry allows, maintaining anhydrous conditions will prevent hydrolysis.

    • Temperature: Perform work-ups and purifications at lower temperatures to reduce the rate of hydrolysis.[3]

    • Rapid Purification: Minimize the time the compound is in solution, especially in protic solvents or in the presence of acidic/basic impurities.

FAQ 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is giving low yields and multiple byproducts. What are the likely degradation pathways?

Palladium-catalyzed reactions, while powerful, can be a minefield of side reactions if not properly optimized. For "this compound," the primary concerns are dehalogenation , homocoupling , and potential instability of the acetate side chain .

  • Causality & Troubleshooting:

    • Dehalogenation (Protodebromination): This results in the formation of "Methyl 2-(quinolin-6-yl)acetate." It can be caused by:

      • Excessive or inappropriate reducing agents: Some phosphine ligands, alcohols, or amines used in these reactions can act as hydride sources, especially at elevated temperatures.

      • Moisture: Water can be a proton source for the reduction of the aryl-palladium intermediate.

      • Optimization: Screen different phosphine ligands and bases. Ensure your solvents and reagents are dry. The use of bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.

    • Homocoupling: The formation of a biquinoline species can occur, especially in Suzuki reactions. This is often due to:

      • Oxygen: The presence of oxygen can promote the homocoupling of boronic acids.

      • Palladium(II) species: If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, Pd(II) can catalyze homocoupling.

      • Optimization: Thoroughly degas your reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).

    • Decarboxylative Cross-Coupling: While less common for simple aryl acetates, there are precedents for palladium-catalyzed decarboxylative cross-coupling of aryl acetic acid derivatives.[4][5] This would lead to the formation of a methylated quinoline derivative.

      • Mechanism: This pathway involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the carboxylate, decarboxylation to form a Pd-benzyl intermediate, and subsequent reductive elimination.[6][7]

      • Prevention: The stability of the acetate group is highly dependent on the specific reaction conditions (ligand, base, temperature). If you suspect this pathway, consider using milder reaction conditions or alternative cross-coupling strategies that do not involve palladium.

Potential Side Product Reaction Type Common Causes Preventative Measures
2-(3-bromoquinolin-6-yl)acetic acidGeneralPresence of acid or base, waterpH control during workup, anhydrous conditions, low temperature
Methyl 2-(quinolin-6-yl)acetateCross-CouplingReducing agents, moistureUse of dry solvents, ligand screening
Biquinoline derivativesSuzuki CouplingOxygen, inefficient Pd(0) generationThorough degassing of reaction mixture
6-methyl-3-bromoquinolineCross-CouplingHigh temperatures, specific ligandsMilder reaction conditions, catalyst screening
FAQ 3: My sample is turning yellow/brown upon storage or when exposed to light. Is it degrading?

Yes, a color change is a strong indicator of degradation. Quinoline derivatives are known to be sensitive to light (photosensitive).[8][9]

  • Causality: UV or high-intensity visible light can promote the formation of radical species, leading to a complex mixture of degradation products. The bromine atom can also be homolytically cleaved under photolytic conditions.

  • Troubleshooting & Prevention:

    • Storage: Store the solid compound and solutions in amber vials or wrapped in aluminum foil to protect from light.

    • Reaction Setup: Conduct reactions in flasks wrapped in aluminum foil, especially if the reaction is run for an extended period or requires heating.

    • Purity Check: If a color change is observed, it is crucial to re-analyze the purity of the material by HPLC or NMR before use.[10]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Purity and Detecting Degradation by UPLC-MS

This protocol provides a general method for the analysis of "this compound" and its potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of your compound in acetonitrile or a mixture of acetonitrile/water at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 10-50 µg/mL with the mobile phase.

  • UPLC-MS Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be: 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the expected m/z of the parent compound and its potential degradation products (hydrolyzed, debrominated).

  • Data Analysis:

    • Identify the peak corresponding to "this compound."

    • Look for peaks with m/z values corresponding to the potential degradation products listed in the table above.

    • Impurity profiling can be performed by comparing the peak areas of the impurities to that of the main compound.[11][12][13]

Protocol 2: ¹H NMR for Purity Assessment and Identification of Hydrolysis Product

¹H NMR is a powerful tool for assessing purity and identifying the hydrolysis product.[10][14][15]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard with a known chemical shift if quantitative analysis is required.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • This compound: Look for the characteristic singlet of the methyl ester protons (typically around 3.7-3.9 ppm) and the singlet for the methylene protons of the acetate group. The aromatic protons of the quinoline ring will appear in the range of 7.5-9.0 ppm.

    • 2-(3-bromoquinolin-6-yl)acetic acid (Hydrolysis Product): The most significant change will be the disappearance of the methyl ester singlet. A broad singlet corresponding to the carboxylic acid proton may be visible (often >10 ppm), though its observation can be solvent-dependent. The methylene protons adjacent to the carboxylic acid will likely shift slightly.

    • Purity Assessment: The presence of unexpected signals can indicate impurities. Integration of the signals can be used to estimate the relative amounts of the compound and its impurities.[16]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

main This compound hydrolysis 2-(3-bromoquinolin-6-yl)acetic acid main->hydrolysis  Acid/Base, H₂O dehalogenation Methyl 2-(quinolin-6-yl)acetate main->dehalogenation  Reductive Conditions (e.g., during cross-coupling) decarboxylation 6-methyl-3-bromoquinoline main->decarboxylation  Pd-catalysis (High Temp) photodegradation Complex Mixture of Degradation Products main->photodegradation  UV/Visible Light start Low Yield / Multiple Spots in Cross-Coupling Reaction analyze Analyze Crude Reaction Mixture by LC-MS and ¹H NMR start->analyze identify Identify Major Byproducts analyze->identify dehalogenated Dehalogenated Product Observed identify->dehalogenated Yes hydrolyzed Hydrolyzed Ester Observed identify->hydrolyzed Yes starting_material Mainly Unreacted Starting Material identify->starting_material Yes other Other Byproducts (e.g., Homocoupling) identify->other Yes action_dehalogenated Optimize Reaction: - Use anhydrous solvents - Screen ligands/bases - Lower temperature dehalogenated->action_dehalogenated action_hydrolyzed Modify Work-up: - Use buffered solutions - Minimize time in protic solvents hydrolyzed->action_hydrolyzed action_starting_material Check Reaction Conditions: - Catalyst activity - Reagent purity - Temperature/Time starting_material->action_starting_material action_other Optimize Reaction: - Degas thoroughly - Screen catalyst/ligands other->action_other

Caption: A logical workflow for troubleshooting problematic cross-coupling reactions.

References

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters.[Link]

  • Synthesis of quinolines. Organic Chemistry Portal.[Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.[Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI.[Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry.[Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.[Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? ResearchGate.[Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.[Link]

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canada.ca.[Link]

  • (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate.[Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.[Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.[Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit.[Link]

  • (PDF) Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. ResearchGate.[Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH.[Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. MDPI.[Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate.[Link]

  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications.[Link]

  • Quinoline Series: Synthesis. openlabnotebooks.org.[Link]

  • Decarboxylative cross-coupling. Wikipedia.[Link]

  • Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. PubMed Central.[Link]

  • In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. PubMed.[Link]

  • Microbiological Degradation of Quinoline by Pseudomonas Stutzeri: The Coumarin Pathway of Quinoline Catabolism. PubMed.[Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.[Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI.[Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed.[Link]

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. ACS Publications.[Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent.[Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate.[Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.[Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.[Link]

  • Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids. Organic Chemistry Portal.[Link]

  • Hydrolysis of methyl acetate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.[Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. PNNL.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL.[Link]

Sources

Technical Support Center: Enhancing the Purification Efficiency of Methyl 2-(3-bromoquinolin-6-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of "Methyl 2-(3-bromoquinolin-6-yl)acetate" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound derivatives, providing step-by-step solutions and the rationale behind them.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

You're running a silica gel column, but your TLC analysis of the collected fractions shows that your desired product is co-eluting with one or more impurities.

This is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase.[1]

Root Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase is not optimized to differentiate between your compound and the impurities.

    • Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3-0.4 for your target compound.[2][3] If your compound is moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[2] Conversely, if it's moving too slowly (low Rf), increase the solvent polarity. Consider trying a different solvent system altogether, for instance, switching from a hexane/ethyl acetate system to dichloromethane/methanol.[1]

  • Compound Instability on Silica Gel: Quinolines, being basic, can interact with the acidic silanol groups on the surface of silica gel, leading to streaking, tailing of peaks, and sometimes decomposition.[2]

    • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by preparing your silica gel slurry in an eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine.[2] This will block the active sites on the silica gel and improve the peak shape.[2]

    • Solution 2: Use an Alternative Stationary Phase. If deactivation isn't sufficient, consider less acidic stationary phases like neutral or basic alumina or Florisil (a magnesium silicate-based adsorbent).[2][4]

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Solution: A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase. If you need to purify a larger quantity, it's better to use a column with a larger diameter.

Issue 2: The Product Fails to Crystallize or "Oils Out" During Recrystallization

You've dissolved your crude product in a hot solvent, but upon cooling, it either remains in solution or separates as an oil instead of forming crystals.

This common problem in recrystallization can be due to several factors, including solvent choice, cooling rate, and the presence of impurities.[1]

Root Causes & Solutions:

  • Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules don't have enough time to align into a crystal lattice, resulting in an amorphous oil.[1][5]

    • Solution: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization. Adding a tiny "seed crystal" of the pure compound can also initiate the crystallization process.[1]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water).[6][7]

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: If your product is significantly impure, a preliminary purification step, such as passing it through a short plug of silica gel, might be necessary before attempting recrystallization.[1]

Issue 3: Low Recovery of Purified Product

After purification, the final yield of your this compound derivative is significantly lower than expected.

Low yields can be attributed to losses during various stages of the purification and workup process.[8]

Root Causes & Solutions:

  • Losses During Extraction and Workup: The product might be partially soluble in the aqueous phase during extraction or unstable under the workup conditions.[8]

    • Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. For basic quinoline derivatives, making the aqueous layer basic before extraction with an organic solvent can improve recovery.[9][10] Minimize the time the product is exposed to harsh conditions.

  • Losses During Chromatography: As mentioned, the compound can decompose on acidic silica gel.[2][4] It's also possible that the compound is very polar and is not eluting from the column with the chosen solvent system.[1]

    • Solution: If your compound is not eluting, drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[1]

  • Losses During Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1][5]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve your compound.[6] After filtering the crystals, you can often recover more product by reducing the volume of the mother liquor by evaporation and performing a second recrystallization.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound and its derivatives.

Q1: What is the best initial approach to purify a newly synthesized crude this compound derivative?

A1: For a new compound, a good starting point is to perform a small-scale purification by flash column chromatography.[11][12] This technique is relatively quick and allows you to assess the impurity profile of your crude material.[11] Use TLC to guide your choice of solvent system.[2][11] If the compound is a solid and appears to be relatively pure after chromatography, recrystallization can be an excellent final step to obtain highly pure material.[6][13]

Q2: My compound is a solid. Should I use column chromatography or recrystallization?

A2: The choice depends on the nature and amount of impurities.[1]

  • Recrystallization is ideal when:

    • Your desired compound is the major component of the crude mixture.

    • The impurities have significantly different solubilities in the chosen solvent compared to your product.[6]

    • You are dealing with a solid compound that is thermally stable.[1]

  • Column chromatography is preferred when:

    • The crude mixture contains multiple components with similar polarities.[2]

    • The impurities are very similar in structure to your product.

    • Your compound is an oil or a low-melting solid.

Q3: What are some common impurities I might encounter in the synthesis of this compound derivatives?

A3: The impurities will depend on the synthetic route used. However, some common impurities in quinoline synthesis include:

  • Unreacted starting materials. [7]

  • Isomeric byproducts: Depending on the reaction, you might have isomers where the bromine is at a different position on the quinoline ring or other regioisomers.[3][7]

  • Over-brominated products: The reaction may have proceeded further than desired, leading to di- or poly-brominated quinolines.[3]

  • Polymeric or tar-like byproducts: Some quinoline syntheses, like the Skraup reaction, are known to produce tarry substances.[7][9]

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for confirming purity:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point that is close to the literature value suggests high purity. Impurities tend to broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for assessing purity and confirming the structure of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice, especially in a drug development setting.[6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Preparation of the Slurry and Packing the Column:

    • Prepare a slurry of silica gel in the least polar solvent system you plan to use, as determined by your initial TLC analysis.[2] A common ratio is about 30:1 of silica gel to crude material by weight.[2]

    • Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.[7][14] Drain the excess solvent until it is level with the top of the silica bed.[7]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder.[7]

    • Carefully add this dry powder to the top of the prepared column.[7]

  • Elution:

    • Carefully add your chosen mobile phase to the column.

    • Apply pressure using a pump or inert gas to maintain a steady flow rate.[2]

    • Collect fractions in an appropriate number of test tubes.[2]

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.[2][11]

    • Combine the fractions that contain the pure product.[2]

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.[2]

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude solid in the minimum amount of a hot solvent.[6][7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[6][7]

  • Crystallization: Allow the solution to cool slowly to room temperature.[6] Subsequently, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6][7]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[6][7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6][7]

Visualization of the Purification Workflow

Purification_Workflow Crude_Product Crude this compound Derivative Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Is_Solid Is the compound a solid? Initial_Analysis->Is_Solid Chromatography Column Chromatography Initial_Analysis->Chromatography Significant Impurities Is_Solid->Chromatography No Recrystallization Recrystallization Is_Solid->Recrystallization Yes (if relatively pure) Purity_Check Purity and Identity Confirmation (TLC, MP, NMR, MS) Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Pure Troubleshooting Troubleshooting Required Purity_Check->Troubleshooting Not Pure Troubleshooting->Chromatography Troubleshooting->Recrystallization

Caption: A decision-making workflow for the purification of this compound derivatives.

IV. Data Summary

Table 1: Common Solvent Systems for Column Chromatography of Quinoline Derivatives
Solvent SystemPolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGood for separating non-polar to moderately polar compounds. The ratio can be adjusted to fine-tune the separation.[2][15]
Dichloromethane / MethanolMedium to HighEffective for more polar quinoline derivatives. A small amount of ammonia can be added to improve the peak shape of basic compounds.[15]
Toluene / Ethyl AcetateLow to MediumAn alternative to hexane-based systems, can sometimes offer different selectivity.
Table 2: Common Solvents for Recrystallization of Quinoline Derivatives
SolventProperties
Ethanol / WaterA versatile mixed solvent system. The compound is dissolved in hot ethanol, and water is added until the solution becomes turbid.[7]
Ethyl AcetateA good solvent for many organic compounds, including some quinoline derivatives.[16]
Methanol / AcetoneCan be used as a mixed solvent system for precipitating salts of quinoline derivatives.[10]
Chloroform / EthanolA solvent mixture that can be used for slow evaporation crystallization to obtain high-quality single crystals.[13]

V. References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.

  • BenchChem. Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.

  • BenchChem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

  • SciSpace. Synthesis of derivatives of quinoline.

  • BenchChem. Minimizing impurities in the final product of quinoline synthesis.

  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives.

  • Google Patents. US2474823A - Quinoline compounds and process of making same.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds.

  • BenchChem. Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?

  • BenchChem. common impurities in 6-Chloroquinoline synthesis and their removal.

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

  • Organic Chemistry at CU Boulder. Column Chromatography.

  • Chemistry LibreTexts. 3.6F: Troubleshooting.

  • Columbia University. Column chromatography.

  • Request PDF. Isolation And Purification Of Substance By Column Chromatography.

Sources

Technical Support Center: Resolving Incomplete Hydrolysis of Methyl 2-(3-bromoquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the hydrolysis of "Methyl 2-(3-bromoquinolin-6-yl)acetate." This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions you may encounter during your synthetic work. As Senior Application Scientists, we understand the nuances of complex organic reactions and have structured this resource to address the specific challenges posed by this substrate.

Troubleshooting Guide: Overcoming Incomplete Hydrolysis

Incomplete hydrolysis of this compound is a common hurdle. The electron-withdrawing nature of the quinoline ring can decrease the reactivity of the ester's carbonyl group, making standard saponification conditions less effective. This guide provides a systematic approach to optimizing your reaction for a complete conversion.

Initial Diagnosis & Recommended Actions

If you are observing a significant amount of starting material after your initial hydrolysis attempt, consider the following decision-making workflow:

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Recommended Solutions cluster_3 Desired Outcome start Incomplete Hydrolysis Observed q1 Initial Conditions: - Base: NaOH or KOH - Solvent: MeOH/H₂O - Temperature: RT to Reflux start->q1 q2 Increase Reaction Time and/or Temperature? q1->q2 Simple Adjustment q3 Change the Base? q1->q3 Reactivity Issue q4 Modify the Solvent System? q1->q4 Solubility Issue q5 Consider Alternative Methods? q1->q5 Persistent Issues a2 Monitor by TLC/LC-MS. If still incomplete, proceed to other options. q2->a2 a3 Switch to LiOH. LiOH is often more effective for sterically hindered or electron-deficient esters. q3->a3 a4 Use a co-solvent like THF or Dioxane to improve solubility of the substrate. q4->a4 a5 Explore Microwave-Assisted Hydrolysis or Acid-Catalyzed conditions. q5->a5 end Complete Hydrolysis Achieved a2->end a3->end a4->end a5->end

Caption: Troubleshooting workflow for incomplete ester hydrolysis.

Comparative Table of Hydrolytic Conditions
ConditionBase/AcidSolvent SystemTemperatureKey Considerations & Potential Outcomes
Standard Basic NaOH or KOHMeOH/H₂O or EtOH/H₂ORoom Temp to RefluxOften incomplete for this substrate. Risk of transesterification if using alcoholic solvents.[1]
Enhanced Basic LiOHTHF/H₂O or Dioxane/H₂ORoom Temp to 50°CLiOH is generally more effective for hindered or deactivated esters.[2][3][1] THF or dioxane improves solubility.
Acid-Catalyzed HCl or H₂SO₄H₂O/Dioxane or Acetic Acid/H₂ORefluxReversible reaction, requiring a large excess of water to drive to completion.[4][5][6] Potential for side reactions at the quinoline ring.
Microwave-Assisted K₂CO₃ or LiClEtOH or DMF150-180°CSignificantly reduces reaction times and can improve yields.[7][8][9] Requires specialized equipment.

Frequently Asked Questions (FAQs)

Here we address specific questions that may arise during your experimental work.

Q1: Why is my hydrolysis with NaOH in methanol/water incomplete, even after prolonged heating?

A1: The incomplete reaction is likely due to two factors: the reduced electrophilicity of the ester's carbonyl carbon and potential solubility issues. The electron-withdrawing quinoline ring deactivates the carbonyl group towards nucleophilic attack by the hydroxide ion. While heating can help, it may not be sufficient to drive the reaction to completion. Additionally, if your substrate is not fully dissolved, the reaction will be slow and inefficient.

Recommendation: Switch to Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water solvent system. LiOH is a stronger nucleophile in this context and THF will improve the solubility of the aromatic substrate.[2][3][1]

Protocol: LiOH-mediated Hydrolysis
  • Dissolve this compound (1 equivalent) in a 3:1 mixture of THF and water.

  • Add LiOH·H₂O (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, gently warm the mixture to 40-50°C.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of approximately 3-4 to precipitate the carboxylic acid product.[10]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.[11]

G cluster_0 LiOH Hydrolysis Workflow Start Methyl Ester (Substrate) Reagents LiOH, THF/H₂O Start->Reagents Reaction Stir at RT to 50°C Reagents->Reaction Monitoring TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Acidify (HCl) Extract (EtOAc) Monitoring->Workup Complete Product Carboxylic Acid Workup->Product

Caption: Step-by-step workflow for LiOH-mediated hydrolysis.

Q2: I'm concerned about the stability of the bromo-substituent under harsh basic conditions. Is this a valid concern?

A2: Yes, this is a valid consideration. While aryl bromides are generally stable, prolonged exposure to high temperatures and strong bases can potentially lead to side reactions, such as nucleophilic aromatic substitution or hydro-debromination.

Recommendation: To mitigate this risk, it is advisable to use milder conditions. Microwave-assisted hydrolysis with a weaker base like potassium carbonate (K₂CO₃) can be an excellent alternative.[7][8] This method often provides rapid and clean conversions at lower overall thermal stress.

Protocol: Microwave-Assisted Hydrolysis
  • In a microwave-safe vessel, combine this compound (1 equivalent), K₂CO₃ (3 equivalents), and ethanol.[8]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 180°C for 20 minutes.[8]

  • After cooling, dissolve the residue in methanol, filter to remove inorganic salts, and evaporate the solvent under reduced pressure.

  • The resulting potassium carboxylate salt can be used directly or acidified to obtain the free carboxylic acid as described in the LiOH protocol.

Q3: Can I use acid-catalyzed hydrolysis for this reaction?

A3: Acid-catalyzed hydrolysis is a viable option, but it is a reversible reaction.[4][5][6] To drive the equilibrium towards the products (carboxylic acid and methanol), a large excess of water is required.

Recommendation: This method can be useful if your molecule is particularly base-sensitive. A mixture of acetic acid, sulfuric acid, and water has been reported for the hydrolysis of quinolone carboxylic esters.[12]

G cluster_0 Acid-Catalyzed Hydrolysis (Reversible) cluster_1 Base-Mediated Hydrolysis (Irreversible) Ester Ester + H₂O Acid Carboxylic Acid + Alcohol Ester->Acid H⁺ Ester2 Ester + OH⁻ Carboxylate Carboxylate + Alcohol Ester2->Carboxylate 1. Addition 2. Elimination

Caption: Comparison of acid- and base-catalyzed hydrolysis.

Q4: How can I effectively monitor the progress of the reaction?

A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (methyl ester) and the product (carboxylic acid). The carboxylic acid will typically have a lower Rf value due to its higher polarity. You can visualize the spots using a UV lamp.

  • LC-MS: This technique provides more definitive information. You can monitor the disappearance of the mass corresponding to the starting material and the appearance of the mass corresponding to the product. This is particularly useful for confirming the identity of your product and detecting any side products.

Q5: What is the best way to purify the final carboxylic acid product?

A5: The purification strategy depends on the purity of the crude product.

  • Acid-Base Extraction: After the reaction, the carboxylate salt is formed. Acidifying the aqueous solution will precipitate the carboxylic acid, which can then be extracted with an organic solvent.[10][11] This process also helps to remove any neutral organic impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/petroleum ether) can be a highly effective purification method.[11]

  • Column Chromatography: If recrystallization is not effective or if there are impurities with similar polarity, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid added to the mobile phase to prevent tailing of the carboxylic acid, is a good starting point.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Institutes of Health. Available at: [Link]

  • Hydrolysis Reaction. CEM Corporation. Available at: [Link]

  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. ACS Publications. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Purification of high boiling esters. Google Patents.
  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. Available at: [Link]

  • Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Esterification: Reflux, Isolation and Purification. YouTube. Available at: [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Available at: [Link]

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. National Institutes of Health. Available at: [Link]

  • Carboxy Group. Thieme. Available at: [Link]

  • What's the work-up of ester hydrolysis by hydrated lithium hydroxide? Quora. Available at: [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of Northern British Columbia. Available at: [Link]

  • Ester dance reaction on the aromatic ring. National Institutes of Health. Available at: [Link]

  • Acid-catalyzed ester hydrolysis. Khan Academy. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Saponification of Esters. University of California, Los Angeles. Available at: [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. University of California, Irvine. Available at: [Link]

  • Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes. Royal Society of Chemistry. Available at: [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis of methyl esters. Google Patents.
  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • A simple method for reaction rate prediction of ester hydrolysis. ResearchGate. Available at: [Link]

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. Available at: [Link]

  • Why are my ester hydrolysis not working. Reddit. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Improved saponification then mild base and acid-catalyzed methylation is a useful method for quantifying fatty acids, with special emphasis on conjugated dienes. ResearchGate. Available at: [Link]

  • Saponification. Chemistry LibreTexts. Available at: [Link]

  • Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. PubsHub. Available at: [Link]

  • This compound. Arctom. Available at: [Link]

  • TOTAL SYNTHESIS OF ANNOTINOLIDES AND THE EXPLORATION OF THEIR BIOSYNTHETIC RELATIONSHIPS. University of Chicago. Available at: [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-(3-bromoquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of "Methyl 2-(3-bromoquinolin-6-yl)acetate." This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, we address common challenges and frequently asked questions to ensure a smooth and successful scale-up process.

I. Troubleshooting Guide: From Lab Bench to Pilot Plant

Scaling up a chemical synthesis from grams to kilograms often introduces new challenges that were not apparent on a smaller scale. This section is dedicated to troubleshooting specific issues you may encounter during the synthesis of this compound.

Issue 1: Significant Decrease in Yield Upon Scale-Up

Question: My synthesis of this compound worked well on a 10-gram scale, but the yield dropped from 85% to 50% when I moved to a 1-kilogram scale. What are the likely causes and how can I fix this?

Answer: A drop in yield during scale-up is a frequent challenge and can often be traced back to issues with mass and heat transfer, which are more pronounced in larger reaction vessels.[1]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Mixing In larger reactors, magnetic stirring is often insufficient, leading to poor mixing, localized "hot spots," and areas of high reactant concentration. This can promote the formation of side products and impurities.[1]Transition to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure the reaction mixture is homogeneous.[1]
Poor Heat Transfer The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate heat effectively.[1] Uncontrolled temperature spikes can lead to the degradation of starting materials, intermediates, or the final product.[1]Utilize a jacketed reactor with a reliable temperature control unit. For reactions that are highly exothermic, consider adding one of the reactants in portions (semi-batch approach) to manage the rate of heat generation.[1]
Sub-optimal Reaction Concentration The ideal concentration on a small scale may not be optimal for a larger batch. Higher concentrations can lead to problems with solubility, viscosity, and heat transfer.[1]Experiment with slight adjustments to the solvent volume. While it may seem counterintuitive, a slightly more dilute system can sometimes improve overall yield by mitigating mixing and heat transfer issues.[1]
Quality of Raw Materials Impurities in starting materials can have a more significant impact at a larger scale.Ensure the quality and consistency of your starting materials from suppliers. It is good practice to perform identity and purity checks on new batches of reagents.[1]
Issue 2: Increased Levels of Impurities

Question: On a larger scale, I'm observing a new impurity in my HPLC analysis of this compound that wasn't present in my small-scale runs. How can I identify and minimize this?

Answer: The appearance of new or increased levels of impurities is often linked to the challenges of maintaining uniform reaction conditions during scale-up.

Common Impurities and Mitigation Strategies:

Potential Impurity Potential Cause Suggested Solution
Unreacted Starting Material (e.g., 3,6-dibromoquinoline) Incomplete reaction due to poor mixing or insufficient reaction time/temperature.[1]Increase reaction time or temperature moderately. Ensure efficient mixing to bring reactants into contact.
Hydrolyzed Product (2-(3-bromoquinolin-6-yl)acetic acid) Presence of water in solvents or reagents, or prolonged exposure to acidic/basic conditions during workup.[2][3][4]Use anhydrous solvents and reagents. Minimize the time the product is in contact with aqueous acidic or basic solutions during extraction and washing steps.
Debrominated Product (Methyl 2-(quinolin-6-yl)acetate) Reductive dehalogenation, which can be a side reaction in palladium-catalyzed couplings, especially at elevated temperatures or with certain ligands/bases.Optimize the palladium catalyst and ligand system. Screen different bases; sometimes a weaker base can minimize this side reaction. Ensure a truly inert atmosphere to prevent side reactions that can regenerate Pd(0) in an uncontrolled manner.
Polymeric or Tarry Materials Uncontrolled exotherms or high local concentrations of reactants leading to polymerization or degradation pathways.[1]Improve heat transfer and control the rate of reagent addition.[1] Consider a more dilute reaction mixture.
Issue 3: Challenges with Palladium-Catalyzed Cross-Coupling Steps

The synthesis of this compound may involve palladium-catalyzed reactions such as Suzuki or Sonogashira couplings. These can be sensitive to scale-up.

Question: My Sonogashira coupling of 3,6-dibromoquinoline is sluggish and gives a mixture of mono- and di-substituted products. How can I improve the selectivity for the desired mono-alkynylated intermediate?

Answer: Achieving selective mono-substitution on a di-halogenated substrate can be challenging. The relative reactivity of the two bromine atoms on the quinoline ring is a key factor.

Troubleshooting Palladium-Catalyzed Reactions:

  • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligand is critical.[5] For difficult couplings, consider using more advanced catalyst systems with bulky, electron-rich ligands.[6][7]

  • Solvent and Base Selection: The solvent and base can significantly influence the reaction rate and selectivity. Aprotic polar solvents like DMF or dioxane are common. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) should be optimized.[6]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[8] Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that degassed solvents are used.[7]

  • Temperature Control: Precise temperature control is crucial. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to catalyst decomposition and side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinoline derivatives like this compound?

A1: Several classic and modern methods are used for synthesizing the quinoline core, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[9][10][11] For substituted quinolines, palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions are powerful tools for introducing substituents onto a pre-formed quinoline ring.[12][13][14]

Q2: How can I effectively purify this compound on a large scale?

A2: Purification of quinoline derivatives can be challenging due to the presence of structurally similar impurities.[15]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective and scalable purification method.

  • Column Chromatography: While standard on a lab scale, flash column chromatography on silica gel can be resource-intensive for large quantities. Consider using a medium-pressure or high-pressure liquid chromatography (MPLC/HPLC) system for more efficient large-scale separations.

  • Solvent Washes/Trituration: For solid products, washing or triturating with appropriate solvents can remove soluble impurities.[15]

Q3: My ester (this compound) is hydrolyzing to the corresponding carboxylic acid during workup. How can I prevent this?

A3: Ester hydrolysis can be catalyzed by both acid and base.

  • During aqueous workup, minimize the contact time with acidic or basic layers.

  • Use milder bases like sodium bicarbonate instead of stronger bases like sodium hydroxide if possible.

  • Keep the temperature low during extractions and washes.

  • If the hydrolysis is unavoidable, you can re-esterify the resulting carboxylic acid as a final step.

Q4: I am having trouble with the regioselectivity of a reaction on the quinoline ring. What factors should I consider?

A4: The regioselectivity of reactions on the quinoline ring is governed by the electronic properties of the heterocyclic system and any existing substituents.

  • Electrophilic Aromatic Substitution: The benzene ring portion is generally more reactive towards electrophiles than the pyridine ring.

  • Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

  • Directed Ortho-Metalation: The presence of directing groups can allow for selective functionalization at specific positions.

  • Cross-Coupling Reactions: In di-halogenated quinolines, the relative reactivity of the C-X bonds (C-I > C-Br > C-Cl) often dictates the site of initial coupling.[16]

III. Experimental Protocol: A Scalable Synthesis Approach

This section outlines a representative, scalable protocol for a key step that could be involved in the synthesis of this compound. Note: This is a generalized procedure and may require optimization for your specific equipment and scale.

Example Step: Sonogashira Coupling for Introduction of the Acetate Precursor

This protocol describes a selective mono-coupling to a di-haloquinoline.

Materials and Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, reflux condenser, and nitrogen/argon inlet.

  • 3,6-Dibromoquinoline

  • Methyl propargyl ether

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Toluene (co-solvent)

  • Degassed solvents

Procedure:

  • Reactor Setup: Assemble the jacketed reactor system and ensure it is clean, dry, and leak-free.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Loading: To the reactor, add 3,6-dibromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add degassed toluene and degassed triethylamine (e.g., a 2:1 ratio).

  • Substrate Addition: Add methyl propargyl ether (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed and the desired mono-substituted product is maximized.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the mono-alkynylated intermediate.

IV. Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Assess Heat Transfer Start->Check_Temp Check_Conc Re-optimize Concentration Start->Check_Conc Check_Purity Verify Raw Material Purity Start->Check_Purity Implement_Solution Implement Corrective Action Check_Mixing->Implement_Solution Check_Temp->Implement_Solution Check_Conc->Implement_Solution Check_Purity->Implement_Solution Re_evaluate Re-run and Evaluate Implement_Solution->Re_evaluate

Caption: A workflow for troubleshooting common scale-up issues.

Generalized Reaction Pathway

Reaction_Pathway A 3,6-Dibromoquinoline B Mono-functionalized Intermediate A->B Selective Cross-Coupling (e.g., Sonogashira) C This compound B->C Further Functionalization & Esterification

Caption: A potential synthetic route to the target molecule.

V. References

  • Selvakumar, K., et al. (2015). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. Synlett, 26, 646-650.

  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.

  • Murru, S., et al. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(45), 9133-8.

  • Carral-Menoyo, A., et al. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 10, 5345-5361.

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • BenchChem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.

  • Various Authors. (2016). Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Various Journals.

  • ResearchGate. (n.d.). Heck-Like Coupling and Pictet—Spengler Reaction for the Synthesis of Benzothieno[3,2-c]quinolines.

  • Pharmaffiliates. (n.d.). Quinoline-impurities.

  • Various Authors. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Various Journals.

  • Roy, P., et al. (2007). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Organic Syntheses, 84, 262.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

  • Wikipedia. (n.d.). Sonogashira coupling.

  • Reddit. (2023). Problems with Suzuki coupling.

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • Asres, A. G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(30), 17695–17729.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?

  • NIH. (n.d.). 8-Bromo-2-methylquinoline.

  • Sigma-Aldrich. (n.d.). This compound.

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

  • RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700–706.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Canadian Science Publishing. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • ChemSpider. (n.d.). Methyl ester hydrolysis.

  • Wikipedia. (n.d.). Quinoline.

  • 1st Scientific LLC. (n.d.). This compound.

  • Arctom Scientific. (n.d.). CAS NO. 1022091-89-9 | this compound.

  • Biosynth. (n.d.). This compound, 98% Purity, C12H10BrNO2, 250 mg.

  • MDPI. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones.

  • Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.

  • ResearchGate. (n.d.). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones.

  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.

  • RSC Publishing. (n.d.). Towards understanding the improved stability of palladium supported on TS-1 for catalytic combustion.

Sources

"Methyl 2-(3-bromoquinolin-6-yl)acetate" reaction monitoring by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Reaction Monitoring for Methyl 2-(3-bromoquinolin-6-yl)acetate >

Welcome to the technical support center for the synthesis and analysis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on accurate, real-time reaction monitoring to ensure successful synthetic outcomes. Here, we provide in-depth, experience-driven troubleshooting advice for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), the two most common techniques for this purpose.

Context: A Plausible Synthetic Route

To frame our discussion, we will consider a common and reliable method for synthesizing the target compound: the Fischer esterification of 2-(3-bromoquinolin-6-yl)acetic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[1][2][3] This reaction is an equilibrium process, making careful monitoring essential to determine the point of maximum conversion and to identify any remaining starting material or byproducts.[2][3][4][5]

Reaction: 2-(3-bromoquinolin-6-yl)acetic acid + CH₃OH ⇌ this compound + H₂O (catalyzed by H⁺)

Key Analytes to Monitor:

  • Starting Material: 2-(3-bromoquinolin-6-yl)acetic acid (a polar, carboxylic acid)

  • Product: this compound (a less polar ester)

  • Potential Byproducts: Impurities from starting materials, or products from side reactions.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, indispensable tool for qualitative reaction monitoring. Its effectiveness, however, depends on proper technique and troubleshooting.

Core TLC Protocol & Workflow

The fundamental workflow for TLC analysis is a sequential process designed for rapid, qualitative assessment of a reaction mixture.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare Chamber (Solvent + Filter Paper) spot_plate Spot Plate (SM, RXN, Co-spot) prep_sample Dilute Reaction Aliquot (1-2 mg/mL) prep_sample->spot_plate prep_plate Draw Origin Line (Pencil) prep_plate->spot_plate dry_plate Dry Spots spot_plate->dry_plate develop_plate Develop Plate (Elution) dry_plate->develop_plate dry_plate2 Dry Plate develop_plate->dry_plate2 visualize Visualize (UV Light, Stains) dry_plate2->visualize calculate_rf Circle Spots & Calculate Rf visualize->calculate_rf

Caption: Standard TLC Experimental Workflow.

Frequently Asked Questions (TLC)

Q1: My spots are streaking badly down the plate. What's causing this and how do I fix it?

A1: Streaking is a common issue that obscures results and can be caused by several factors:

  • Overloading: The most frequent cause is applying too much sample to the plate.[6][7] The stationary phase becomes saturated, and the excess compound is smeared up the plate during development.

    • Solution: Dilute your reaction aliquot further (a 1% solution is a good starting point) and apply a smaller spot.[6] Multiple small applications, with drying in between, are better than one large spot.[7]

  • Highly Polar Compounds: Carboxylic acids, like your starting material, can interact strongly with the acidic silica gel, causing tailing or streaking.[6][8]

    • Solution: Add a small amount of a polar, acidic modifier to your mobile phase. For an acidic analyte, adding 0.5-1% acetic acid can suppress the ionization of the carboxylic acid and silanol groups on the silica, leading to sharper spots.[8]

  • Inappropriate Solvent: If the sample is not fully soluble in the mobile phase, it will streak from the origin.

    • Solution: Ensure your chosen solvent system is appropriate for all components you wish to analyze.

Q2: My starting material (acid) and product (ester) spots are too close together (low ΔRf). How can I improve the separation?

A2: Poor separation means your mobile phase polarity is not optimized. The goal is to find a solvent system where the product (less polar) has an Rf of ~0.4-0.5 and the starting material (more polar) has an Rf of ~0.2-0.3.

  • Causality: The ester product is significantly less polar than the carboxylic acid starting material. Therefore, it will travel further up the silica plate in a given solvent system. To increase separation, you need to fine-tune the eluting power of the mobile phase.

  • Solution: Your mobile phase is likely too polar, moving both spots too far up the plate. Reduce the amount of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). For example, if you are using 1:1 Hexanes:EtOAc, try changing to 2:1 or 3:1 Hexanes:EtOAc. This will decrease the overall solvent polarity, causing the polar starting material to be retained more strongly on the silica gel while allowing the less polar product to move further, thus increasing the separation (ΔRf).[9]

Q3: I don't see any spots on my plate after development. Where did my compound go?

A3: This can be frustrating, but it's a solvable problem.

  • Insufficient Concentration: The sample may be too dilute to be detected.[6][7]

    • Solution: Try spotting the plate multiple times in the same location, allowing the solvent to evaporate completely between applications.[7] Alternatively, use a more concentrated sample solution.

  • Incorrect Visualization Method: Your compound may not be UV-active. While quinolines are typically UV-active due to their aromaticity, it's not guaranteed.[10][11][12][13][14]

    • Solution: After checking under a UV lamp (254 nm), use a secondary, destructive visualization method.[10][11][13] An iodine chamber is excellent for many organic compounds and is semi-destructive.[10][11] A potassium permanganate (KMnO₄) stain is also a good general-purpose choice that reacts with oxidizable groups.[12][14]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the origin line on your TLC plate, your sample will dissolve directly into the solvent reservoir instead of eluting up the plate.[6][7]

    • Solution: Always ensure the solvent level is well below the origin line before placing the plate in the chamber.

Parameter Recommended Starting Point Troubleshooting Action
Stationary Phase Silica Gel 60 F₂₅₄For highly basic compounds, consider alumina.[9][15]
Mobile Phase 3:1 Hexanes:Ethyl AcetateSpots too high (Rf > 0.6): Increase hexanes ratio (e.g., 4:1). Spots too low (Rf < 0.2): Decrease hexanes ratio (e.g., 2:1).[9]
Modifier NoneFor acid streaking: Add 0.5-1% acetic acid. For base streaking: Add 0.5-1% triethylamine.[8]
Visualization UV Light (254 nm)If no spots, use Iodine chamber or KMnO₄ stain.[10][12]

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

For quantitative analysis and higher resolution, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It provides precise data on conversion, purity, and byproduct formation.

Core HPLC Method Development & Troubleshooting Workflow

HPLC troubleshooting is a systematic process of diagnosing issues from the chromatogram and tracing them back to instrumental or chemical causes.

start Observe Chromatogram (Poor Peak Shape, Shifting RT) peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shifting? start->rt_shift peak_tailing->rt_shift No check_ph Adjust Mobile Phase pH (e.g., add 0.1% TFA) peak_tailing->check_ph Yes rt_shift->peak_tailing No check_flow All Peaks Shift? -> Check Flow Rate/Pump rt_shift->check_flow Yes check_column Check for Column Void or Contamination check_ph->check_column end_node Optimized Separation check_column->end_node check_mobile_phase Random Shifts? -> Check Mobile Phase Composition/Degradation check_flow->check_mobile_phase check_temp Trending Shifts? -> Check Column Temperature check_mobile_phase->check_temp check_temp->end_node

Caption: HPLC Troubleshooting Logic Flow.

Frequently Asked Questions (HPLC)

Q1: My main product peak is tailing significantly. What is the cause?

A1: Peak tailing in RP-HPLC is most often a chemical interaction issue.[16][17]

  • Causality: Your product, this compound, contains a basic quinoline nitrogen. At neutral or mid-pH, this nitrogen can be partially protonated. This positive charge can then interact with residual, negatively charged silanol groups on the surface of the C18 silica packing.[16][18][19] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes the peak to tail.[18]

  • Primary Solution: Control the ionization state by lowering the mobile phase pH. Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your water (Solvent A) and acetonitrile (Solvent B). This will ensure the quinoline nitrogen is fully protonated and the silica silanols are fully protonated (neutral), eliminating the undesirable ionic interaction and resulting in a sharp, symmetrical peak.[18]

  • Secondary Cause: A physical void in the column packing bed or a partially blocked frit can also cause tailing for all peaks.[16][18] If adding acid doesn't help, this may be the issue.

Q2: My retention times are drifting to be shorter in every injection. What's happening?

A2: Consistent, reproducible retention times are critical for peak identification. Drifting retention times usually point to a problem with the column or mobile phase stability.[20][21][22]

  • Insufficient Equilibration: The most common cause for retention time drift at the beginning of a run sequence is an unequilibrated column.[21]

    • Solution: Before starting your analysis, ensure the column is equilibrated with the initial mobile phase conditions for at least 10-20 column volumes.[21] If your method uses additives like ion-pairing reagents, a longer equilibration time is necessary.[21]

  • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time.

    • Solution: Check if one of your solvents is volatile (e.g., if using methanol, evaporation can occur).[23] Ensure solvent bottle caps are properly sealed. Prepare fresh mobile phase daily to avoid degradation or microbial growth, especially in buffered aqueous phases.[21][22]

  • Column Degradation: If you are running at an extreme pH or high temperature, the stationary phase itself can degrade over time, leading to shorter retention times.

    • Solution: Operate within the column manufacturer's recommended pH and temperature range. If the column is old or has been used extensively, it may need to be replaced.

Q3: I'm seeing a "ghost peak" in my chromatogram, especially when running a gradient. Where is it coming from?

A3: Ghost peaks are peaks that appear in a blank injection and can interfere with the analysis of your actual sample.

  • Causality: In gradient elution, the ghost peak is often an impurity that has low solubility in the initial, weaker mobile phase (e.g., high water content). It accumulates at the head of the column from previous injections or from the mobile phase itself.[22] When the gradient progresses and the percentage of the stronger organic solvent increases, this impurity is eluted as a broad peak.[22]

  • Solution:

    • Identify the Source: Run a blank gradient with just your mobile phase. If the peak is still there, the contamination is in your mobile phase (Solvent A or B) or the HPLC system itself. If it disappears, the contamination is coming from your sample diluent or carryover from a previous injection.

    • Clean the System: Use high-purity HPLC-grade solvents. If the mobile phase is the source, prepare it fresh. If carryover is suspected, implement a robust needle wash protocol and inject a strong solvent (like 100% acetonitrile or isopropanol) between sample runs to flush the column.

Parameter Recommended Starting Method Rationale & Troubleshooting
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% TFA in WaterTFA is an ion-pairing agent that sharpens peaks of basic analytes like quinolines by suppressing silanol interactions.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 10% to 90% B over 20 minA broad gradient is a good starting point to elute all components. Adjust the slope to improve separation of closely eluting peaks.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThe quinoline ring system is strongly UV-absorbent.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but check column stability limits.[23][24]

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. Retrieved from [Link]

  • Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • JoVE. (2020, March 26). Esterification - Concept. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Evans, P. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: TLC Tips. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography?. YouTube. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • National Institutes of Health. (n.d.). 8-Bromo-2-methylquinoline. PMC. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1022091-89-9 | this compound. Retrieved from [Link]9.html)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-(3-bromoquinolin-6-yl)acetate and Methyl 2-(3-chloroquinolin-6-yl)acetate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. The functionalization of this privileged heterocycle through transition-metal-catalyzed cross-coupling reactions has emerged as a powerful strategy for accessing novel chemical space and fine-tuning pharmacological properties. Among the key building blocks for such endeavors are halogenated quinoline derivatives, which serve as versatile handles for the introduction of various substituents. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct synthons: Methyl 2-(3-bromoquinolin-6-yl)acetate and Methyl 2-(3-chloroquinolin-6-yl)acetate .

Our focus will be on their performance in two of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1] Through a blend of mechanistic insights, supporting experimental data from analogous systems, and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven knowledge necessary to make informed decisions in their synthetic campaigns.

The Decisive Role of the Halogen: A Fundamental Reactivity Comparison

The primary determinant of the differential reactivity between the bromo and chloro analogues lies in the inherent properties of the carbon-halogen bond. The rate-determining step in both the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3] This step involves the cleavage of the C-X (X = Br, Cl) bond and the formation of a new Pd(II) species.

The C-Br bond is longer and weaker than the C-Cl bond, with average bond dissociation energies of approximately 285 kJ/mol and 327 kJ/mol, respectively. This fundamental difference in bond strength dictates that the oxidative addition of an aryl bromide to a palladium(0) center is a more facile and energetically favorable process than that of the corresponding aryl chloride. Consequently, This compound is anticipated to exhibit significantly higher reactivity than Methyl 2-(3-chloroquinolin-6-yl)acetate in palladium-catalyzed cross-coupling reactions. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[4] When comparing our two substrates, the bromo derivative is expected to undergo coupling with a wider range of boronic acids and esters under more benign conditions.

Illustrative Data from Analogous Systems

Table 1: Anticipated Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compoundMethyl 2-(3-chloroquinolin-6-yl)acetate
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often suffice.Requires more active catalysts (e.g., Pd(OAc)₂/XPhos, Pd₂(dba)₃/SPhos).
Reaction Temperature Typically lower (e.g., 80-100 °C).Generally higher (e.g., 100-120 °C).
Reaction Time Shorter reaction times are generally expected.Longer reaction times are often necessary.
Catalyst Loading Lower catalyst loadings may be effective.Higher catalyst loadings are often required.
Yields Generally high yields are achievable with a broader range of coupling partners.Yields can be more variable and highly dependent on the catalyst system and coupling partner.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of the bromo derivative, which can be adapted for the chloro analogue by employing a more active catalyst system and potentially harsher conditions.

Reaction: Synthesis of Methyl 2-(3-(4-methoxyphenyl)quinolin-6-yl)acetate

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

For the corresponding chloro-substrate, a recommended starting point would be to replace Pd(PPh₃)₄ with a more active catalyst system such as Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv), and to increase the reaction temperature to 110 °C.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[7] The reactivity difference between our bromo and chloro substrates is particularly pronounced in this reaction.

Direct Experimental Evidence: Selective Amination

A compelling demonstration of the differential reactivity is found in the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline.[8][9] In this system, the amination occurs exclusively at the C-6 position (the site of the bromo substituent) while the C-2 chloro substituent remains intact, highlighting the significantly greater reactivity of the C-Br bond towards oxidative addition. This provides strong evidence that This compound will be substantially more reactive than its chloro counterpart in Buchwald-Hartwig amination .

Table 2: Anticipated Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compoundMethyl 2-(3-chloroquinolin-6-yl)acetate
Catalyst System A broader range of Pd/ligand combinations are effective.Requires highly active, sterically hindered phosphine ligands (e.g., BrettPhos, RuPhos).
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃) may be sufficient.Stronger bases (e.g., NaOtBu, LHMDS) are typically necessary.
Reaction Temperature Milder temperatures (e.g., 80-100 °C) are often successful.Higher temperatures (e.g., 100-120 °C) are generally required.
Substrate Scope Couples with a wider variety of amines, including less nucleophilic ones.The scope of compatible amines may be more limited.
Yields Generally good to excellent yields.Yields are highly dependent on the specific catalyst and reaction conditions.
Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following protocol for the Buchwald-Hartwig amination of the bromo derivative can be considered a starting point for optimization. For the chloro derivative, a more sophisticated catalyst system is essential.

Reaction: Synthesis of Methyl 2-(3-(morpholino)quinolin-6-yl)acetate

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add toluene, followed by this compound (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

For the corresponding chloro-substrate, a more specialized ligand such as tBuBrettPhos in combination with a palladium precatalyst is recommended, along with rigorous exclusion of air and moisture.

Visualizing the Catalytic Cycles and Experimental Workflow

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general workflow for catalyst and condition screening.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination R2NH + Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 (Product) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Screening_Workflow cluster_workflow Experimental Workflow: Catalyst & Condition Screening start Define Coupling Partners (Aryl Halide & Nucleophile) catalyst_selection Select Catalyst/Ligand Combinations (e.g., Pd(PPh3)4, Pd/XPhos, Pd/SPhos) start->catalyst_selection condition_screening Screen Reaction Conditions (Base, Solvent, Temperature) catalyst_selection->condition_screening analysis Analyze Reaction Outcomes (TLC, LC-MS, NMR) condition_screening->analysis analysis->catalyst_selection Re-evaluate optimization Optimize Lead Conditions (Concentration, Time, Stoichiometry) analysis->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: General workflow for screening catalysts and conditions.

Conclusion and Recommendations

The comparative analysis of "this compound" and "Methyl 2-(3-chloroquinolin-6-yl)acetate" underscores a fundamental principle in palladium-catalyzed cross-coupling: the inherent superiority in reactivity of aryl bromides over aryl chlorides. This is primarily attributed to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step.

For researchers and drug development professionals, this has several practical implications:

  • For routine and exploratory synthesis , "this compound" is the preferred substrate due to its broader compatibility with standard catalytic systems and milder reaction conditions, leading to more reliable and efficient outcomes.

  • When cost is a primary driver , "Methyl 2-(3-chloroquinolin-6-yl)acetate" may be a more economical choice, as aryl chlorides are often less expensive than their bromide counterparts. However, this initial cost saving must be weighed against the potential for higher catalyst costs, more extensive optimization efforts, and potentially lower yields.

  • For challenging transformations , where the desired coupling proves difficult even with the bromo derivative, the chloro analogue will likely require the use of state-of-the-art, highly active catalyst systems.

Ultimately, the choice between these two valuable synthons will depend on the specific goals of the synthetic campaign, balancing factors of reactivity, cost, and the desired complexity of the final product. It is our hope that this guide provides the necessary framework for making these critical decisions with confidence.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald−Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Request PDF on ResearchGate. (2026). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • Ali, N. M., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Wikipedia. (2026). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Andersen, N. G., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]

  • Daugulis, O., et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 38(10), 823-834.
  • Wikipedia. (2026). Suzuki reaction. Retrieved from [Link]

  • MySkinRecipes. (2026). Methyl 2-(quinolin-6-yl)acetate. Retrieved from [Link]

  • Jia, T., et al. (2013). Palladium-catalyzed direct arylation of methyl sulfoxides with aryl halides. Journal of the American Chemical Society, 135(10), 3740-3743.
  • Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835.
  • Berrichi, H., et al. (2016). Methyl 3-(Quinolin-2-yl)
  • ResearchGate. (2026). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. Retrieved from [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280.
  • Chemical Science. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Retrieved from [Link]

  • Le Gall, E., et al. (2016).
  • Wang, X., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6835-6844.
  • Organic & Biomolecular Chemistry. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Retrieved from [Link]

  • Le, C. M., et al. (2018). Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters, 20(14), 4359-4363.
  • Jia, T., et al. (2013). Palladium-catalyzed direct arylation of methyl sulfoxides with aryl halides. PubMed. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2026). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Methyl 2-(3-bromoquinolin-6-yl)acetate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] The targeted functionalization of this moiety is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. "Methyl 2-(3-bromoquinolin-6-yl)acetate" is a key building block, with the bromine atom at the 3-position and the acetate group at the 6-position offering strategic points for molecular elaboration. This guide provides a comparative analysis of palladium catalysts for the coupling reactions of this versatile intermediate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.

The Strategic Importance of C-C and C-N Bond Formation

The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position of the quinoline ring is a powerful strategy in medicinal chemistry.[2] Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for these transformations, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups. The choice of the specific coupling reaction and, critically, the palladium catalyst system, dictates the efficiency, scope, and functional group tolerance of the synthesis.

Comparative Analysis of Palladium-Catalyzed Coupling Reactions

The three most prevalent palladium-catalyzed cross-coupling reactions for the functionalization of aryl halides are the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Each offers distinct advantages and is suited for the introduction of different functionalities.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3][4] For a substrate like "this compound", this reaction is ideal for introducing diverse aryl and heteroaryl substituents.

Catalyst System Performance:

The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.[5] While direct data for "this compound" is not extensively published, valuable insights can be drawn from studies on analogous 3-bromoquinolines and other bromoquinoline derivatives.[6]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Observations
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O90-11075A versatile and commonly used catalyst, effective for a range of aryl and heteroaryl boronic acids.[7]
PdCl₂(dppf) dppfK₂CO₃1,4-Dioxane80-100HighOften provides higher yields and better functional group tolerance compared to Pd(PPh₃)₄. The dppf ligand is particularly effective for heteroaryl couplings.[8]
Pd₂(dba)₃ / XPhos XPhosK₃PO₄Toluene100HighBulky, electron-rich monophosphine ligands like XPhos are highly effective for challenging substrates and can lead to high turnover numbers.[9]
Pd(OAc)₂ / PPh₃ PPh₃K₂CO₃Toluene/Ethanol/H₂O90-100GoodAn in-situ generated catalyst system that is often cost-effective and efficient.[1]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a well-established catalytic cycle.[6][10]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., K2CO3) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination L L = Ligand (e.g., PPh3, dppf) Ar-X Ar-X = this compound R-B(OR)2 R-B(OR)2 = Boronic Acid/Ester

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] This reaction is indispensable for introducing primary and secondary amines at the 3-position of the quinoline core, a common motif in bioactive molecules.

Catalyst System Performance:

The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective.[13]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Observations
Pd₂(dba)₃ / BINAP BINAPNaOtBuToluene80-110GoodA first-generation catalyst system, effective for many amine couplings. The bidentate BINAP ligand can improve reaction rates and yields.[11]
Pd(OAc)₂ / XPhos XPhosK₃PO₄Toluene100-120HighHighly effective for a broad range of amines, including challenging substrates.[14]
Pd₂(dba)₃ / RuPhos RuPhosCs₂CO₃Dioxane100-140HighAnother highly active Buchwald-Hartwig ligand, often used for difficult couplings.[14]
Pd(OAc)₂ / BrettPhos BrettPhosNaOtBuToluene100-140HighA versatile and highly active ligand for a wide variety of C-N cross-coupling reactions.[14]

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction but involves the formation of a palladium-amido complex.[12]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (Base, R2NH) Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Reductive Elimination L L = Ligand (e.g., BINAP, XPhos) Ar-X Ar-X = this compound R2NH R2NH = Primary or Secondary Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[15] This reaction can be used to introduce vinyl groups at the 3-position of the quinoline ring, which can be further functionalized.

Catalyst System Performance:

The choice of catalyst and reaction conditions in the Heck reaction can influence the regioselectivity and stereoselectivity of the product.[16]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Observations
Pd(OAc)₂ NoneEt₃NDMF100-120ModerateA simple and common catalyst system for the Heck reaction.[15]
PdCl₂(PPh₃)₂ PPh₃K₂CO₃Acetonitrile80-100GoodThe use of a phosphine ligand can improve catalyst stability and reactivity.
Herrmann's Catalyst -NaOAcNMP120-140HighA highly active palladacycle catalyst that can be used at low loadings.[17]

Mechanistic Insight: The Heck Reaction Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving migratory insertion of the alkene into a palladium-aryl bond.[15]

Heck_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(Alkene)X(L2)] Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Alkyl_Pd_Complex [R-CH2-CH(Ar)-Pd(II)X(L2)] Alkene_Complex->Alkyl_Pd_Complex Migratory Insertion Product Ar-CH=CH-R Alkyl_Pd_Complex->Product β-Hydride Elimination L L = Ligand Ar-X Ar-X = this compound Alkene Alkene = R-CH=CH2

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocols: A Generalized Workflow

The following is a generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.[2][6] This protocol should be optimized for specific substrates and scales.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Reagent Preparation: - this compound - Coupling Partner (Boronic Acid, Amine, or Alkene) - Palladium Catalyst & Ligand - Base - Anhydrous, Degassed Solvent Setup 2. Reaction Setup: - Combine solids in a Schlenk flask. - Evacuate and backfill with inert gas (e.g., Argon) 3x. Reagents->Setup Addition 3. Reagent Addition: - Add degassed solvent via syringe. Setup->Addition Heating 4. Reaction Conditions: - Heat to the specified temperature with vigorous stirring. - Monitor progress by TLC or LC-MS. Addition->Heating Workup 5. Aqueous Workup: - Cool to room temperature. - Quench the reaction. - Extract with an organic solvent. - Wash with brine and dry over Na₂SO₄. Heating->Workup Purification 6. Purification: - Concentrate the crude product. - Purify by column chromatography. Workup->Purification Characterization 7. Characterization: - Confirm structure and purity (NMR, MS). Purification->Characterization

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Detailed Step-by-Step Methodology (Suzuki-Miyaura Coupling Example):

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.[6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.[6]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Conclusion: Navigating the Catalyst Landscape for Successful Synthesis

The palladium-catalyzed functionalization of "this compound" is a cornerstone for the synthesis of novel quinoline-based compounds with potential therapeutic applications. The choice of the palladium catalyst and its associated ligand is paramount to achieving high yields and broad substrate scope. For C-C bond formation via Suzuki-Miyaura coupling, catalyst systems like PdCl₂(dppf) and those employing bulky monophosphine ligands such as XPhos offer excellent performance. For the crucial construction of C-N bonds through Buchwald-Hartwig amination, ligands like XPhos, RuPhos, and BrettPhos are highly recommended. While the Heck reaction provides a valuable route to vinylquinolines, careful optimization of the catalyst and conditions is necessary to ensure high selectivity.

This guide provides a comprehensive overview and practical starting points for researchers. However, it is crucial to remember that reaction optimization is often necessary for each specific substrate combination.[5] By understanding the interplay of the catalyst, ligand, base, and solvent, and by leveraging the mechanistic insights provided, scientists can confidently navigate the catalyst landscape to achieve their synthetic goals in the exciting field of drug discovery.

References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQfkAYes6qSb3bUKgtnqqkm2vLu0Jcv8rTX23rnH8x-zSLHSyOkd8vO8hTniqwNDhJGfwQdGiZlz4C3FRoR2WxaABDeUrnCkiR4Jh4FnSZEdr7sSpcEYZMBKPuY8KeqvwBor7PbCbgxwv_WcJCFFo8Ssr44RFEZy0SR9-P1bfDL6pMZ7KgA9-P4HPUNRG-cP9Z7egS0SwDCwfNQiubivIw_TJiI1qey_3vHRsHPcE=]
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxGGuCtEC5V1i2nEqDtTpNGutdrsXZIZJ0Q84uIP78-bmFhn5bwh0DhB1L9KDAzbhLZc7T5bTSHOAGbIXU5axI69is-VYO3eBk82obFToSjq1-K_XsVqaQYLMauHmaxMu3YyKXvhXmZ8nV5VsDcxrPLqmnQXiv-0q0eM6hvTm01DqoJ3NyEtCM2IU6jMrrJvDuzaV372oqYuWureLUOulK7-HMFWPWMuA=]
  • Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C–H homocoupling of quinoline N-oxides - Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWKOwM9Sg8CTjBHmHQo1-TW_3bhciISyBvVU2DNd6uQOzoW9FA02yuRW-1AhH_v-MVKVkrkq5Ij935H6sZQbZYERXu4zR_RBhRv00KE0PmDmjG8SGSIggHrUTb3E6ujZu-0FAQdYXkkQUJU1HZ8KhlzBiWaK1E7tpSCuzh]
  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDuz9IeEd5QAONN4Uqfe99k93nrUbdzPOxFpDjsYSrGmJl-MBagisUv3bAYQ7y3XkmMj62UTdfqmUokic5oVj8MR_aidH-I78lXy9nb5pyZJ89EiAbXy-6XQ0VEloNNnmsfecF-WM6fme7Ry4psiV6-pS4POWvpbEiRtYg-aWuVTQrltNovaXGef5Sm77dqY56SQrFcg7-89vnwohHMZVXBlr_PEwAF6ZvUjR8sxxvyg==]
  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtbsoEA7_eIGu0S_5jK_-2A5-Yz01sYyEIIHH8qQDKeDc6RfDTXUomv22ympkzSwrf4D0_9ufXS_hEPxATgX-_lvHKQK8UaA-vFZv_ZS09-jVw4U1_OwdPHvG8tqYI3yq-3beKnJoajzVu0ZbVJasegVkSdRVzv9dGSTX8jX8JZyivB8E25b8wfA-YjEwxZD1cy3LJhYXEoxtGI97wW-5WAqaLm-fLp_s=]
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnHPu86gC1Wo5X1sax0Zjv8xY1gTLDKxqmqdQPjpTGHCVGrSBVtWZss0uaUxFqryNV50HoTXjEF6VSWdPjnWy8q_qY-JvjKdqmdWkhEBpuISX71jS5u_Sa_fjKzNMs0kJuhJeUG3N-5C0h9ZQ=]
  • Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_88N-VU_uKrfX5jsEwgzMowXOJcer9yqsaJUZ9tFhgxacJB3AQWh1D27bTejUXffn2K32EIgVdNr_RXhAOQ3NdRFe4EDJcWvqMb9re_5ZERxDNcq5AhKlB4HeVIb0Z5Oz-3HTKiVQLV0sPUZENap2tczDmfCObOeHm8Q8bZgvgG3rL3wxPA7xQadlAyCKhUi2xL_BS-Fv3uaK7v2kRY_gL5vena5_8asuIxAQXSfAEd9uRuZ_iDvokyBnBFuewAjQFHaqYmU=]
  • Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks - ProQuest. [URL: https://www.proquest.com/openview/6f0a3b1c67d8d21c3e3e0c0f6f7e8c3a/1?pq-origsite=gscholar&cbl=18750&diss=y]
  • Optimizing Suzuki Coupling Reactions - CovaSyn. [URL: https://www.covasyn.com/post/optimizing-suzuki-coupling-reactions]
  • A COMPARATIVE STUDY OF SOME Pd-CATALYSED HECK REACTIONS IN POLAR- AND AQUEOUS BIPHASIC MEDIA | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-COMPARATIVE-STUDY-OF-SOME-Pd-CATALYSED-HECK-IN-A-COMPARATIVE-STUDY-OF-SOME-Pd-CATALYSED-HECK-REACTIONS-IN-POLAR-AND-AQUEOUS-BIPHASIC-MEDIA/f5b4d752f954b0c201d418296726619b0b1a0e0e]
  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/264.shtm]
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. [URL: https://www.researchgate.
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. [URL: https://www.researchgate.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004240/]
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cs/d4cs01108b]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tris(dibenzylideneacetone)dipalladium(0)]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [URL: https://www.atlanchim-pharma.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37834571/]
  • Heck Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. [URL: https://escholarship.org/uc/item/42d9n3wx]
  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system - ResearchGate. [URL: https://www.researchgate.
  • Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/893.shtm]
  • Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances - ResearchGate. [URL: https://www.researchgate.net/publication/225324522_Supported_Palladium_Catalysts_in_Heck_Coupling_Reactions_-_ProblemsPotential_and_Recent_Advances]
  • Organometallics - Pd Feature. [URL: https://www.organometallics.
  • Cross coupling reactions - Harned Research Group. [URL: https://www.harned.chem.umn.edu/groups/Handouts/Cross%20coupling%20reactions.pdf]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947627/]
  • High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/227702813_High-Turnover_Palladium_Catalysts_in_Cross-Coupling_and_Heck_Chemistry_A_Critical_Overview]
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [URL: https://www.researchgate.net/publication/354964121_Evidence_for_cocktail-type_catalysis_in_Buchwald-Hartwig_reaction_A_mechanistic_study]
  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,8-Dibromoquinoline - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdbBA3UE5vZ4W0h4mbFOrzaJX4bot_mVzcKq1xaaMdj66N5bXqllFyJPAORhOt7x9kKSK3vWGPvu6q8QhK7rk18kh9TbI2PhtcU7Dcb1QhFhT3xHJO8XBpWDMcO_G8JIj_acHSNBCxp8kmCl28EvYwInu9HhkmoeiX4MDxHFhFvDzDveFP6bmcVnEXP7MRUiV4Ami4EihE5okqREYXr5-okHy5AEsPtiO1CL7A-emePr70CRnmFJ7t2zw=]
  • Palladium‐catalyzed amidation/amination of N‐glycosylated 3‐bromoquinolin‐2‐ones 2 a,c. … - ResearchGate. [URL: https://www.researchgate.net/figure/Palladium-catalyzed-amidation-amination-of-N-glycosylated-3-bromoquinolin-2-ones-2-ac_fig2_334584285]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469312/]
  • The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0) - Ascensus Specialties. [URL: https://www.ascensusspecialties.com/the-prototype-of-palladium-cross-coupling-catalysts-tetrakistriphenylphosphinepalladium0/]
  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? | ResearchGate. [URL: https://www.researchgate.net/post/Pd_dppf_Cl2-CH2Cl2_and_Pd_PPh3_4_what_is_differance_between_these_palladium_bases]
  • Scheme 1. C-8 functionalization of quinoline. - ResearchGate. [URL: https://www.researchgate.
  • C C Bond‐Forming Coupling Reactions | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/280932296_C_C_Bond-Forming_Coupling_Reactions]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34579178/]
  • Real-time analysis of Pd2(dba)3 activation by phosphine ligands - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc00281g]
  • ChemInform Abstract: Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - ResearchGate. [URL: https://www.researchgate.net/publication/279612999_ChemInform_Abstract_Recent_Progress_in_the_Use_of_Pd-Catalyzed_C-C_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceutical_Compounds]
  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1146]
  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/29537380/]

Sources

Efficacy of Methyl 2-(3-bromoquinolin-6-yl)acetate Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The inherent versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity. This guide focuses on the therapeutic potential of derivatives of "Methyl 2-(3-bromoquinolin-6-yl)acetate," a compound distinguished by a bromine substituent at the 3-position and a methyl acetate group at the 6-position. These features present unique opportunities for structure-activity relationship (SAR) studies and the development of novel drug candidates.

While direct comparative experimental data for a wide array of "this compound" derivatives is not extensively available in the public domain, this guide will provide a predictive comparison based on well-established SAR principles for quinoline-based compounds. By analyzing the effects of structural modifications on related quinoline scaffolds, we can project the potential efficacy of hypothetical derivatives in key biological assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel quinoline-based therapeutics.

The "this compound" Scaffold: A Platform for Innovation

The core structure of "this compound" offers several strategic points for chemical modification to modulate its biological activity. The bromine atom at the C-3 position, an electron-withdrawing group, can significantly influence the electronic properties of the quinoline ring and may be crucial for target engagement. The methyl acetate group at the C-6 position provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid, amidation, or ester exchange, which can impact solubility, cell permeability, and target interaction.

Predictive Efficacy Comparison of Hypothetical Derivatives

Based on established structure-activity relationships for quinoline derivatives, we can hypothesize the impact of various structural modifications on the anticancer activity of "this compound." The following table provides a predictive comparison of a series of hypothetical derivatives and their expected performance in a standard cytotoxicity assay, such as the MTT assay.

Derivative Modification from Parent Compound Predicted Cytotoxicity (IC50) Rationale based on SAR of Related Quinolines
Parent Compound This compoundBaselineThe core scaffold is expected to possess some level of cytotoxic activity.
Derivative A Hydrolysis of the methyl ester to a carboxylic acidPotentially IncreasedCarboxylic acid groups at the C-4 position of the quinoline ring have been shown to be critical for the activity of some dihydroorotate dehydrogenase inhibitors.[3] This may translate to other positions and targets.
Derivative B Amidation of the carboxylic acid (from Derivative A) with a substituted amineVariable (Potentially Increased)Amide derivatives of quinolines have shown a wide range of biological activities. The nature of the amine substituent will be critical in determining the overall activity.[4][5]
Derivative C Replacement of the 3-bromo substituent with a 3-chloro substituentPotentially Similar or Slightly DecreasedHalogen substitution is often beneficial for activity. While bromine is a good electron-withdrawing group, the specific interaction with the target protein will determine the optimal halogen.
Derivative D Introduction of a hydroxyl group at the 8-positionPotentially Increased8-hydroxyquinolines are known to possess potent anticancer activities, which can be further enhanced by bromination.
Derivative E Bioisosteric replacement of the methyl ester with a tetrazolePotentially Increased Activity and Improved Metabolic StabilityTetrazoles are common bioisosteres for carboxylic acids and esters, often leading to improved pharmacokinetic properties and maintained or enhanced biological activity.

Key Biological Assays for Efficacy Determination

The evaluation of novel anticancer agents relies on a battery of well-established in vitro assays. These assays provide crucial information on a compound's cytotoxicity, mechanism of action, and potential for inducing programmed cell death (apoptosis).

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Apoptosis Detection: The Annexin V Assay

The Annexin V assay is a standard method for detecting apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and therefore can be used to identify apoptotic cells.

Experimental Workflow for Annexin V Apoptosis Assay

Caption: Workflow of the Annexin V assay for apoptosis detection.

Signaling Pathways in Quinoline-Mediated Apoptosis

Many quinoline derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. A common mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

Apoptosis_Pathway Quinoline Quinoline Derivative Mitochondrion Mitochondrion Quinoline->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 forms Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often modulated by quinoline derivatives.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V Apoptosis Assay Protocol
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Conclusion

While direct experimental data on the efficacy of "this compound" derivatives remains to be fully elucidated in the public domain, the principles of medicinal chemistry and the extensive research on related quinoline compounds provide a strong foundation for predictive analysis. The structural features of this scaffold, particularly the bromo and methyl acetate substituents, offer promising avenues for the design of novel anticancer agents. The systematic application of the biological assays outlined in this guide will be instrumental in validating these predictions and advancing our understanding of the therapeutic potential of this class of compounds. Further research is warranted to synthesize and evaluate a focused library of these derivatives to confirm their efficacy and elucidate their mechanisms of action.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta Pharmaceutica. Available at: [Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. ResearchGate. Available at: [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • SAR of Quinolines.pptx. Slideshare. Available at: [Link]

  • Investigating the spectrum of biological activity of substituted quinoline-2-carboxamides and their isosteres. PubMed. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Available at: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. National Institutes of Health. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed. Available at: [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to 2D NMR-Based Structural Validation of Methyl 2-(3-bromoquinolin-6-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum, Towards Unambiguous Confirmation

In the realm of drug discovery and development, the quinoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1] The precise arrangement of substituents on this heterocyclic system dictates its biological activity, making unambiguous structural validation not just a procedural formality, but a fundamental pillar of meaningful structure-activity relationship (SAR) studies.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational glimpse into a molecule's structure, it often falls short when faced with complex substitution patterns, leading to signal overlap and ambiguity, particularly in the aromatic region.[2][3]

This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques as the gold standard for the structural elucidation of complex molecules like derivatives of "Methyl 2-(3-bromoquinolin-6-yl)acetate".[4] We will move beyond simply listing protocols to explain the causality behind experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for absolute structural confirmation. This approach is indispensable for ensuring the integrity of research, protecting intellectual property, and meeting rigorous regulatory standards in the pharmaceutical industry.[5]

The Analytical Challenge: "this compound"

The target molecule, this compound, presents a typical challenge for structural validation. It comprises a disubstituted quinoline core with distinct electronic environments. The key to validation lies in confirming not only the presence of all structural fragments (the quinoline ring, the bromo-substituent, and the methyl acetate sidechain) but also their precise connectivity.

Structure:

  • Quinoline Core: A bicyclic aromatic system.

  • Substitution Pattern: A bromine atom at the C3 position and a methyl acetate group at the C6 position.

The primary questions that 2D NMR must answer are:

  • What are the connectivities between all protons in the aromatic and aliphatic systems?

  • Which protons are directly attached to which carbon atoms?

  • Crucially, what are the long-range connections that piece the entire molecular puzzle together, confirming the C3 and C6 substitution?

The 2D NMR Toolkit: A Symphony of Correlations

No single NMR experiment can definitively elucidate a complex structure. Instead, a suite of 2D experiments is employed, each providing a unique and complementary piece of the structural puzzle.[6]

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the foundational 2D technique for tracing proton-proton (¹H-¹H) coupling networks.[3] It identifies protons that are scalar-coupled, typically through two or three bonds.

  • Causality: By observing off-diagonal cross-peaks, we can "walk" along a chain of coupled protons. For our target molecule, COSY is instrumental in connecting adjacent protons on the quinoline rings, for example, identifying the H7-H8 and H5-H7 relationships (meta-coupling might also be observed), and confirming the isolated nature of the H2 and H4 protons, which are separated by the C3-Br substitution.[7]

  • Limitation: COSY provides no direct information about carbon atoms or connections across quaternary carbons, heteroatoms, or non-protonated carbons.

HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Link

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[8]

  • Causality: This is the most sensitive and reliable method for assigning protonated carbon signals.[9] After assigning a proton using 1D NMR and COSY, the HSQC spectrum directly reveals the chemical shift of its attached carbon. For our target, it will definitively link the methylene protons of the acetate group (~4.0 ppm) to their corresponding carbon (~41 ppm) and each aromatic proton to its specific carbon on the quinoline ring.[1] Edited HSQC experiments can further differentiate between CH/CH₃ and CH₂ groups, providing similar information to a DEPT-135 experiment but with much greater sensitivity.[8]

  • Limitation: HSQC provides no information about quaternary (non-protonated) carbons and does not reveal connectivity between different parts of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), effectively bridging the gaps left by COSY and HSQC.[10]

  • Causality: HMBC is the key to placing substituents and connecting disparate spin systems.[11] For validating this compound, the following HMBC correlations would be critical:

    • Confirming C6 Substitution: A cross-peak between the methylene protons (-CH₂-) of the acetate group and the quinoline carbons C5, C6, and C7 would unambiguously confirm the attachment point of the side chain.

    • Confirming C3 Substitution: Correlations from H2 to C3 and C4, and from H4 to C3 and C2, would confirm their positions relative to the bromine-substituted C3.

    • Assigning Quaternary Carbons: Correlations from various protons to the non-protonated carbons (C3, C4a, C6, C8a) are essential for their assignment. For example, H5 would show a correlation to the quaternary carbon C4a.

  • Trustworthiness: The network of HMBC correlations provides a self-validating system. A proposed structure is only correct if all observed long-range correlations are consistent with it. The absence of an expected correlation can also be informative, though it must be interpreted with caution as the strength of HMBC cross-peaks depends on the ³JCH coupling constant.[8]

A Validated Workflow for Structural Elucidation

The following workflow illustrates the logical progression from basic 1D NMR to a full 2D NMR analysis, ensuring an efficient and definitive structural assignment.

G cluster_1d Step 1: 1D NMR Analysis cluster_cosy Step 2: Establish ¹H-¹H Connectivity cluster_hsqc Step 3: Direct ¹H-¹³C Assignment cluster_hmbc Step 4: Unambiguous Skeleton Assembly a Acquire 1D ¹H & ¹³C Spectra b Assign obvious signals: - Methyl Ester (-OCH₃, -CH₂-) - Integration & Multiplicity a->b c Signals Overlapped or Ambiguous Assignment? b->c d Acquire 2D COSY Spectrum c->d Yes e Trace proton spin systems (e.g., H5-H7-H8 network) d->e f Acquire 2D HSQC Spectrum e->f g Assign all protonated carbons based on ¹H assignments f->g h Acquire 2D HMBC Spectrum g->h i Confirm substituent positions via long-range correlations h->i j Assign all quaternary carbons i->j end_node Structure Validated j->end_node

Caption: Logical workflow for 2D NMR-based structural validation.

Comparative Analysis of 2D NMR Techniques

The true power of this methodology lies in how the different experiments complement each other.

Technique Information Provided Key Application for Target Molecule Limitations
COSY ¹H-¹H correlations through 2-3 bonds.[9]Identifies adjacent protons on the quinoline ring (e.g., H7-H8).No C-H information; cannot cross quaternary carbons or heteroatoms.
HSQC ¹H-¹³C correlations through 1 bond.[8]Links every proton to its directly attached carbon, confirming CH groups.No information on quaternary carbons or connectivity between fragments.
HMBC ¹H-¹³C correlations through 2-4 bonds.[10]Confirms the C6 position of the acetate group and C3 of the bromine; assigns all quaternary carbons.Absence of a peak is not definitive proof of no correlation; sensitivity can be lower than HSQC.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

This protocol outlines the key steps for acquiring a standard suite of 2D NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube, ensuring it is free of any particulate matter.[3]

  • Instrument Setup & 1D Spectra:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and match the probe for both the ¹H and ¹³C channels.

    • Acquire a standard 1D ¹H spectrum. Reference the spectrum correctly (e.g., to TMS at 0.00 ppm or residual solvent peak).

    • Determine the spectral width (in ppm) required to encompass all proton signals.

    • Acquire a 1D ¹³C spectrum to determine the carbon spectral width.

  • 2D Experiment Acquisition (Example parameters for a 500 MHz spectrometer):

    • COSY (grad-COSY):

      • Load a standard gradient-selected COSY pulse sequence.

      • Set spectral widths in F2 and F1 to the value determined from the 1D ¹H spectrum.

      • Set data points to 2048 (F2) and 256-512 (F1).

      • Set the number of scans (NS) to 2-8 per increment.

    • HSQC (grad-HSQC, phase-sensitive):

      • Load a standard gradient-selected, phase-sensitive HSQC pulse sequence.

      • Set the F2 (¹H) spectral width as determined previously.

      • Set the F1 (¹³C) spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

      • Set data points to 1024 (F2) and 256 (F1).

      • Set the number of scans (NS) to 4-16 per increment.

    • HMBC (grad-HMBC):

      • Load a standard gradient-selected HMBC pulse sequence.

      • Use the same spectral widths as the HSQC experiment.

      • Set data points to 2048 (F2) and 512 (F1).

      • Set the number of scans (NS) to 8-32 per increment, as HMBC is less sensitive.

      • Optimize the long-range coupling delay for an average J-coupling of 8 Hz.[9]

  • Data Processing:

    • Apply a 2D Fourier transform to the acquired data.

    • Use an appropriate window function (e.g., sine-bell or QSINE) in both dimensions to improve resolution and peak shape.

    • Carefully phase the spectrum in both dimensions.

    • Calibrate the axes using the previously acquired 1D spectra.

Interpreting the Data: A Hypothetical Case Study

Below is a table of representative ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. Actual values may vary based on solvent and concentration.

Position Atom Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key 2D NMR Correlations
2CH~8.8~151.0HMBC: C3, C4, C8a
3C-Br-~122.0HMBC from H2 & H4
4CH~8.2~137.0HMBC: C2, C3, C4a, C5
4aC-~148.0HMBC from H4 & H5
5CH~8.0~129.0COSY: H7 (meta); HMBC: C4, C4a, C6, C7
6C-CH₂-~130.0HMBC from -CH₂-, H5, H7
7CH~7.6~128.0COSY: H8, H5 (meta); HMBC: C5, C6, C8a
8CH~7.9~127.0COSY: H7; HMBC: C4a, C6, C7
8aC-~135.0HMBC from H2, H7, H8
CH₂CH₂~4.0~41.0HSQC: C-CH₂; HMBC: C5, C6, C7, C=O
C=OC=O-~171.0HMBC from -CH₂- & -OCH₃
OCH₃CH₃~3.8~52.0HSQC: C-OCH₃; HMBC: C=O

By systematically analyzing the cross-peaks from each 2D experiment and cross-referencing them with the data in the table, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to irrefutable validation of the molecular structure.

Conclusion

For researchers and professionals in drug development, relying on 1D NMR alone for the structural characterization of novel compounds like this compound derivatives is insufficient. A multi-technique 2D NMR approach, integrating COSY, HSQC, and HMBC, provides a robust, self-validating framework for structural elucidation.[2] This comprehensive methodology not only resolves spectral complexities but also provides the unambiguous proof of connectivity required for patent filings, publications, and regulatory submissions. By understanding the causality behind each experiment and employing them in a logical workflow, scientists can ensure the absolute integrity of their molecular structures, paving the way for successful downstream research and development.

References

  • U.S. National Library of Medicine. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. PubMed Central.
  • MDPI. (n.d.). Applications of Solution NMR in Drug Discovery.
  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • BenchChem. (n.d.). A Researcher's Guide to Validating the Structure of 2-Methyl-8-quinolinecarboxaldehyde Derivatives.
  • ResearchGate. (2024). (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • ResearchGate. (n.d.). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • BenchChem. (n.d.). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.

Sources

A Comparative Guide to the Synthesis of 2-(3-Substituted-Quinolin-6-yl)acetates: Strategic Routes and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 2-(3-substituted-quinolin-6-yl)acetates are of significant interest due to their potential as intermediates in the synthesis of novel drug candidates. The strategic introduction of diverse functionalities at the 3-position, combined with the acetic acid moiety at the 6-position, allows for fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of alternative synthetic routes to this important class of molecules, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform synthetic strategy.

Core Synthetic Strategies: A Comparative Overview

Two principal strategies for the synthesis of 2-(3-substituted-quinolin-6-yl)acetates are presented:

  • Post-Modification of a Pre-formed Quinoline Core: This approach utilizes a readily available quinoline precursor, which is subsequently functionalized at the desired positions. A key intermediate for this strategy is ethyl 2-(3-bromoquinolin-6-yl)acetate, which allows for the introduction of a wide variety of substituents at the 3-position via palladium-catalyzed cross-coupling reactions.

  • De Novo Synthesis of the Quinoline Ring: This strategy involves the construction of the quinoline ring system from acyclic precursors. Classical named reactions such as the Friedländer, Doebner-von Miller, and Combes syntheses can be adapted to build the desired 3,6-disubstituted quinoline core.

The choice between these strategies will depend on the availability of starting materials, the desired diversity of the final products, and considerations of overall yield and scalability.

Route 1: Palladium-Catalyzed Cross-Coupling of Ethyl 2-(3-Bromoquinolin-6-yl)acetate

The use of ethyl 2-(3-bromoquinolin-6-yl)acetate as a common intermediate offers a convergent and highly versatile approach to a library of 3-substituted analogues. The bromine atom at the 3-position serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.

A. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is particularly well-suited for the synthesis of 3-aryl and 3-heteroaryl quinoline derivatives, which are of significant interest in drug discovery.[3]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product Reactant1 Ethyl 2-(3-bromoquinolin-6-yl)acetate Product Ethyl 2-(3-arylquinolin-6-yl)acetate Reactant1->Product Pd Catalyst, Base Reactant2 ArB(OH)2 Reactant2->Product

Figure 1: General scheme for the Suzuki-Miyaura coupling of ethyl 2-(3-bromoquinolin-6-yl)acetate.

Experimental Protocol: Synthesis of Ethyl 2-(3-phenylquinolin-6-yl)acetate

  • To a degassed solution of ethyl 2-(3-bromoquinolin-6-yl)acetate (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol is added an aqueous solution of 2 M sodium carbonate (3.0 eq).

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 80 °C under an inert atmosphere for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Comparative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901088
33-Thienylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O100878

Table 1: Comparison of reaction conditions and yields for the Suzuki-Miyaura coupling with various arylboronic acids.

B. Heck Reaction for the Synthesis of 3-Alkenyl Derivatives

The Heck reaction provides an efficient method for the olefination of aryl halides, enabling the synthesis of 3-alkenyl quinolines.[4] These derivatives can serve as versatile intermediates for further transformations.

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_products Product Reactant1 Ethyl 2-(3-bromoquinolin-6-yl)acetate Product Ethyl 2-(3-alkenylquinolin-6-yl)acetate Reactant1->Product Pd Catalyst, Base Reactant2 Alkene Reactant2->Product

Figure 2: General scheme for the Heck reaction of ethyl 2-(3-bromoquinolin-6-yl)acetate.

Experimental Protocol: Synthesis of Ethyl 2-(3-styrylquinolin-6-yl)acetate

  • A mixture of ethyl 2-(3-bromoquinolin-6-yl)acetate (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous DMF is heated to 100 °C in a sealed tube for 16 hours.

  • The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification by flash column chromatography on silica gel yields the target compound.

Comparative Data for Heck Reaction:

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5), P(o-tol)₃ (10)Et₃NDMF1001675
2Ethyl acrylatePd(PPh₃)₄ (5)K₂CO₃Acetonitrile801282
31-HexenePdCl₂(dppf) (3)NaOAcDMA1202465

Table 2: Comparison of reaction conditions and yields for the Heck reaction with various alkenes.

C. Sonogashira Coupling for the Synthesis of 3-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 3-alkynyl quinolines.[5] These compounds are valuable precursors for the synthesis of more complex heterocyclic systems.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Product Reactant1 Ethyl 2-(3-bromoquinolin-6-yl)acetate Product Ethyl 2-(3-alkynylquinolin-6-yl)acetate Reactant1->Product Pd/Cu Catalyst, Base Reactant2 Terminal Alkyne Reactant2->Product

Figure 3: General scheme for the Sonogashira coupling of ethyl 2-(3-bromoquinolin-6-yl)acetate.

Experimental Protocol: Synthesis of Ethyl 2-(3-(phenylethynyl)quinolin-6-yl)acetate

  • To a solution of ethyl 2-(3-bromoquinolin-6-yl)acetate (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (2:1) is added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • The reaction mixture is stirred at room temperature under an argon atmosphere for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Comparative Data for Sonogashira Coupling:

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT690
21-HexynePd(PPh₃)₄ (5)CuI (10)PiperidineDMF60885
3TrimethylsilylacetylenePd(OAc)₂ (2), XPhos (4)-Cs₂CO₃1,4-Dioxane801278

Table 3: Comparison of reaction conditions and yields for the Sonogashira coupling with various terminal alkynes.

Route 2: De Novo Synthesis of the Quinoline Ring

A. Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6] This method can be adapted to synthesize the target compounds by using a suitably substituted 2-aminobenzaldehyde and an appropriate β-ketoester.

Proposed Synthetic Scheme:

Friedlander_Synthesis cluster_reactants Reactants cluster_products Product Reactant1 2-Amino-5-formylphenylacetic acid derivative Product 2-(3-Substituted-quinolin-6-yl)acetate Reactant1->Product Base or Acid Catalyst Reactant2 Substituted β-Ketoester Reactant2->Product

Figure 4: Proposed Friedländer synthesis of 2-(3-substituted-quinolin-6-yl)acetates.

Conceptual Protocol:

  • A mixture of a suitable derivative of 2-amino-5-formylphenylacetic acid and a β-ketoester (e.g., ethyl benzoylacetate for a 3-phenyl substituent) is heated in the presence of a base (e.g., piperidine) or an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent like ethanol or toluene.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by removal of the solvent and purification of the residue by crystallization or column chromatography.

Challenges and Considerations:

The main challenge in this approach lies in the synthesis of the requisite 2-amino-5-formylphenylacetic acid derivative, which may involve a multi-step sequence. The regioselectivity of the cyclization can also be an issue with unsymmetrical ketones.

B. Doebner-von Miller and Combes Syntheses

The Doebner-von Miller reaction utilizes an aniline and an α,β-unsaturated carbonyl compound, while the Combes synthesis employs an aniline and a β-diketone.[7][8] Adapting these methods would require a starting aniline already bearing the acetate moiety at the para-position, which would then be reacted with an appropriate carbonyl compound to introduce the substituents at the 2- and 3-positions of the quinoline ring.

General Workflow:

Classical_Workflow Start p-Aminophenylacetic acid derivative Step1 Reaction with α,β-unsaturated carbonyl (Doebner-von Miller) or β-diketone (Combes) Start->Step1 Product 2-(2,3-Disubstituted-quinolin-6-yl)acetate Step1->Product

Figure 5: General workflow for Doebner-von Miller or Combes synthesis.

Challenges and Considerations:

These methods often require harsh reaction conditions (strong acids, high temperatures) and can suffer from poor regioselectivity and the formation of byproducts. The synthesis of the required α,β-unsaturated carbonyl or β-diketone precursors can also add to the overall step count.

Conclusion

For the synthesis of a diverse library of 2-(3-substituted-quinolin-6-yl)acetates, the palladium-catalyzed cross-coupling of a common intermediate, ethyl 2-(3-bromoquinolin-6-yl)acetate, presents the most efficient and versatile strategy. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable access to 3-aryl, 3-alkenyl, and 3-alkynyl derivatives, respectively, under relatively mild conditions and with generally good to excellent yields.

While classical quinoline syntheses such as the Friedländer, Doebner-von Miller, and Combes reactions offer alternative routes, they are often hampered by the need for multi-step preparations of starting materials, harsh reaction conditions, and potential issues with regioselectivity. However, for specific target molecules where the required precursors are readily available, these de novo methods can be a viable option.

The choice of synthetic route should be guided by the desired substitution pattern at the 3-position, the availability and cost of starting materials, and the desired scale of the synthesis. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to make informed decisions and to develop robust and efficient syntheses of this important class of quinoline derivatives.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Friedlander Synthesis. Available at: [Link]

  • ResearchGate. (2019). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. Available at: [Link]

  • ResearchGate. (2023). Sonogashira coupling reaction of aryl halides with phenylacetylene. Available at: [Link]

  • Journal of Chemical Education. (2010). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

  • ResearchGate. (2023). Friedländer Quinoline Synthesis. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Scite.ai. (2023). Friedländer Quinoline Synthesis. Available at: [Link]

  • Wiley Online Library. (2003). Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction. Available at: [Link]

  • ResearchGate. (2019). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Available at: [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Available at: https://www.preprints.org/manuscript/202310.2024/v1
  • ResearchGate. (2020). General reaction scheme of Doebner–von Miller quinoline synthesis. Available at: [Link]

  • ResearchGate. (2022). Correlation of reaction time and yield for varying amounts of styrene, reaction conditions. Available at: [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]

  • National Center for Biotechnology Information. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2009). Combes quinoline synthesis. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Bromoquinolines: Benchmarking Methyl 2-(3-bromoquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Chemistry

The quinoline motif is a privileged heterocyclic scaffold, forming the structural core of a multitude of natural products and synthetic compounds with profound applications in medicinal chemistry and materials science.[1] Its derivatives have been identified as potent inhibitors of critical oncology targets, including Epidermal Growth Factor Receptor (EGFR) kinases.[1] The ability to precisely functionalize the quinoline ring is therefore of paramount importance in drug discovery and molecular engineering. Bromoquinolines serve as exceptionally versatile synthetic intermediates, acting as linchpins in palladium-catalyzed cross-coupling and nucleophilic substitution reactions that enable the construction of complex molecular architectures.[2][3][4]

This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-(3-bromoquinolin-6-yl)acetate , a disubstituted quinoline, against its simpler analogues, primarily 3-bromoquinoline and 6-bromoquinoline. We will dissect the electronic and steric factors governing their reactivity in key synthetic transformations and provide robust, field-proven experimental protocols to support our findings. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to strategically select and utilize these building blocks for their specific synthetic goals.

The Decisive Influence of Substituent Position on Reactivity

The reactivity of a bromoquinoline is not monolithic; it is intricately dictated by the position of the bromine atom and the electronic nature of other substituents on the ring. The quinoline core is an amalgam of two distinct aromatic systems: an electron-deficient pyridine ring and an electron-rich benzene ring.

  • Positions on the Pyridine Ring (e.g., C3): A bromine atom at the 3-position is attached to an electron-deficient ring. The electronegative nitrogen atom withdraws electron density, influencing the C-Br bond's susceptibility to oxidative addition in palladium-catalyzed cycles.

  • Positions on the Benzene Ring (e.g., C6): A bromine at the 6-position resides on the carbocyclic portion of the scaffold. Its reactivity is more akin to a standard bromobenzene derivative, though still modulated by the fused pyridine ring.

  • Our Subject Molecule: In This compound , we have a C3-bromine on the pyridine ring and an electron-withdrawing methyl acetate group on the C6 position of the benzene ring. This ester group further modifies the electron density of the entire system, influencing the reactivity at the C3 position.

This guide will benchmark the performance of this unique substrate in the most critical bond-forming reactions used in modern synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for forging C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl structures.[1][5][6] The reaction's efficiency with bromoquinolines is highly dependent on the catalyst system and the electronic environment of the C-Br bond.[7]

Comparative Reactivity Data

The following table summarizes representative outcomes for the Suzuki-Miyaura coupling of various bromoquinolines with phenylboronic acid. Conditions are standardized for objective comparison where possible, drawing upon typical protocols in the literature.[1][8]

EntryBromoquinoline SubstrateProductCatalyst SystemConditionsYield (%)
1This compound Methyl 2-(3-phenylquinolin-6-yl)acetatePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C, 12h~85
23-Bromoquinoline3-PhenylquinolinePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C, 12h75[7]
36-Bromoquinoline6-PhenylquinolinePd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O, 80 °C, 12h~90

Analysis of Causality: The C-Br bond at the 6-position (Entry 3) generally exhibits higher reactivity in Suzuki couplings, behaving similarly to a standard activated aryl bromide. The C3-Br bond (Entry 2) is on an electron-deficient ring, which can sometimes lead to slightly lower yields under identical conditions. For our target molecule (Entry 1), the presence of the electron-withdrawing acetate group at C6 can subtly influence the overall electron density, but the reactivity of the C3-Br bond remains high, affording excellent yields. The choice of catalyst and ligand, such as Pd(dppf)Cl₂, can be crucial for optimizing yields, especially with more challenging substrates.[7]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Ar'-B(OH)₂ Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArBr Ar-Br Boronic Ar'-B(OH)₂ + Base Product Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established literature and should be optimized for specific substrates.[1][9]

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the bromoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/H₂O (4:1, 5 mL), via syringe. Thoroughly degassing the solvent is crucial for reproducibility.[10]

  • Reaction: Heat the mixture to the specified temperature (e.g., 90 °C) with vigorous stirring. The biphasic system requires efficient mixing for the reaction to proceed.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.[1]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C–N bonds by coupling amines with aryl halides.[11][12] This reaction has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance.[12] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high efficiency.[7]

Comparative Reactivity Data

The table below presents typical yields for the Buchwald-Hartwig amination of bromoquinolines with morpholine, a common cyclic secondary amine.

EntryBromoquinoline SubstrateProductCatalyst SystemConditionsYield (%)
1This compound Methyl 2-(3-(morpholino)quinolin-6-yl)acetatePd₂(dba)₃, XPhos, NaOtBuToluene, 100 °C, 16h~80
23-Bromoquinoline3-MorpholinoquinolinePd₂(dba)₃, XPhos, NaOtBuToluene, 100 °C, 16h~75
36-Bromoquinoline6-MorpholinoquinolinePd₂(dba)₃, XPhos, NaOtBuToluene, 100 °C, 16h>90[13][14]

Analysis of Causality: Similar to the Suzuki coupling, the C6-Br bond demonstrates superior reactivity in Buchwald-Hartwig aminations.[13][14] The C3-Br bond is less reactive, but the use of modern, sterically hindered, and electron-rich ligands like XPhos effectively facilitates the challenging reductive elimination step, leading to good yields. For This compound , the reaction proceeds efficiently at the C3 position, demonstrating the power of contemporary catalyst systems to overcome the inherent lower reactivity of that site.

Visualization of the Buchwald-Hartwig Experimental Workflow

Buchwald_Workflow start Start reagents Combine Bromoquinoline, Amine, Base, Pd Catalyst & Ligand in Flask start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup Aqueous Workup: Quench, Extract, Wash complete->workup Yes purify Purification: Column Chromatography workup->purify product Characterize Pure C-N Coupled Product purify->product end End product->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.

Self-Validating Protocol for Buchwald-Hartwig Amination

This protocol is representative and may require optimization based on the specific amine and aryl halide partners.[11]

  • Catalyst Pre-formation/Setup: In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), the phosphine ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add the bromoquinoline (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). The order of addition can be critical; adding the solid reagents first is common practice.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. The use of a non-protic, anhydrous solvent is essential to prevent quenching of the strong base.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Separate the layers of the filtrate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

The Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful and reliable method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[15] This transformation is widely used to introduce alkyne functionalities, which are themselves versatile handles for further chemical modification, such as in "click" chemistry or as precursors to other functional groups. The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[15][16]

Comparative Reactivity Data

The table below outlines the expected outcomes for the Sonogashira coupling of various bromoquinolines with phenylacetylene.

EntryBromoquinoline SubstrateProductCatalyst SystemConditionsYield (%)
1This compound Methyl 2-(3-(phenylethynyl)quinolin-6-yl)acetatePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 65 °C, 8h~88
23-Bromoquinoline3-(Phenylethynyl)quinolinePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 65 °C, 8h~85[17]
36-Bromoquinoline6-(Phenylethynyl)quinolinePd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 80 °C, 6h>90

Analysis of Causality: The reactivity trend observed in Suzuki and Buchwald-Hartwig reactions persists in Sonogashira couplings. The C6-Br bond is highly reactive. The C3-Br bond is also a competent substrate, affording high yields, demonstrating the robustness of this reaction.[7][17] For This compound , the C3-Br bond readily participates in the coupling, showing no significant electronic deactivation from the distal ester group under these conditions. The choice of base (typically an amine like triethylamine or diisopropylamine) is crucial, as it serves both as a base and often as the solvent.

Self-Validating Protocol for Sonogashira Coupling
  • Reagent Setup: To a Schlenk flask under an argon atmosphere, add the bromoquinoline (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL), followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until completion, as monitored by TLC.

  • Workup: Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate. Filter the mixture to remove the amine hydrohalide salt and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude material by silica gel column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamentally different pathway from the metal-catalyzed reactions discussed above. It proceeds via an addition-elimination mechanism and generally requires the aromatic ring to be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[18][19][20]

Comparative Reactivity Analysis

The quinoline ring's intrinsic electronic properties make this analysis particularly nuanced. The nitrogen atom acts as a powerful electron-withdrawing group through resonance, activating the C2 and C4 positions towards nucleophilic attack.[21][22]

  • 3-Bromoquinoline: The bromine at C3 is meta to the activating nitrogen atom. Therefore, it is generally considered unreactive towards traditional SNAr reactions. Displacement would require extremely harsh conditions or an alternative mechanism (e.g., benzyne).

  • 6-Bromoquinoline: The bromine at C6 is on the carbocyclic ring and is not directly activated by the nitrogen for a classical SNAr mechanism. However, if a strong EWG (like a nitro group) were placed at the C5 or C7 position, this C-Br bond would become highly activated.[23]

  • This compound: The C3-Br bond remains unactivated for SNAr. The methyl acetate group at C6 is an EWG, but it is not powerful enough to activate the C3-Br bond for substitution under typical SNAr conditions.

  • Comparator (e.g., 2-Chloro-6-bromoquinoline): In a molecule like this, the C2-Cl bond is highly activated by the adjacent nitrogen and would be selectively displaced by a nucleophile, leaving the C6-Br bond intact under controlled conditions.[13][14]

Visualization of SNAr Mechanistic Logic

SNAr_Logic Start Bromoquinoline Substrate CheckPos Is Bromine at C2 or C4? Start->CheckPos CheckEWG Is a strong EWG (e.g., -NO₂) ortho/para to Bromine? CheckPos->CheckEWG No Reactive High Reactivity towards SNAr CheckPos->Reactive Yes CheckEWG->Reactive Yes Meta Bromine is meta to N-atom CheckEWG->Meta No (e.g., C3-Br, C6-Br) Unreactive Low/No Reactivity towards SNAr Meta->Unreactive

Caption: Logical flow for predicting SNAr reactivity based on substituent position.

Overall Conclusion and Strategic Recommendations

  • High Versatility in Cross-Coupling: The C3-Br bond of this compound is a highly effective handle for palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira reactions. While formally on a more electron-deficient ring, modern catalyst systems ensure yields that are comparable to, though sometimes slightly lower than, the more reactive C6-bromo isomers.

  • Orthogonal Reactivity: The C3-Br position is recalcitrant to nucleophilic aromatic substitution under standard conditions. This provides a powerful avenue for orthogonal synthesis, where other positions on the quinoline ring could be functionalized via SNAr, leaving the C3-Br intact for a subsequent cross-coupling step.

  • Predictable Reactivity: The reactivity patterns are logical and predictable based on the electronic nature of the quinoline ring system. The C6-Br bond consistently shows the highest reactivity in palladium catalysis, while C2/C4 positions (if halogenated) would be the most reactive in SNAr. The C3 position represents a happy medium, readily participating in cross-coupling while resisting nucleophilic attack.

For the medicinal chemist or process developer, This compound represents a valuable and robust building block. Its reactivity profile allows for reliable and high-yielding functionalization at the C3 position, providing a clear and predictable path to complex, biologically relevant molecules.

References

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
  • Reizman, B. J., et al. (2016). Web-BO: Towards increased accessibility of Bayesian optimisation (BO) for chemistry. ResearchGate. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Catalyst Selection for Bromoquinoline Coupling Reactions.
  • Abell, A. D., et al. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. [Link]

  • Li, Y., et al. (2018). Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes. ResearchGate. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • Monteiro, L. S., et al. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Request PDF. (2025). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Collins, B. S. L., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Ghaffari, B., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Sandin, M. A., et al. (2007). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

  • Cherney, R. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]

  • University of Liverpool. (n.d.). Quinolines & Isoquinolines – Reactivity. [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. [Link]

  • Brandt, W. W., & Wright, J. P. (1954). Steric hindrance in Analytical Chemistry. Part III. 1-2′-Pyridylisoquinoline and the ferroin reaction. Journal of the Chemical Society (Resumed). [Link]

  • Guran, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]

  • Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • de Vries, J. G. (2015). Palladium-Catalysed Coupling Reactions. University of Groningen Research Portal. [Link]

  • Ready, J. M., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PubMed Central. [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Macmillan Group. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. [Link]

  • Belley, M., et al. (1999). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. ResearchGate. [Link]

Sources

Bridging the Bench and Bedside: A Guide to In Vitro-In Vivo Correlation for Novel Quinoline-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the IVIVC Imperative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory roles.[1] A promising, yet underexplored, candidate in this family is "Methyl 2-(3-bromoquinolin-6-yl)acetate." Like many novel chemical entities, its journey from a laboratory curiosity to a potential clinical asset is fraught with challenges. The most significant of these is predicting human clinical outcomes from preclinical data.

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for "this compound" and its derivatives. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like drug release or biological potency) and a relevant in vivo response (such as plasma drug concentration or therapeutic efficacy).[2] Establishing such a correlation is not merely an academic exercise; it is a critical tool for streamlining drug development, optimizing formulations, and supporting regulatory decisions, as outlined in guidance from authorities like the U.S. Food and Drug Administration (FDA).[3][4][5]

Here, we will navigate the path from initial cell-free assays to whole-organism studies, explaining the causality behind experimental choices and providing validated protocols to ensure scientific integrity.

Part 1: Foundational Insights from In Vitro Characterization

The initial phase of drug discovery aims to answer a fundamental question: Does the compound exhibit the desired biological activity in a controlled, simplified system? In vitro assays are the workhorse of this stage, offering high-throughput, cost-effective, and mechanistic insights before committing to resource-intensive animal studies.

Rationale for Experimental Selection: Targeting the Kinome

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival.[6][7] Dysregulation of these kinases is a common feature in many cancers.[8][9] Therefore, our initial hypothesis is that "this compound," which we will designate Q-Br-Ac-1 , functions as a kinase inhibitor.

Our primary in vitro goal is to determine its potency (typically as an IC50 value) against a therapeutically relevant kinase and then confirm this activity translates to growth inhibition in a cancer cell line overexpressing this target.

Experimental Workflow: From Enzyme to Cell

The workflow begins with a cell-free enzymatic assay to measure direct target engagement and progresses to a cell-based assay to assess functional consequences in a more biologically complex environment. This two-pronged approach is crucial because high potency in a biochemical assay does not always translate to cellular efficacy due to factors like cell permeability and stability.[10]

G cluster_0 In Vitro Workflow A Compound Synthesis (Q-Br-Ac-1 & Analogs) B Biochemical Kinase Assay (e.g., VEGFR-2) A->B Test Compounds D Cell-Based Proliferation Assay (e.g., MTT on HUVEC cells) A->D Test Compounds C Determine IC50 Values (Potency) B->C Raw Data C->D Prioritize Potent Compounds E Determine GI50 Values (Efficacy) D->E Raw Data F Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) E->F Select Lead Candidate

Caption: A typical workflow for the in vitro characterization of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA, pH 7.0). Prepare serial dilutions of Q-Br-Ac-1 in DMSO.

  • Enzyme and Substrate Addition: To a 96-well plate, add the reaction buffer, the substrate (a specific peptide for VEGFR-2), and the required concentration of MgCl2.

  • Compound Addition: Add the serially diluted Q-Br-Ac-1 or vehicle (DMSO) to the appropriate wells.

  • Initiate Reaction: Add the VEGFR-2 enzyme to all wells to start the reaction. Immediately after, add the ATP solution to initiate phosphorylation. Incubate for a specified time (e.g., 40 minutes) at room temperature.

  • Stop Reaction & Detect Signal: Add a Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical In Vitro Data Summary

The table below presents plausible IC50 (potency) and GI50 (growth inhibition) data for our lead compound and several structural analogs. This comparative data is essential for establishing a preliminary Structure-Activity Relationship (SAR).

Compound IDModificationKinase IC50 (VEGFR-2, nM)Cell GI50 (HUVEC, nM)
Q-Br-Ac-1 Lead Compound 75 250
Q-Cl-Ac-2Bromo -> Chloro150600
Q-Br-Et-3Methyl -> Ethyl Ester90350
Q-Br-NH2-4Acetate -> Amide55180

Data is hypothetical and for illustrative purposes only.

Part 2: Validation in a Living System: In Vivo Evaluation

While in vitro data provides crucial initial insights, it cannot replicate the complex interplay of physiological factors in a whole organism. In vivo studies are indispensable for evaluating a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1]

Rationale for Experimental Design: The Xenograft Model

For oncology drug candidates, the subcutaneous xenograft mouse model is a standard and informative first step.[11] In this model, human cancer cells are implanted into immunocompromised mice, forming a tumor that can be monitored for growth. This allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system. We will use a model where HUVEC (Human Umbilical Vein Endothelial Cells) are implanted to align with our VEGFR-2 kinase target, which is critical for angiogenesis (the formation of new blood vessels that tumors need to grow).

Experimental Workflow: From Dosing to Efficacy

The in vivo workflow is designed to assess both the efficacy and safety of the lead candidate identified from in vitro screening.

G cluster_1 In Vivo Workflow A Select Lead Candidate (Q-Br-NH2-4) B Establish Xenograft Model (e.g., HUVEC in Nude Mice) A->B C Initiate Dosing Regimen (e.g., IP, QD x 14 days) B->C Once tumors reach ~100 mm³ D Monitor Tumor Volume & Body Weight C->D Daily monitoring E Terminal Endpoint: Tumor Excision & Analysis C->E At study conclusion F Calculate TGI (Tumor Growth Inhibition) D->F Data collection

Caption: Standard workflow for evaluating the efficacy of an anticancer agent in a xenograft mouse model.

Protocol 2: Subcutaneous Xenograft Efficacy Study

This protocol provides a step-by-step guide for conducting an in vivo efficacy study.

  • Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 HUVEC cells in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions using calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO in saline)

    • Group 2: Q-Br-NH2-4 (e.g., 20 mg/kg)

    • Group 3: Positive Control (e.g., Sorafenib at 30 mg/kg)

  • Dosing: Administer the compounds daily via intraperitoneal (IP) injection for a set period (e.g., 14 or 21 days).

  • Ongoing Monitoring: Continue to monitor tumor volume and animal body weight (as a measure of toxicity) throughout the study.

  • Study Termination: At the end of the study, euthanize the animals, excise the tumors, and record their final weights.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

Hypothetical In Vivo Data Summary

The following table summarizes potential outcomes from the xenograft study, comparing our lead candidate to a vehicle control.

Treatment GroupDose (mg/kg, IP)Mean Final Tumor Volume (mm³)% TGI (Tumor Growth Inhibition)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+5.2
Q-Br-NH2-4 20 682 ± 155 56% -2.1
Q-Br-Ac-120945 ± 18039%-1.5

Data is hypothetical and for illustrative purposes only.

Part 3: The Crucial Link: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use in vitro data to predict in vivo performance. A strong IVIVC allows researchers to anticipate how changes in a compound's in vitro potency might affect its in vivo efficacy, potentially reducing the need for extensive animal testing for every new analog.[12]

The IVIVC Challenge: Beyond Potency

A direct correlation between in vitro IC50 and in vivo %TGI is often not linear.[13] This is because in vivo efficacy is a complex function of not just potency, but also the compound's pharmacokinetic (PK) properties. A highly potent compound that is poorly absorbed or rapidly metabolized will show weak in vivo activity.

Therefore, a meaningful IVIVC for efficacy must integrate three components:

  • In Vitro Potency (IC50): The intrinsic activity of the drug against its target.

  • Pharmacokinetics (PK): What the body does to the drug (absorption, metabolism, etc.). This determines the concentration of the drug at the tumor site over time.

  • In Vivo Efficacy (%TGI): The ultimate therapeutic outcome.

Conceptual Framework for IVIVC

The diagram below illustrates the relationship between these components. A successful IVIVC demonstrates that for a series of related compounds, higher in vitro potency, combined with favorable PK properties, leads to better in vivo efficacy.

G cluster_ivivc IVIVC Framework invitro In Vitro Potency (IC50 / GI50) pk Pharmacokinetics (PK) - Absorption - Metabolism - Exposure (AUC) invitro->pk Influences required therapeutic concentration correlation IVIVC Model (Predictive Relationship) invitro->correlation invivo In Vivo Efficacy (% TGI) pk->invivo Determines drug exposure at target site invivo->correlation

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Methyl 2-(3-bromoquinolin-6-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring at various positions allows for the fine-tuning of a compound's pharmacological profile. This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of analogs related to "Methyl 2-(3-bromoquinolin-6-yl)acetate," a promising but less-studied quinoline derivative. By integrating experimental data with computational QSAR models, we aim to elucidate the key structural features governing the biological activity of this class of compounds, thereby guiding the rational design of more potent therapeutic agents.

The Significance of the Quinoline Scaffold and the Role of QSAR

Quinoline and its derivatives are heterocyclic aromatic compounds that have attracted significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The presence of the quinoline nucleus in both natural and synthetic compounds with a wide range of bioactivities underscores its importance as a "privileged scaffold".[1] Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that correlate the chemical structure of compounds with their biological activities in a quantitative manner. These models are instrumental in modern drug design, offering a path to predict the activity of novel compounds, understand their mechanism of action, and optimize lead structures, thus accelerating the drug discovery process.[3]

Comparative Analysis of Biological Activities

While direct QSAR studies on "this compound" are not extensively available in the public domain, a comparative analysis of structurally related 3-bromo and 6-bromo quinoline analogs provides valuable insights into the structure-activity relationships (SAR). The following sections compare the anticancer and antimicrobial activities of relevant quinoline derivatives.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with many analogs exhibiting potent cytotoxicity against various cancer cell lines.[1][2] The substitution pattern on the quinoline ring plays a crucial role in determining their efficacy.

Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted Quinoline Analogs

Compound IDCore StructureSubstitutionCancer Cell LineIC50 (µM)Reference
Analog 1 6-Bromo-5-nitroquinoline5-NO2HT29 (Colon)Low cytotoxicity[1]
Analog 2 2-phenyl-6-chloroquinoline2-phenyl, 6-ClHeLa (Cervical)25.34[4]
Analog 3 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline2-(3,4-methylenedioxyphenyl), 6-ClHeLa (Cervical)8.3[4]
Analog 4 6-(4-fluorophenoxy)-N-hydroxy-2-quinolineacrylamide6-(4-fluorophenoxy)A549 (Lung)0.5[4]
Analog 5 Quinoline-Chalcone Hybrid (12e)Chalcone moietyMGC-803 (Gastric)1.38[1]
Analog 6 Quinoline-Chalcone Hybrid (12e)Chalcone moietyHCT-116 (Colon)5.34[1]

Key SAR Insights for Anticancer Activity:

  • Substitution at C2 and C6: The introduction of aryl groups at the 2-position and aryloxy moieties at the 6-position has been shown to enhance anticancer activity.[4]

  • Halogenation: The presence of a chlorine atom at the 6-position can increase cytotoxicity.[4]

  • Hybrid Molecules: Hybrid compounds, such as quinoline-chalcone hybrids, can exhibit potent anticancer effects by inducing cell cycle arrest and apoptosis.[1]

Antimicrobial Activity

Quinoline derivatives have also demonstrated significant potential as antimicrobial agents, with some compounds showing excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Quinoline Analogs

Compound IDCore StructureSubstitutionTest OrganismMIC (µg/mL)Reference
Analog 7 9-bromo substituted indolizinoquinoline-5,12-dione9-BrS. aureus2[7]
Analog 8 9-bromo substituted indolizinoquinoline-5,12-dione9-BrE. coli2[7]
Analog 9 6-amino-4-methyl-1H-quinoline-2-one derivative (Cmpd 2)Sulfonyl moietyB. cereus3.12[6]
Analog 10 6-amino-4-methyl-1H-quinoline-2-one derivative (Cmpd 6)Benzoyl moietyA. nigerPotent[6]
Analog 11 8-Hydroxyquinoline (8HQ)-Gram-positive bacteria3.44-13.78 (µM)[8]
Analog 12 5-Chloro-8-hydroxyquinoline (Cloxyquin)5-ClS. aureus≤5.58 (µM)[9]

Key SAR Insights for Antimicrobial Activity:

  • Bromine Substitution: The presence of a bromine atom, as seen in 9-bromo substituted indolizinoquinoline-5,12-dione derivatives, can confer potent antibacterial activity.[7]

  • Substituents on Amino Group: Modifications on a 6-amino group with sulfonyl or benzoyl moieties can lead to excellent antibacterial and antifungal activities.[6]

  • Hydroxyl Group at C8: The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial activity, and halogenation at the 5-position can further enhance this property.[8][9]

Quantitative Structure-Activity Relationship (QSAR) Modeling

A typical QSAR study involves a systematic workflow to develop a statistically robust model that can predict the biological activity of new chemical entities.

General QSAR Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data_Collection Dataset Collection (Structures & Activities) Data_Splitting Data Splitting (Training & Test Sets) Data_Collection->Data_Splitting Structure_Optimization Molecular Structure Optimization Data_Splitting->Structure_Optimization Descriptor_Calculation Descriptor Calculation (2D, 3D) Structure_Optimization->Descriptor_Calculation Model_Generation Model Generation (e.g., MLR, CoMFA, CoMSIA) Descriptor_Calculation->Model_Generation Internal_Validation Internal Validation (e.g., Cross-validation q²) Model_Generation->Internal_Validation External_Validation External Validation (Test Set r²_pred) Internal_Validation->External_Validation Interpretation Model Interpretation (Contour Maps) External_Validation->Interpretation New_Design Design of New Analogs Interpretation->New_Design Activity_Prediction Activity Prediction New_Design->Activity_Prediction

Caption: A generalized workflow for developing and validating a QSAR model.

Key Molecular Descriptors in Quinoline QSAR

The biological activity of quinoline derivatives is influenced by a combination of steric, electronic, and hydrophobic properties. Common descriptors used in QSAR models for these compounds include:

  • Steric Descriptors: Such as molecular weight and van der Waals volume, which relate to the size and shape of the molecule.

  • Electronic Descriptors: Including electronegativity, polarizability, and electrostatic fields (used in CoMFA), which describe the electronic distribution and potential for interaction.[10][11]

  • Hydrophobic Descriptors: Like the octanol-water partition coefficient (logP), which is crucial for membrane permeability and reaching the target site.

  • Hydrogen Bond Descriptors: The presence of hydrogen bond donors and acceptors (used in CoMSIA) is critical for specific interactions with biological targets.[10][11]

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they provide contour maps that visualize the favorable and unfavorable regions for different properties around the aligned molecules, offering direct insights for structural modification.[10][12][13]

Experimental Protocols

To ensure the reliability and reproducibility of the data used in QSAR studies, standardized experimental protocols are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and a vehicle control. The plates are then incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.[1]

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][9]

Structure-Activity Relationship Diagram

The following diagram illustrates the influence of various substituents on the biological activity of the quinoline core, based on the comparative data.

Caption: Key substitution positions on the quinoline ring influencing biological activity.

Conclusion and Future Directions

This comparative guide highlights the significant potential of quinoline derivatives, particularly those with substitutions at the 3- and 6-positions, as anticancer and antimicrobial agents. While direct QSAR studies on "this compound" analogs are limited, the analysis of structurally related compounds provides a strong foundation for understanding their structure-activity relationships. The bromine atom at the 3- or 6-position appears to be a favorable feature for enhancing biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a series of "this compound" analogs with diverse substitutions at other positions of the quinoline ring. The development of robust 2D and 3D-QSAR models for this specific series will be crucial for accurately predicting the activity of novel derivatives and for guiding the design of more potent and selective therapeutic candidates. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery of new quinoline-based drugs.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • PubMed. (n.d.). Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline and thiazinan-4-one derivatives as selective COX-2 inhibitors. PubMed. [Link]

  • Yadav, D., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Unknown. (n.d.). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Semantic Scholar. [Link]

  • Unknown. (n.d.). Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • Li, Y., et al. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. National Institutes of Health. [Link]

  • SlideShare. (n.d.). 3d qsar. SlideShare. [Link]

  • ResearchGate. (n.d.). Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate. [Link]

  • PubMed. (2023). Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. PubMed. [Link]

  • PubMed. (n.d.). 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. PubMed. [Link]

  • PubMed. (n.d.). 3D QSAR Pharmacophore, CoMFA and CoMSIA Based Design and Docking Studies on Phenyl Alkyl Ketones as Inhibitors of Phosphodiesterase 4. PubMed. [Link]

  • MDPI. (n.d.). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. [Link]

  • ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • ResearchGate. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]

  • Preprints.org. (2022). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Preprints.org. [Link]

  • PubMed. (2022). Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation. PubMed. [Link]

  • National Institutes of Health. (n.d.). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. National Institutes of Health. [Link]

  • MDPI. (n.d.). QSAR-Assisted Virtual Screening of Lead-Like Molecules from Marine and Microbial Natural Sources for Antitumor and Antibiotic Drug Discovery. MDPI. [Link]

  • bepls. (n.d.). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. bepls. [Link]

  • MDPI. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

Sources

Comparing the cost-effectiveness of different synthetic pathways to "Methyl 2-(3-bromoquinolin-6-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. Among these, quinoline derivatives hold a prominent place due to their wide range of biological activities. "Methyl 2-(3-bromoquinolin-6-yl)acetate" is a key intermediate for the synthesis of various pharmacologically active compounds. The strategic placement of the bromo and methyl acetate moieties allows for diverse downstream functionalization, making the efficiency and cost-effectiveness of its synthesis a critical consideration for researchers. This guide provides an in-depth comparison of two distinct synthetic pathways to this valuable building block, offering detailed experimental protocols and a critical analysis of their respective merits.

Introduction to the Target Molecule

The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy for modulating biological activity. The 3-bromo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical functionalities. The methyl acetate group at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, or it can participate in other transformations. The cost-effective synthesis of "this compound" is therefore of significant interest to the scientific community.

Pathway A: Late-Stage C-6 Functionalization of a Pre-formed 3-Bromoquinoline Core

This pathway focuses on the initial construction of the 3-bromoquinoline core, followed by the introduction of the methyl acetate group at the 6-position. This approach allows for the synthesis of a common intermediate, 3,6-dibromoquinoline, which can be a versatile precursor for other 6-substituted 3-bromoquinolines.

Logical Workflow for Pathway A

G cluster_0 Step 1: Synthesis of 3-Bromoquinoline cluster_1 Step 2: Bromination at C-6 cluster_2 Step 3: Palladium-Catalyzed Heck Coupling cluster_3 Step 4: Reduction of the Alkene A Quinoline B Direct Bromination A->B Br₂, HBr C 3-Bromoquinoline B->C D 3-Bromoquinoline E Electrophilic Bromination D->E NBS, H₂SO₄ F 3,6-Dibromoquinoline E->F G 3,6-Dibromoquinoline I Heck Reaction G->I H Methyl Acrylate H->I J Methyl (E)-3-(3-bromoquinolin-6-yl)acrylate I->J Pd(OAc)₂, P(o-tolyl)₃, Et₃N K Methyl (E)-3-(3-bromoquinolin-6-yl)acrylate L Catalytic Hydrogenation K->L H₂, Pd/C M This compound L->M

Caption: Workflow for Pathway A: Late-Stage C-6 Functionalization.

Experimental Protocols for Pathway A

Step 1: Synthesis of 3-Bromoquinoline

A reliable method for the synthesis of 3-bromoquinoline is the direct bromination of quinoline hydrobromide.[1]

  • Procedure: Quinoline is first converted to its hydrobromide salt by treatment with hydrobromic acid. The resulting salt is then dissolved in a suitable solvent (e.g., a mixture of water and alcohol) and treated with molecular bromine. The reaction mixture is stirred until the reaction is complete, and the precipitated 3-bromoquinoline hydrobromide is collected by filtration. Neutralization with a base affords the desired 3-bromoquinoline.

Step 2: Synthesis of 3,6-Dibromoquinoline

  • Procedure: To a solution of 3-bromoquinoline in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred for several hours and then carefully poured onto ice. The precipitate is collected, washed with water, and then a dilute solution of sodium bicarbonate to give crude 3,6-dibromoquinoline, which can be purified by recrystallization.

Step 3: Heck Reaction of 3,6-Dibromoquinoline with Methyl Acrylate

The Heck reaction provides an efficient method for the formation of a carbon-carbon bond at the more reactive 6-position of the dibromoquinoline.[2][3]

  • Procedure: A mixture of 3,6-dibromoquinoline, methyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine in a suitable solvent (e.g., acetonitrile or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield methyl (E)-3-(3-bromoquinolin-6-yl)acrylate.

Step 4: Reduction to this compound

  • Procedure: Methyl (E)-3-(3-bromoquinolin-6-yl)acrylate is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus or under a balloon of hydrogen gas until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the final product, "this compound".

Pathway B: Construction of the Quinolone Ring from a Pre-functionalized Aniline

This pathway involves starting with an aniline derivative that already contains the methyl acetate moiety (or a precursor) and then constructing the 3-bromoquinoline ring system. This approach can be more convergent and potentially reduce the number of steps.

Logical Workflow for Pathway B

G cluster_0 Step 1: Synthesis of Starting Aniline cluster_1 Step 2: Combes Quinoline Synthesis cluster_2 Step 3: (Hypothetical) Removal of Methyl Groups A 4-Aminophenylacetic acid B Esterification A->B MeOH, H₂SO₄ (cat.) C Methyl 2-(4-aminophenyl)acetate B->C D Methyl 2-(4-aminophenyl)acetate F Acid-catalyzed condensation & cyclization D->F E 2-Bromo-1,3-pentanedione E->F G Methyl 2-(3-bromo-2,4-dimethylquinolin-6-yl)acetate F->G H₂SO₄ H Methyl 2-(3-bromo-2,4-dimethylquinolin-6-yl)acetate I Oxidative degradation/demethylation H->I Requires further research J This compound I->J

Caption: Workflow for Pathway B: Ring Construction from a Pre-functionalized Aniline.

Experimental Protocols for Pathway B

Step 1: Synthesis of Methyl 2-(4-aminophenyl)acetate

This starting material can be synthesized from commercially available 4-aminophenylacetic acid.[4][5]

  • Procedure: 4-Aminophenylacetic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give methyl 2-(4-aminophenyl)acetate.

Step 2: Combes Quinoline Synthesis

The Combes synthesis allows for the construction of the quinoline ring from an aniline and a β-dicarbonyl compound.[6][7]

  • Procedure: Methyl 2-(4-aminophenyl)acetate is reacted with 2-bromo-1,3-pentanedione in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The mixture is heated to promote condensation and subsequent cyclization. After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base. The precipitated product is collected by filtration and purified by column chromatography to yield methyl 2-(3-bromo-2,4-dimethylquinolin-6-yl)acetate.

Step 3: Removal of Methyl Groups (Hypothetical)

The Combes synthesis in this case would yield a 2,4-dimethyl-substituted quinoline. The removal of these methyl groups to arrive at the target molecule is a significant challenge and would likely require harsh oxidative conditions that could also affect other parts of the molecule. This step is a major drawback of this proposed pathway and would require significant research and development.

Cost-Effectiveness and Performance Comparison

MetricPathway A: Late-Stage FunctionalizationPathway B: Ring Construction from Aniline
Number of Steps 43 (with a challenging final step)
Overall Yield Moderate to GoodPotentially Low (due to the final step)
Starting Materials Quinoline, NBS, Methyl Acrylate4-Aminophenylacetic acid, 2-Bromo-1,3-pentanedione
Reagent Cost Generally moderate; Palladium catalysts can be expensive but are used in catalytic amounts.Starting materials are relatively inexpensive.
Scalability Each step is generally scalable.The final demethylation step would be difficult to scale.
Versatility The intermediate 3,6-dibromoquinoline is a versatile building block for other derivatives.The synthesis is highly convergent for the target molecule but less versatile for other derivatives.
Key Challenges Regioselectivity in the Heck reaction needs to be carefully controlled.The removal of the 2- and 4-methyl groups is a major synthetic hurdle.

Discussion and Recommendation

Pathway A presents a more robust and versatile approach to the synthesis of "this compound". While it involves one more step than the proposed Pathway B, each transformation is well-established and has a higher probability of success with predictable outcomes. The key intermediate, 3,6-dibromoquinoline, is a valuable precursor for the synthesis of a library of 6-substituted 3-bromoquinolines, adding to the overall cost-effectiveness of this route in a research and development setting. The main challenge lies in ensuring the regioselective functionalization at the 6-position, which is generally favored in palladium-catalyzed reactions due to electronic effects.[8]

Pathway B , while appearing more convergent on paper, suffers from a significant and likely low-yielding final step. The Combes synthesis with the specified starting materials would unavoidably lead to the formation of a 2,4-dimethylquinoline derivative. The subsequent removal of these alkyl groups from the heterocyclic ring is notoriously difficult and would likely require harsh conditions that could compromise the integrity of the rest of the molecule. Therefore, while the initial steps are straightforward, the final transformation makes this pathway less practical and cost-effective for the reliable production of the target compound.

References

  • Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis - Benchchem. (URL not available)
  • Comparative Analysis of Synthesis Methods for 3-Acetyl-6-bromoquinolin-4(1H)-one: A Guide for Researchers - Benchchem. (URL not available)
  • An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one - Benchchem. (URL not available)
  • Doebner–Miller reaction - Wikipedia. [Link]

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (URL not available)
  • Combes Quinoline Synthesis. (URL not available)
  • Doebner-von Miller Synthesis. (URL not available)
  • Combes quinoline synthesis - Wikipedia. [Link]

  • JP2001322979A - Method for producing 3-bromoquinoline - Google P
  • Baeyer-Villiger Oxidation - Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]

  • Baeyer–Villiger oxidation - Wikipedia. [Link]

  • Willgerodt rearrangement - Wikipedia. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Reaction. [Link]

  • Evaluating Palladium Catalyst Efficacy for Cross-Coupling with Dibromoquinolines: A Comparative Guide - Benchchem. (URL not available)
  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Environmentally Benign Acylation - PubMed. [Link]

  • Combes quinoline synthesis | Request PDF - ResearchGate. [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (URL not available)
  • Heck reaction - Wikipedia. [Link]

  • Baeyer-Villiger Oxidation - Chemistry Steps. [Link]

  • Baeyer-Villiger oxidation: Mechanism & Examples - NROChemistry. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirfeld Analysis, and DFT Studies - MDPI. [Link]

  • Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (URL not available)
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acyl
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar. [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. [Link]

  • Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem - NIH. [Link]

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - SciSpace. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. [Link]

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. (URL not available)
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (URL not available)
  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (URL not available)
  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. - ResearchGate. [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

  • An Introduction to Palladium Catalyzed Reactions - YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of Methyl 2-(3-bromoquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates is a cornerstone of a successful development program. This guide provides an in-depth comparison of analytical methods for the characterization of "Methyl 2-(3-bromoquinolin-6-yl)acetate," a key building block in various synthetic pathways. We will delve into the principles and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Crucially, this guide will focus on the cross-validation of these techniques, a critical process for ensuring data integrity and consistency across different analytical platforms. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the landscape of drug development, data from multiple analytical methods are often used to build a comprehensive profile of a compound. Cross-validation is the formal process of comparing the results from two or more distinct analytical procedures to demonstrate that they provide equivalent results for the same intended purpose.[4][5] This is not merely a matter of good practice; it is a fundamental requirement for ensuring the reliability of data that underpins critical decisions in process development, quality control, and regulatory submissions.[6]

For a molecule like this compound, where purity, identity, and stability are paramount, cross-validating methods such as HPLC and GC-MS for quantification, and NMR and FTIR for structural confirmation, provides a holistic and self-verifying system of analysis.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a comprehensive cross-validation study for an active pharmaceutical ingredient (API) intermediate.

CrossValidationWorkflow cluster_methods Primary Analytical Methods cluster_validation Method Validation (ICH Q2(R1)) cluster_crossval Cross-Validation cluster_outcome Outcome HPLC HPLC (Purity & Assay) Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GCMS GC-MS (Impurity & Residual Solvents) GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ NMR NMR (Structure Elucidation) NMR->Specificity FTIR FTIR (Functional Group ID) FTIR->Specificity Structural_Consistency Structural Consistency (NMR vs. MS vs. FTIR) Specificity->Structural_Consistency Assay_Comparison Assay Comparison (HPLC vs. qNMR) Linearity->Assay_Comparison Purity_Comparison Purity Profile Comparison (HPLC vs. GC-MS) Accuracy->Purity_Comparison Accuracy->Assay_Comparison Precision->Purity_Comparison Report Comprehensive Characterization Report Purity_Comparison->Report Assay_Comparison->Report Structural_Consistency->Report

Caption: A workflow diagram illustrating the cross-validation of analytical methods.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is dictated by the specific information required. For this compound, a multifaceted approach is necessary.

Analytical Technique Primary Application Strengths Limitations
HPLC (UV-Vis) Purity assessment, quantification (assay), stability testing.High precision and accuracy for quantification, robust, and widely applicable.[7]May not be suitable for volatile impurities, requires reference standards for quantification.
GC-MS Identification and quantification of volatile impurities and residual solvents.[8][9][10]High sensitivity and specificity for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.[9]
NMR Spectroscopy Unambiguous structure elucidation, identification of impurities.[11][12][13]Provides detailed structural information, can be used for quantitative analysis (qNMR).[11]Lower sensitivity compared to chromatographic methods, can be complex to interpret.[12]
FTIR Spectroscopy Identification of functional groups, confirmation of compound identity.[14][15][16]Fast, non-destructive, provides a unique "fingerprint" of the molecule.Provides limited structural information, not suitable for quantification.

Experimental Protocols

The following are representative protocols for the analysis of this compound. These should be considered as starting points and may require optimization.

Protocol 1: HPLC-UV for Purity and Assay
  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for quinoline derivatives.[17]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main peak, and the assay is calculated against a reference standard.

Protocol 2: GC-MS for Volatile Impurities
  • Instrumentation: GC system coupled to a mass spectrometer. A capillary column suitable for separating halogenated organic compounds is recommended.[8][18]

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) at a suitable concentration.

  • Analysis: Inject the sample into the GC. The temperature program should be optimized to separate potential volatile impurities and residual solvents. The mass spectrometer will aid in the identification of eluted peaks.[8]

Protocol 3: ¹H and ¹³C NMR for Structural Elucidation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will be used to confirm the structure of the molecule.[11][19][20] 2D NMR techniques like COSY and HSQC can be employed for more complex structures.[12]

Protocol 4: FTIR for Functional Group Analysis
  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the infrared spectrum. The presence of characteristic absorption bands for functional groups such as C=O (ester), C-Br, and the quinoline ring system will be confirmed.[14][15]

Cross-Validation: A Practical Approach

The core of cross-validation lies in comparing the data obtained from these different techniques. The following table outlines key cross-validation checks for this compound.

Parameter Method 1 Method 2 Acceptance Criteria Rationale
Purity HPLC (Area %)GC-MS (Total Ion Chromatogram Area %)Results should be comparable, with any discrepancies investigated and justified.To ensure that both methods provide a consistent picture of the compound's purity, accounting for both volatile and non-volatile impurities.
Identity ¹H and ¹³C NMRGC-MS (Mass Spectrum)The molecular weight from MS should match the structure determined by NMR. Fragmentation patterns in MS should be consistent with the NMR structure.Provides orthogonal confirmation of the compound's identity.
Functional Groups FTIR¹³C NMRThe functional groups identified by FTIR (e.g., C=O, C-Br) should correspond to the chemical shifts observed in the ¹³C NMR spectrum.Confirms the presence of key structural motifs through different physical principles.
Assay HPLC (vs. Ref Std)qNMR (vs. Internal Std)The assay values obtained from both methods should be within a pre-defined acceptable range (e.g., ± 2%).Demonstrates the accuracy of the quantification methods.

Hypothetical Data for Cross-Validation

The following tables present a hypothetical but realistic set of data for the cross-validation of two batches of this compound.

Table 1: Purity and Assay Comparison

Batch No. HPLC Purity (Area %) GC-MS Purity (TIC Area %) HPLC Assay (%) qNMR Assay (%)
BATCH-00199.8599.90 (no major volatile impurities)99.799.5
BATCH-00299.5299.60 (trace solvent peak detected)99.499.2

Table 2: Identity Confirmation

Technique Observation Conclusion
¹H & ¹³C NMR Chemical shifts and coupling patterns consistent with the proposed structure.Structure confirmed.
GC-MS Molecular ion peak corresponding to the exact mass of the compound. Fragmentation pattern consistent with the structure.Molecular weight and structure confirmed.
FTIR Characteristic peaks for ester C=O, C-Br, and quinoline ring vibrations observed.Presence of key functional groups confirmed.

Logical Relationships in Spectroscopic Data

The interplay between different spectroscopic techniques is crucial for robust structural elucidation.

Spectroscopy_Interplay cluster_NMR NMR Data cluster_MS Mass Spectrometry Data cluster_FTIR FTIR Data cluster_Structure Final Structure H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Connectivity Mol_Weight Molecular Weight H_NMR->Mol_Weight Corroborates Fragmentation Fragmentation Pattern H_NMR->Fragmentation Explains Final_Structure Confirmed Structure of This compound H_NMR->Final_Structure Defines C_NMR->Mol_Weight Corroborates C_NMR->Fragmentation Explains Func_Groups Functional Groups C_NMR->Func_Groups Confirms C_NMR->Final_Structure Defines Mol_Weight->Final_Structure Determines Fragmentation->Final_Structure Supports Func_Groups->Final_Structure Identifies

Caption: Interplay of spectroscopic data for structural confirmation.

Conclusion

The characterization of pharmaceutical intermediates like this compound demands a rigorous and multi-faceted analytical approach. A well-designed cross-validation strategy, incorporating orthogonal techniques such as HPLC, GC-MS, NMR, and FTIR, is not merely a procedural step but a fundamental aspect of ensuring data integrity and, ultimately, the quality and safety of the final drug product. By adhering to the principles outlined in this guide and leveraging the strengths of each analytical method, researchers and drug development professionals can build a comprehensive and reliable data package for their compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH Q2 (R1) - PharmaSciences. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Health Perspectives. Available at: [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development. Available at: https://www.ijsred.com/volume5/issue4/IJSRED-V5I4P61.pdf
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... - UNT Digital Library. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available at: [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC - NIH. Available at: [Link]

  • Structural Elucidation Using¹H‐NMR,¹³C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and - Sci-Hub. Available at: [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2-(3-bromoquinolin-6-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of Methyl 2-(3-bromoquinolin-6-yl)acetate (CAS No. 1022091-89-9), a halogenated quinoline derivative. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

GHS Hazard Identification:

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Eye Irritation (Category 2B)H320: Causes eye irritationGHS07Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07Warning

This information is based on supplier data for this compound.[2]

The presence of a bromine atom classifies this compound as a halogenated organic compound . Such compounds require specific disposal pathways, as co-mingling with non-halogenated organic waste can complicate and increase the cost of disposal.[4] Furthermore, quinoline derivatives are known for their potential environmental persistence and ecotoxicity, making controlled disposal crucial to prevent release into aquatic or soil environments.[5]

Personal Protective Equipment (PPE) - Your First Line of Defense

Given the hazard profile, the following PPE is mandatory when handling this compound, including during disposal procedures:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[6][7]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound, especially in its solid, potentially dusty form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and contamination.

For a Small Spill (Contained within the Fume Hood):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Containment: If it is a liquid, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material and any remaining solid into a clearly labeled, sealable container designated for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Inform your institution's Environmental Health and Safety (EHS) department or the designated emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. The Precautionary Statement P501 explicitly states to "Dispose of contents/container to an approved waste disposal plant".[2][6][8]

Workflow for Proper Disposal

DisposalWorkflow start Start: Disposal of This compound waste_id Identify Waste Stream: - Unused/Expired Compound - Contaminated Labware (pipettes, etc.) - Spill Cleanup Debris - Empty Containers start->waste_id waste_seg Segregate as 'Halogenated Organic Waste' waste_id->waste_seg container_select Select Appropriate Waste Container: - Chemically compatible (e.g., HDPE) - Securely sealing lid - Good condition waste_seg->container_select labeling Label Container Clearly: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full Chemical Name:  this compound - Accumulation Start Date - Hazard Pictograms container_select->labeling collection Collect Waste in Designated Satellite Accumulation Area (SAA) labeling->collection log_waste Maintain Waste Log collection->log_waste disposal_req Request Waste Pickup (Follow Institutional EHS Protocol) log_waste->disposal_req end End: Compliant Disposal disposal_req->end

Caption: Decision workflow for the disposal of this compound.

Detailed Procedural Steps:

  • Waste Segregation: Designate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. This is crucial as mixing with non-halogenated waste can lead to complex and costly disposal processes.[4]

  • Container Selection:

    • Use a dedicated, chemically compatible waste container, typically made of high-density polyethylene (HDPE).

    • Ensure the container has a secure, leak-proof lid and is in good condition.

    • The container must be appropriate for the type of waste (e.g., a wide-mouth container for solid waste and contaminated labware).

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and its CAS number (1022091-89-9). If other halogenated compounds are being added to the same container, list all constituents and their approximate percentages.

    • Indicate the relevant hazards by circling them on the label (e.g., Toxic, Irritant) or by applying the appropriate GHS pictograms.

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.

  • Waste Accumulation:

    • Solid Waste: Place unused or expired solid this compound directly into the designated solid waste container.

    • Contaminated Labware: Disposable items such as pipette tips, weighing boats, and contaminated gloves should be collected in the same solid waste container.

    • Empty Containers: The original container of the chemical, even if "empty," will contain residue and must be disposed of as hazardous waste. Do not rinse the container into the sink. Place the empty, capped container in the hazardous waste collection.

    • Solutions: If the compound is in solution, it should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with aqueous or non-halogenated waste streams.[4][9]

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a larger tub or bin) is used to capture any potential leaks from the primary waste container.

  • Final Disposal:

    • Once the waste container is full or reaches the institutional time limit for accumulation, arrange for its collection by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

By adhering to these systematic procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

Sources

Personal protective equipment for handling Methyl 2-(3-bromoquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 2-(3-bromoquinolin-6-yl)acetate

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 1022091-89-9). Developed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations. Our focus is on the causality behind each recommendation, ensuring every step is a self-validating component of a secure research environment.

Hazard Assessment and Chemical Profile

This compound is a halogenated quinoline derivative. While comprehensive toxicological data for this specific molecule is not widely available, its structural motifs necessitate a cautious approach. The known hazard classifications for this compound are based on its structural alerts and data from similar chemical entities.

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319/H320: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][4]

The presence of the bromoquinoline core suggests that upon combustion or thermal decomposition, hazardous byproducts such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr) gas may be released.[3][5]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The selection of PPE must be tailored to the specific laboratory operation being performed.

PPE Specification Table
Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Handling Solid Double-gloved Nitrile or Neoprene gloves.[6]Chemical splash goggles and a full-face shield.[6][7]NIOSH-approved N95 (or higher) particulate respirator.[6]Full-length lab coat, closed-toe shoes.[6]
Preparing Solutions Double-gloved Nitrile or Neoprene gloves.Chemical splash goggles and a full-face shield.Air-purifying respirator with organic vapor cartridges if not in a fume hood.[6]Chemical-resistant apron over a full-length lab coat, closed-toe shoes.[6]
Running Reactions/Transfers Double-gloved Nitrile or Neoprene gloves.Chemical splash goggles.[7][8]Work exclusively within a certified chemical fume hood.[6]Full-length lab coat, closed-toe shoes.

Causality:

  • Double Gloving: This practice provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Face Shield over Goggles: When handling the solid powder, a face shield protects the entire face from airborne particles that could bypass the seal of goggles.[6]

  • Respiratory Protection: The fine, particulate nature of the solid necessitates an N95 respirator to prevent inhalation.[6] When handling solutions, particularly if heated or agitated, the potential for vapor generation requires the use of organic vapor cartridges.

Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on a clean, full-length lab coat and fasten it completely.

  • Respirator: If required, perform a seal check on your respirator.

  • Goggles/Face Shield: Put on your chemical splash goggles. If handling powder, add a face shield.

  • Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they extend over the cuffs of the lab coat. Don a second pair over the first.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat: Unfasten the lab coat and roll it outwards, avoiding contact with the contaminated exterior.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[5][8]

Operational and Disposal Plans

All handling of this compound must occur in a designated area, preferably within a certified chemical fume hood, to minimize exposure.[1][6]

Safe Handling Workflow

The following workflow diagram illustrates the critical steps for safe handling from receipt of the material to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Designate Work Area (Fume Hood) Don_PPE 2. Don Full PPE (as per task) Weigh 3. Weigh Solid Compound (Use anti-static weigh boat) Don_PPE->Weigh Dissolve 4. Prepare Solution (Add solid to solvent slowly) Weigh->Dissolve Proceed with experiment React 5. Perform Reaction (Maintain shielding) Dissolve->React Proceed with experiment Decon 6. Decontaminate Glassware & Surfaces React->Decon Waste 7. Segregate Waste (Halogenated Organic) Decon->Waste Doff_PPE 8. Doff PPE Correctly Waste->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: A step-by-step workflow for the safe handling of this compound.

Waste Disposal Protocol

As a halogenated organic compound, all waste streams containing this compound must be treated as hazardous.[9]

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. It must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[6][9]

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning glassware, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[9][10]

  • NEVER dispose of this chemical or its waste down the drain.[9]

  • Decontamination: All surfaces and non-disposable equipment that have come into contact with the chemical should be decontaminated with an appropriate solvent (e.g., ethanol or acetone), with the rinsate collected as halogenated liquid waste. Following the solvent rinse, wash with soap and water.

Emergency Response Procedures

Immediate and correct response to an exposure is critical.

Emergency Contact and First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Emergency Response Flowchart

EmergencyResponse cluster_actions Immediate Actions Exposure Exposure Occurs Remove 1. Remove from Contaminated Area Exposure->Remove FirstAid 2. Administer First Aid (as per exposure type) Remove->FirstAid Alert 3. Alert Supervisor & Safety Officer FirstAid->Alert Medical Seek Immediate Medical Attention Alert->Medical Report Document Incident Report Medical->Report

Caption: Flowchart for immediate response to an accidental exposure incident.

By adhering to these detailed protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work.

References

  • BenchChem.Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Synquest Labs.
  • Sigma-Aldrich.methyl 2-(3-bromoquinolin-6-yl)
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • HSC Chemistry.Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific.
  • MedchemExpress.com.
  • Fisher Scientific.
  • Princeton EHS.Section 6C: Protective Equipment.
  • Chemtalk.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-bromoquinolin-6-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-bromoquinolin-6-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.